molecular formula C35H34O8 B178460 Calyxin B CAS No. 164991-53-1

Calyxin B

Cat. No.: B178460
CAS No.: 164991-53-1
M. Wt: 582.6 g/mol
InChI Key: DHYXVFFHVYUZJU-PEVIGJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.

Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3/b4-2+,20-10+/t25-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYXVFFHVYUZJU-PEVIGJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eriocalyxin B: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B is a naturally occurring ent-kaurene (B36324) diterpenoid that has garnered significant scientific attention for its potent and varied biological activities.[1] Primarily recognized for its cytotoxic effects against a range of cancer cell lines, Eriothis compound also demonstrates anti-inflammatory, anti-angiogenic, and immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the natural source of Eriothis compound, detailed protocols for its extraction and isolation, and a summary of its key biological activities and associated signaling pathways. The information herein is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The principal and most well-documented natural source of Eriothis compound is the perennial herb Isodon eriocalyx, belonging to the Lamiaceae family.[1][3] Specifically, it is predominantly isolated from the leaves of the Isodon eriocalyx var. laxiflora variety.[1][3][4] This plant is primarily distributed in the southwestern regions of China and has a history of use in traditional Chinese medicine.[1][4]

Physicochemical Properties

The fundamental physicochemical properties of Eriothis compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₂₄O₅[3]
Molecular Weight344.40 g/mol [3]
CAS Number84745-95-9[3]
AppearanceColorless powder[3]

Extraction and Isolation Protocols

The isolation of Eriothis compound from Isodon eriocalyx var. laxiflora is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following is a detailed methodology based on established phytochemical procedures.[1][3]

Plant Material Preparation
  • Drying: Air-dry the leaves of Isodon eriocalyx var. laxiflora at room temperature.

  • Grinding: Grind the dried leaves into a coarse powder to increase the surface area for efficient solvent extraction.[1]

Extraction
  • Maceration/Reflux: Macerate the powdered leaves (e.g., 1.5 kg) with 95% ethanol (B145695) at room temperature, repeating the process three times to ensure exhaustive extraction.[1] Alternatively, perform reflux extraction with 80% ethanol.[3]

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[1][3]

Solvent Partitioning
  • Suspension: Suspend the crude ethanol extract in water.

  • Fractionation: Partition the aqueous suspension successively with petroleum ether and then ethyl acetate (B1210297).[3] The ethyl acetate fraction, which contains Eriothis compound, is collected and concentrated to dryness.[3] An alternative is to partition with chloroform (B151607), which will also contain the target compound.[1]

Chromatographic Purification

The concentrated ethyl acetate or chloroform-soluble fraction is subjected to multiple steps of column chromatography for the isolation of pure Eriothis compound.[1]

Step 1: Initial Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh).[1]

  • Mobile Phase: A gradient of petroleum ether and acetone, or chloroform and methanol, is commonly used.[1][3] The polarity is gradually increased to elute compounds of varying polarities.

  • Fraction Collection: Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC).[1][3] Pool the fractions enriched with Eriothis compound.

Step 2: Further Purification The enriched fractions are further purified using repeated chromatographic techniques until pure Eriothis compound is obtained. This may involve:

  • Silica gel chromatography with a different solvent system.[1]

  • Preparative Thin Layer Chromatography (Prep-TLC).[3]

  • Sephadex LH-20 chromatography.[1]

Step 3: Purity Assessment and Crystallization

  • Purity Assessment: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).[1][3]

  • Crystallization: The purified Eriothis compound is typically crystallized from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.[1]

G cluster_prep Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification DriedLeaves Dried Leaves of Isodon eriocalyx var. laxiflora PowderedLeaves Powdered Plant Material DriedLeaves->PowderedLeaves Grinding CrudeExtract Crude Ethanol Extract PowderedLeaves->CrudeExtract Ethanol Maceration/ Reflux Extraction EtOAc_Fraction Ethyl Acetate Fraction (Enriched with EriB) CrudeExtract->EtOAc_Fraction Solvent Partitioning SilicaGel Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel FurtherPurification Further Purification (Prep-TLC, Sephadex) SilicaGel->FurtherPurification PureEriB Pure Eriothis compound FurtherPurification->PureEriB Crystallization

Workflow for the extraction and isolation of Eriothis compound.

Quantitative Data

The yield of Eriothis compound from its natural source can vary depending on factors such as the geographical location of the plant, harvest time, and the specific extraction and purification methods employed.[1]

Extraction Yield
Plant MaterialStarting AmountYield of Eriothis compoundReference
Dried leaves of Isodon eriocalyx var. laxiflora1.5 kg600 mg (0.04% w/w)Sun et al., 1995[1]
In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of Eriothis compound varies across different cancer cell lines.

Cell LineCancer TypeIncubation TimeIC₅₀ (µM)Citation
PC-3Prostate Cancer24 h0.88[5]
PC-3Prostate Cancer48 h0.46[5]
22RV1Prostate Cancer24 h3.26[5]
22RV1Prostate Cancer48 h1.20[5]
A-549Lung Cancer48 h~0.3-3.1[6]
MCF-7Breast Cancer48 h~0.3-3.1[6]
SMMC-7721Hepatocellular Carcinoma48 h~0.3-3.1[6]
SW-480Colorectal Cancer48 h~0.3-3.1[6]
HL-60Leukemia48 h~0.3-3.1[6]
Effective Concentrations for Specific Biological Effects
Cell LineBiological EffectEffective ConcentrationIncubation TimeCitation
MDA-MB-231Apoptosis Induction1.5 - 3 µM24 h[5]
SW1116Inhibition of JAK2/STAT31 µMNot Specified[5]
HUVECsAnti-angiogenesis50 - 100 nM24 h[5]
MG63 & U2OSInhibition of Migration100 µMNot Specified[5]
A549Inhibition of STAT310 - 20 µM2 h[5]

Key Signaling Pathways and Mechanisms of Action

Eriothis compound exerts its anticancer effects by modulating multiple critical cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[7]

NF-κB Signaling

Eriothis compound inhibits the transcriptional activity of NF-κB by interfering with the binding of its p65 and p50 subunits to their DNA response elements.[7] This disruption leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.[7]

G EriB Eriothis compound NFkB NF-κB (p65/p50) EriB->NFkB Inhibits DNA Binding IKK IKK Complex IkBa IκBα IKK->IkBa IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-survival Genes Nucleus->Transcription Promotes

Inhibition of the NF-κB signaling pathway by Eriothis compound.
STAT3 Signaling

Eriothis compound directly targets STAT3 by covalently binding to Cys712, which blocks its phosphorylation and activation.[7][8] The inhibition of the JAK2/STAT3 pathway suppresses the expression of downstream targets involved in cell proliferation, migration, and invasion.[7]

G EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Covalently binds Cys712 (Blocks Phosphorylation) JAK2 JAK2 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Transcription of Proliferation & Survival Genes Nucleus->Transcription Promotes

Inhibition of the JAK2/STAT3 signaling pathway by Eriothis compound.
Akt/mTOR Signaling

In cancer cells, Eriothis compound has been shown to decrease the phosphorylation of Akt and mTOR, key components of a crucial cell survival pathway.[6][7] Inhibition of this pathway by Eriothis compound leads to the induction of apoptosis and autophagy.[6][7]

G EriB Eriothis compound Akt Akt EriB->Akt Inhibits Phosphorylation mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Apoptosis Apoptosis p70S6K->Apoptosis Inhibits Autophagy Autophagy p70S6K->Autophagy Inhibits

Inhibition of the Akt/mTOR signaling pathway by Eriothis compound.
VEGFR-2 Signaling and Angiogenesis

Eriothis compound inhibits angiogenesis by suppressing the VEGF-induced phosphorylation of VEGF receptor-2 (VEGFR-2).[9] This blockade of VEGFR-2 signaling inhibits the proliferation, migration, and tube formation of endothelial cells, which are critical steps in the formation of new blood vessels.[9]

Experimental Protocols for Biological Assays

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of Eriothis compound and a vehicle control (e.g., DMSO).[5] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5][10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[5]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Treatment: Treat cells with Eriothis compound at the desired concentrations and for the optimal duration.

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[5]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[5]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[5]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the samples promptly using a flow cytometer.[5]

G cluster_treatment Cell Treatment cluster_assay Assay Procedure cluster_analysis Analysis SeedCells Seed Cells in Plate TreatCells Treat with Eriothis compound SeedCells->TreatCells HarvestCells Harvest Cells TreatCells->HarvestCells StainCells Stain with Annexin V-FITC & PI HarvestCells->StainCells FlowCytometry Flow Cytometry Analysis StainCells->FlowCytometry ApoptosisQuant Quantification of Apoptotic Cells FlowCytometry->ApoptosisQuant

General experimental workflow for an apoptosis assay.

Conclusion

Eriothis compound is a promising natural product with significant potential in oncology and other therapeutic areas. Its well-defined natural source, established isolation protocols, and increasingly understood mechanisms of action make it an attractive candidate for further research and development. This guide provides a foundational resource for scientists and researchers, summarizing the critical technical information required to work with this potent diterpenoid. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic applications.

References

The Biological Activity of Eriocalyxin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has garnered significant scientific attention for its potent anti-tumor and anti-inflammatory properties.[1][2] Extensive research has illuminated its multifaceted mechanism of action, which involves the modulation of numerous critical cellular signaling pathways. This technical guide provides a comprehensive analysis of the biological activities of Eriothis compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Anti-Cancer Activity

Eriothis compound exhibits robust anti-cancer effects across a wide spectrum of malignancies, including leukemia, lymphoma, breast cancer, prostate cancer, pancreatic cancer, and osteosarcoma.[3][4][5][6][7] Its primary anti-neoplastic mechanisms include the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation, angiogenesis, and metastasis.[8][9][10]

Induction of Apoptosis and Autophagy

A hallmark of Eriothis compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key regulatory proteins and signaling pathways. For instance, in lymphoma cells, EriB treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation or stabilization of the pro-apoptotic protein Bax, resulting in an increased Bax/Bcl-2 ratio and subsequent caspase activation.[3] Similarly, in triple-negative breast cancer (TNBC) cells, EriB induces apoptosis through the dissipation of the mitochondrial membrane potential and activation of caspase-3.[4][11]

Eriothis compound is also a known inducer of autophagy, a cellular process of self-degradation that can have a dual role in cancer. In breast and prostate cancer cells, EriB treatment leads to the formation of autophagosomes and the conversion of LC3B-I to LC3B-II, key markers of autophagy.[5][8] Interestingly, the inhibition of autophagy has been shown to sensitize cancer cells to EriB-induced cell death, suggesting a cytoprotective role of autophagy in this context.[5][8] The induction of both apoptosis and autophagy is often mediated by an increase in intracellular reactive oxygen species (ROS).[7][8]

Inhibition of Cell Proliferation and Metastasis

Eriothis compound effectively halts the proliferation of various cancer cell types. In osteosarcoma cells, for example, EriB has been shown to inhibit cell proliferation and colony formation.[6][12][13] It also demonstrates anti-metastatic properties by inhibiting the migration and adhesion of cancer cells.[9]

Molecular Mechanisms of Action

The diverse biological activities of Eriothis compound are attributable to its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of STAT3 Signaling

One of the most well-characterized mechanisms of Eriothis compound is its direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[14][15][16][17][18] STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and differentiation. EriB contains α,β-unsaturated carbonyl groups that allow it to covalently bind to Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[14][16][17] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705, which is a critical step for its activation, dimerization, and nuclear translocation.[4][16] By inhibiting STAT3, EriB downregulates the expression of its target genes, including those involved in cell survival and proliferation.[16] This mechanism has been observed in breast and colon cancer cells.[4][19]

STAT3_Inhibition_by_Eriocalyxin_B cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation EriB Eriothis compound EriB->STAT3_inactive Covalent Binding (Cys712) DNA DNA STAT3_dimer_nuc->DNA GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription NFkB_Inhibition_by_Eriocalyxin_B cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p65/p50 NFkB_active p65/p50 NFkB_inactive->NFkB_active Release NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Nuclear Translocation EriB Eriothis compound EriB->IKK Inhibits (High Conc.) EriB->NFkB_nuc Inhibits DNA Binding (Low Conc.) DNA DNA NFkB_nuc->DNA GeneTranscription Pro-survival & Pro-inflammatory Gene Transcription DNA->GeneTranscription Akt_mTOR_Inhibition_by_Eriocalyxin_B GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates CellSurvival Cell Survival & Proliferation p70S6K->CellSurvival EriB Eriothis compound EriB->Akt Inhibits Phosphorylation MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight for adherence seed_cells->incubate_adhere treat_cells Treat with Eriothis compound (various concentrations & vehicle control) incubate_adhere->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Measure absorbance with microplate reader add_dmso->read_absorbance end End read_absorbance->end

References

Eriocalyxin B: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1][2][3][4][5] This technical guide provides an in-depth analysis of the core molecular pathways modulated by EriB in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades. EriB's anti-tumor activity is primarily attributed to its ability to induce apoptosis and autophagy, inhibit critical pro-survival signaling pathways, and generate reactive oxygen species (ROS).[1][2][3][4]

Core Mechanisms of Action

Eriothis compound exerts its anti-neoplastic effects through a combination of interconnected mechanisms, primarily targeting key signaling pathways that are frequently dysregulated in cancer.

Induction of Apoptosis and Autophagy

EriB is a potent inducer of programmed cell death (apoptosis) and autophagy in various cancer cell lines.[6][7][8][9] In lymphoma cells, EriB treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, while the pro-apoptotic protein Bax expression remains stable or is upregulated, resulting in a decreased Bcl-2/Bax ratio and subsequent caspase activation.[7] In prostate cancer cells, EriB induces both apoptosis and autophagy, with the inhibition of autophagy enhancing EriB-induced apoptosis.[6] This suggests a complex interplay between these two cellular processes in response to EriB treatment.

Modulation of Key Signaling Pathways

EriB's anti-cancer activity is intricately linked to its ability to interfere with multiple pro-survival signaling pathways:

  • Akt/mTOR Pathway: EriB has been shown to inhibit the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR) in prostate and breast cancer cells.[3][6][9] This inhibition disrupts a critical pathway involved in cell survival, proliferation, and growth. The suppression of the Akt/mTOR/p70S6K signaling cascade is a key mechanism through which EriB exerts its anti-tumor effects.[9]

  • STAT3 Pathway: A unique feature of EriB is its direct interaction with the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][10] EriB covalently binds to a cysteine residue in the SH2 domain of STAT3, which prevents its phosphorylation and activation by upstream kinases like JAK2.[1][10] This blockade of STAT3 signaling inhibits the transcription of target genes involved in cell proliferation and survival.[1]

  • NF-κB Pathway: EriB has been reported to induce apoptosis by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in hepatocellular carcinoma and lymphoma cells.[6][7] It interferes with the binding of p65 and p50 subunits to their DNA response elements, downregulating the expression of NF-κB target genes.[4]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also modulated by EriB.[4][11] In pancreatic cancer, EriB's induction of ROS regulates the MAPK pathway.[11] In lymphoma cells, the activation of the extracellular signal-related kinase (ERK) pathway, a component of the MAPK cascade, is linked to ROS production.[7]

  • VEGFR-2 Signaling: EriB exhibits anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[12] It has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2, thereby suppressing downstream signaling cascades involved in new blood vessel formation.[12]

Induction of Reactive Oxygen Species (ROS)

A significant component of EriB's mechanism of action is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7][11][13] In pancreatic cancer cells, EriB suppresses the glutathione (B108866) and thioredoxin antioxidant systems, leading to an increase in intracellular ROS levels.[11][13] This elevation in ROS can, in turn, modulate downstream signaling pathways like MAPK and NF-κB to induce apoptosis.[11] The cytotoxic effects of EriB are often linked to this increase in intracellular ROS.[3][14]

Quantitative Data Presentation

The efficacy of Eriothis compound varies across different cancer cell lines and treatment durations. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various cancer types.

Table 1: IC50 Values of Eriothis compound in Prostate Cancer Cell Lines [2][15]

Cell LineIncubation Time (h)IC50 (µM)
PC-3240.88
PC-3480.46
22RV1243.26
22RV1481.20

Table 2: In Vivo Efficacy of Eriothis compound

Cancer TypeAnimal ModelDosageOutcome
Pancreatic CancerNude Mice2.5 mg/kgSignificant reduction in pancreatic tumor weights.[11][13]
Breast CancerMouse 4T1 breast tumor model5 mg/kg/dayDecreased tumor vascularization and suppressed tumor growth.[12]
LymphomaMurine xenograft modelsNot specifiedRemarkably inhibited tumor growth and induced in situ tumor cell apoptosis.[7]
OsteosarcomaImmunocompetent miceNot specifiedEnhanced anti-tumorigenic activity in combination with immune checkpoint blockades.[16]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of Eriothis compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of EriB on cancer cells.

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of EriB (e.g., 0.25–8 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[2]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with EriB at the desired concentrations and for the optimal duration.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[2]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[2]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[2]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the samples promptly using a flow cytometer.[2]

Protein Expression Analysis by Western Blot

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

  • Cell Lysis: After EriB treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[2][5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[2]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Eriothis compound and a typical experimental workflow.

EriB_Signaling_Pathways EriB Eriothis compound ROS ↑ Reactive Oxygen Species (ROS) EriB->ROS Induces Antioxidant_Systems Glutathione & Thioredoxin Systems EriB->Antioxidant_Systems Inhibits VEGFR2 VEGFR-2 EriB->VEGFR2 Inhibits Akt_mTOR Akt/mTOR Pathway EriB->Akt_mTOR Inhibits STAT3 STAT3 EriB->STAT3 Directly Inhibits NFkB NF-κB Pathway EriB->NFkB Inhibits Apoptosis Apoptosis EriB->Apoptosis Induces Autophagy Autophagy EriB->Autophagy Induces MAPK MAPK Pathway ROS->MAPK Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Cell Proliferation Akt_mTOR->Proliferation Promotes Survival Cell Survival Akt_mTOR->Survival Promotes STAT3->Proliferation Promotes STAT3->Survival Promotes NFkB->Survival Promotes MAPK->Apoptosis Induces

Caption: Core signaling pathways modulated by Eriothis compound in cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment Eriothis compound Treatment (Dose- and Time-response) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein ros ROS Detection Assay treatment->ros data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis ros->data_analysis

Caption: A typical experimental workflow for evaluating the in vitro effects of Eriothis compound.

Conclusion

Eriothis compound is a promising natural product with potent anti-cancer activity demonstrated in a variety of cancer types. Its multifaceted mechanism of action, involving the induction of apoptosis and autophagy, modulation of key pro-survival signaling pathways, and generation of reactive oxygen species, makes it an attractive candidate for further pre-clinical and clinical development. This guide provides a comprehensive overview of the current understanding of EriB's molecular mechanisms, offering a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully realize its therapeutic potential.

References

Eriocalyxin B: A Technical Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated potent anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory effects of Eriothis compound, with a focus on its mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways modulated by this compound to support further research and drug development.

Core Mechanisms of Anti-inflammatory Action

Eriothis compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that are pivotal in the inflammatory response. The most well-documented mechanisms include the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor family is a cornerstone of inflammatory processes, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Eriothis compound has been shown to be a potent inhibitor of NF-κB activation.[1][2] Unlike many inhibitors that act on upstream kinases, EriB directly interferes with the binding of the p65 and p50 subunits of NF-κB to their DNA response elements.[3][4] This non-competitive inhibition effectively blocks the transcription of NF-κB downstream target genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation.[4][5]

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in inflammatory responses and is often constitutively activated in chronic inflammatory diseases and cancer.[6][7] Eriothis compound is a specific and potent inhibitor of the STAT3 signaling pathway.[8][9] It directly and covalently targets STAT3 by binding to the cysteine residue Cys712, which is located near the SH2 domain.[9] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a crucial step for its dimerization, nuclear translocation, and subsequent transcriptional activity.[8][9]

Quantitative Data Summary

The anti-inflammatory and cytotoxic effects of Eriothis compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize these findings for comparative analysis.

Table 1: In Vitro Efficacy of Eriothis compound
Assay TypeCell Line(s)EffectConcentration/IC50Citation(s)
NF-κB InhibitionVarious human cancer cellsInhibition of NF-κB transcriptional activity~ 0.1 - 1.0 µM[1]
STAT3 Phosphorylation InhibitionA549, MDA-MB-231, MDA-MB-468Inhibition of constitutive and IL-6-induced STAT3 phosphorylation10 - 20 µM[10]
JAK2/STAT3 InhibitionSW1116Inhibition of JAK2/STAT3 signaling1 µM[10]
Cytotoxicity (Cell Viability)PC-3 (Prostate Cancer)IC500.88 µM (24h), 0.46 µM (48h)[10][11]
22RV1 (Prostate Cancer)IC503.26 µM (24h), 1.20 µM (48h)[10][11]
Apoptosis InductionMDA-MB-231 (Breast Cancer)Induction of apoptosis1.5 - 3 µM[10]
Anti-angiogenesisHUVECsInhibition of angiogenesis50 - 100 nM[10]
Table 2: In Vivo Efficacy of Eriothis compound
Animal ModelDisease/ConditionDosageAdministration RouteKey OutcomesCitation(s)
Murine xenograft B- and T-lymphoma modelsLymphomaNot SpecifiedNot SpecifiedRemarkable inhibition of tumor growth and induction of in situ tumor cell apoptosis.[12]
Female BALB/c Mice with 4T1 cellsBreast Cancer5 mg/kg/day-Slower tumor growth and decreased tumor vascularization.[12]
Experimental Autoimmune Prostatitis (EAP) miceProstatic inflammation and pelvic pain5 or 10 mg/kg/dayIntraperitoneal injectionAlleviation of prostatic inflammation and pelvic pain.[13]
Ischemic stroke modelNeuroinflammation10 mg/kgIntraperitoneal injectionNeuroprotective effects by mitigating excessive neuroinflammation.[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anti-inflammatory effects of Eriothis compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of Eriothis compound on cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Eriothis compound (e.g., 0.25–8 µM) and a vehicle control (DMSO).[10][11] Incubate the plate for the desired time period (e.g., 24 or 48 hours).[10][11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10][11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10][11]

Western Blot Analysis for STAT3 and NF-κB Pathways

This protocol is used to assess the effect of Eriothis compound on the phosphorylation and expression of key proteins in the STAT3 and NF-κB signaling pathways.

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of Eriothis compound. For cytokine-induced signaling, cells can be pre-treated with EriB before stimulation with a cytokine like IL-6 or TNF-α.[2][8] Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[2][8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[2][8]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C.[2][8]

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][8]

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with Eriothis compound.

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of Eriothis compound. Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[14][15]

  • Incubation and Analysis: Incubate the cells for 15 minutes at room temperature in the dark.[10] Analyze the samples promptly using a flow cytometer.[10][14]

STAT3/NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 or NF-κB.

  • Transfection: Co-transfect cells (e.g., HepG2) with a STAT3 or NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.[1][6]

  • Compound Treatment and Stimulation: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of Eriothis compound for 2 hours. Stimulate with an appropriate activator (e.g., 50 ng/mL IL-6 for STAT3, or TNF-α/LPS for NF-κB) for 5-6 hours.[1][6]

  • Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[1][6] Normalize the Firefly luciferase activity to the Renilla luciferase activity.[8]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways modulated by Eriothis compound and a typical experimental workflow.

EriB_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65_p50_IκBα p65/p50-IκBα (Inactive Complex) IκBα->p65_p50_IκBα p65 p65 p65->p65_p50_IκBα p50 p50 p50->p65_p50_IκBα p65_p50 p65/p50 (Active Dimer) p65_p50_IκBα->p65_p50 Releases NFkB_DNA NF-κB DNA Binding Site p65_p50->NFkB_DNA Translocates & Binds EriB_action Eriothis compound EriB_action->NFkB_DNA Inhibits Binding Gene_Transcription Pro-inflammatory Gene Transcription NFkB_DNA->Gene_Transcription Initiates

Eriothis compound inhibits the NF-κB signaling pathway.

EriB_STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (Monomer) JAK->STAT3_mono Phosphorylates (Tyr705) pSTAT3_mono p-STAT3 (Monomer) STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3/p-STAT3 (Dimer) pSTAT3_mono->pSTAT3_dimer Dimerizes STAT3_DNA STAT3 DNA Binding Site pSTAT3_dimer->STAT3_DNA Translocates & Binds EriB_action Eriothis compound EriB_action->STAT3_mono Covalently Binds (Cys712) Gene_Transcription Target Gene Transcription STAT3_DNA->Gene_Transcription Initiates

Eriothis compound inhibits the STAT3 signaling pathway.

InVitro_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) EriB_Treatment Eriothis compound Treatment (Dose- and Time-course) Cell_Culture->EriB_Treatment Cell_Viability Cell Viability Assay (MTT) EriB_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) EriB_Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) EriB_Treatment->Protein_Analysis Gene_Expression Gene Expression Analysis (Reporter Assay, qPCR) EriB_Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Gene_Expression->Data_Analysis

A general experimental workflow for in vitro analysis.

Conclusion

Eriothis compound is a potent anti-inflammatory agent with a well-defined mechanism of action targeting the NF-κB and STAT3 signaling pathways. Its efficacy has been demonstrated in a variety of in vitro and in vivo models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Eriothis compound in treating inflammatory diseases.

References

Eriocalyxin B as a Potent Angiogenesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has emerged as a significant inhibitor of angiogenesis.[1][2] This technical guide provides a comprehensive overview of the anti-angiogenic properties of Eriothis compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols. EriB exerts its effects primarily through the targeted suppression of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascade, a critical pathway in the formation of new blood vessels.[1][3] This document serves as a resource for researchers and drug development professionals investigating the therapeutic potential of Eriothis compound in angiogenesis-dependent diseases, including cancer.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Eriothis compound's primary anti-angiogenic activity stems from its direct inhibition of VEGFR-2.[1][3] Molecular docking studies have indicated that EriB likely binds to the ATP-binding site within the kinase domain of VEGFR-2.[1][2] This interaction inhibits the VEGF-induced phosphorylation of VEGFR-2, thereby blocking the activation of its downstream signaling pathways.[1] The suppression of these cascades leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical steps in the process of angiogenesis.[1][4]

Beyond its effects on the VEGFR-2 pathway, Eriothis compound has also been shown to modulate other signaling pathways implicated in cell proliferation and survival, such as the STAT3 and NF-κB pathways.[5][6] While the direct contribution of these interactions to its anti-angiogenic effects is still under investigation, they likely contribute to its overall anti-tumor activity.[7]

Signaling Pathway Diagram

EriB_VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Inactive) Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates EriB Eriothis compound EriB->VEGFR2 Inhibits ATP Binding Proliferation Endothelial Cell Proliferation Downstream->Proliferation Migration Migration Downstream->Migration TubeFormation Tube Formation Downstream->TubeFormation MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed HUVECs in 96-well plate B 2. Treat with EriB +/- VEGF A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT solution & Incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance E->F Tube_Formation_Workflow cluster_workflow Tube Formation Assay Workflow A 1. Coat 96-well plate with Matrigel B 2. Seed HUVECs treated with EriB A->B C 3. Incubate (e.g., 8-11 hours) B->C D 4. Visualize and capture images of tube networks C->D E 5. Quantify tube formation D->E Matrigel_Plug_Workflow cluster_workflow Matrigel Plug Assay Workflow A 1. Mix Matrigel with EriB +/- pro-angiogenic factors B 2. Subcutaneously inject Matrigel mixture into mice A->B C 3. Allow neovascularization (e.g., 7 days) B->C D 4. Excise Matrigel plug C->D E 5. Quantify angiogenesis (e.g., Hemoglobin content, IHC) D->E

References

Eriocalyxin B: A Comprehensive Technical Guide on its Discovery, History, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocalyxin B, a naturally occurring ent-kaurane diterpenoid, has emerged as a molecule of significant interest in the fields of oncology and inflammation. First isolated from the traditional Chinese medicinal herb Isodon eriocalyx, this compound has demonstrated potent anti-tumor, anti-inflammatory, and anti-angiogenic activities. This technical guide provides an in-depth exploration of the discovery and history of Eriothis compound, its physicochemical properties, and detailed methodologies for its isolation and biological characterization. Furthermore, it elucidates the core signaling pathways modulated by Eriothis compound, supported by quantitative data and visualized workflows, to serve as a comprehensive resource for the scientific community.

Discovery and History

Eriothis compound was first identified and isolated from the leaves of Isodon eriocalyx var. laxiflora, a perennial herb belonging to the Lamiaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine for treating inflammatory conditions and bacterial infections.[2][3] The groundbreaking work by Handong Sun's group in 1982 led to the characterization of Eriothis compound as a key bioactive constituent of this plant.[4][5] Subsequent research has consistently confirmed Isodon eriocalyx as the primary natural source of this potent diterpenoid, with the highest concentrations typically found in its leaves.[1][2]

Physicochemical Properties

Eriothis compound is a colorless, powdered compound with the molecular formula C₂₀H₂₄O₅ and a molecular weight of 344.40 g/mol .[1] Its chemical structure features two α,β-unsaturated ketone moieties, which are crucial for its biological activity.[6][7]

PropertyValue
Molecular Formula C₂₀H₂₄O₅
Molecular Weight 344.40 g/mol
CAS Number 84745-95-9
Appearance Colorless powder

Isolation and Purification

The extraction and purification of Eriothis compound from its natural source is a multi-step process that involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Isolation
  • Plant Material Preparation : Air-dried leaves of Isodon eriocalyx var. laxiflora are pulverized into a coarse powder.[2]

  • Solvent Extraction : The powdered plant material is subjected to maceration or reflux extraction with 95% or 80% ethanol (B145695).[1][2] This process is typically repeated multiple times to ensure a thorough extraction. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1][2]

  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.[1][2] The fraction containing Eriothis compound is collected and concentrated.

  • Chromatographic Purification :

    • Silica (B1680970) Gel Column Chromatography : The concentrated fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, commonly petroleum ether-acetone or chloroform-methanol, to separate the compounds based on polarity.[1][2]

    • Further Purification : Fractions containing Eriothis compound are pooled and may undergo further purification steps, such as preparative thin-layer chromatography (prep-TLC) or Sephadex LH-20 chromatography, to achieve high purity.[1][2]

  • Crystallization : The purified Eriothis compound is crystallized from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.[2]

  • Purity Analysis : The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC).[1][2]

G Figure 1. Workflow for the Isolation and Purification of Eriothis compound plant Dried Leaves of Isodon eriocalyx powder Pulverized Plant Material plant->powder Grinding extract Crude Ethanol Extract powder->extract Ethanol Extraction partition Solvent Partitioning extract->partition fraction Eriothis compound-rich Fraction partition->fraction silica Silica Gel Column Chromatography fraction->silica purified Further Purification (e.g., Prep-TLC) silica->purified crystal Crystallized Eriothis compound purified->crystal hplc Purity Analysis (HPLC) crystal->hplc final Pure Eriothis compound hplc->final

Workflow for the isolation and purification of Eriothis compound.

Biological Activities and Mechanisms of Action

Eriothis compound exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.[1] These effects are attributed to its ability to modulate multiple critical cellular signaling pathways.

Quantitative Data: In Vitro Efficacy

The cytotoxic effects of Eriothis compound have been demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
PC-3Prostate Cancer240.88
PC-3Prostate Cancer480.46
22RV1Prostate Cancer243.26
22RV1Prostate Cancer481.20
MDA-MB-231Triple-Negative Breast Cancer24Significant inhibition at 0.37-100 µM
MG63 & U2OSOsteosarcomaNot SpecifiedSignificant inhibition at 10-100 µM
HUVECsEndothelial Cells (Anti-angiogenesis)240.05 - 0.1
A549Lung Cancer210 - 20 (for STAT3 inhibition)
SW1116Colon CancerNot Specified1 (for JAK2/STAT3 inhibition)
Core Signaling Pathways

Eriothis compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8] It has been shown to selectively inhibit both TNFα- and LPS-induced NF-κB activity.[8] At lower concentrations, it interferes with the DNA-binding activity of both p65 and p50 subunits of NF-κB to their response elements in the nucleus.[6][8] At higher concentrations, it can also suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and degradation, which in turn prevents NF-κB nuclear translocation.[8]

G Figure 2. Inhibition of the NF-κB Signaling Pathway by Eriothis compound EriB Eriothis compound IKK IKK EriB->IKK Inhibits (High Conc.) NFkB_nucleus NF-κB (p65/p50) (Nucleus) EriB->NFkB_nucleus Inhibits DNA Binding (Low Conc.) IkBa IκBα IKK->IkBa Phosphorylates NFkB_cytoplasm NF-κB (p65/p50) (Cytoplasm) IkBa->NFkB_cytoplasm Inhibits NFkB_cytoplasm->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Inhibition of the NF-κB Signaling Pathway by Eriothis compound.

Eriothis compound directly targets the Signal Transducer and Activator of Transcription 3 (STAT3).[9][10] It covalently binds to Cysteine 712 (Cys712) in or near the SH2 domain of STAT3.[9][11] This interaction prevents the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which is a critical step for its activation, dimerization, and nuclear translocation.[11] By inhibiting STAT3, Eriothis compound suppresses the transcription of genes involved in cell proliferation and survival.[9][10]

G Figure 3. Covalent Targeting of STAT3 by Eriothis compound EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Covalently Binds (Cys712) pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Covalent Targeting of STAT3 by Eriothis compound.

Eriothis compound has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the Akt/mTOR signaling pathway.[3] It downregulates the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR), key kinases that promote cell survival and growth.[3]

G Figure 4. Eriothis compound-mediated Inhibition of the Akt/mTOR Pathway EriB Eriothis compound Akt Akt EriB->Akt Inhibits Phosphorylation Apoptosis Apoptosis EriB->Apoptosis Autophagy Autophagy EriB->Autophagy mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation

Eriothis compound-mediated Inhibition of the Akt/mTOR Pathway.

Eriothis compound exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] It inhibits VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that are essential for endothelial cell proliferation, migration, and tube formation.[1]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]

  • Treatment : Replace the medium with fresh medium containing various concentrations of Eriothis compound (e.g., 0.25–8 µM) and a vehicle control (DMSO).[12]

  • Incubation : Incubate the plate for the desired time period (e.g., 24 or 48 hours).[12]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[3][12]

G Figure 5. Experimental Workflow for the MTT Cell Viability Assay seed Seed Cells in 96-well Plate treat Treat with Eriothis compound seed->treat incubate Incubate (24-48h) treat->incubate mtt Add MTT Solution incubate->mtt incubate_mtt Incubate (4h) mtt->incubate_mtt dmso Add DMSO incubate_mtt->dmso read Measure Absorbance (490 nm) dmso->read result Cell Viability read->result

Experimental Workflow for the MTT Cell Viability Assay.
Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Culture cells in 6-well plates and treat them with the desired concentrations of Eriothis compound for a specified time.[12]

  • Cell Harvesting : Harvest both adherent and floating cells by trypsinization and centrifugation.[12]

  • Washing : Wash the cell pellet twice with ice-cold PBS.[12]

  • Resuspension : Resuspend the cells in 1X Annexin V Binding Buffer.[12]

  • Staining : Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[12]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis : Analyze the samples promptly using a flow cytometer.[12]

G Figure 6. Workflow for Apoptosis Detection using Annexin V/PI Staining treat Treat Cells with Eriothis compound harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Flow Cytometry Analysis incubate->analyze result Apoptosis Quadrants analyze->result

Workflow for Apoptosis Detection using Annexin V/PI Staining.
Protein Expression Analysis by Western Blot

This technique is used to detect changes in the expression or phosphorylation status of specific proteins.

  • Cell Lysis : After treating cells with Eriothis compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][12]

  • Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[12]

  • SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[1]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[12]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12]

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[1]

G Figure 7. General Workflow for Western Blot Analysis treat Treat Cells with Eriothis compound lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect result Protein Expression detect->result

General Workflow for Western Blot Analysis.

Conclusion

Eriothis compound is a natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation.[1] Its multifaceted mechanism of action, targeting several key signaling pathways, makes it an attractive candidate for further drug development.[1] This technical guide provides a foundational resource for researchers, offering detailed protocols for its isolation and biological evaluation, and a clear overview of its molecular targets. Further preclinical and clinical investigations are warranted to fully explore the therapeutic applications of this promising compound.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Eriocalyxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has emerged as a promising anti-tumor agent with demonstrated cytotoxic effects across a range of cancer cell lines.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of EriB, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved in its mechanism of action.

Quantitative Data Summary: Cytotoxicity of Eriothis compound

The cytotoxic potential of Eriothis compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A summary of reported IC50 values for EriB in various cancer cell lines is presented below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
PC-3Prostate Cancer480.46[1]
22RV1Prostate Cancer243.26[1]
22RV1Prostate Cancer481.20[1]
PANC-1Pancreatic AdenocarcinomaNot SpecifiedPotent Cytotoxicity[2]
SW1990Pancreatic AdenocarcinomaNot SpecifiedPotent Cytotoxicity[2]
CAPAN-1Pancreatic AdenocarcinomaNot SpecifiedPotent Cytotoxicity[2]
CAPAN-2Pancreatic AdenocarcinomaNot SpecifiedPotent Cytotoxicity[2]
SMMC-7721Hepatocellular Carcinoma48Comparable to positive control[3]
MG63OsteosarcomaNot SpecifiedInhibition at 100 µM[4]
U2OSOsteosarcomaNot SpecifiedInhibition at 100 µM[4]
MDA-MB-231Triple-Negative Breast Cancer24Dose-dependent apoptosis at 1.5 - 3 µM[1]

Note: IC50 values can vary depending on the experimental conditions, including cell density and the specific assay used.

Experimental Protocols

Detailed methodologies for common assays used in the preliminary cytotoxicity screening of Eriothis compound are provided below.

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[1]

    • Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO, typically ≤ 0.1%).[5]

    • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[5]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]

    • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Measure the optical density at a wavelength of 595 nm using a microplate reader.[3]

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6]

  • Protocol:

    • Cell Treatment: Treat cells with the desired concentrations of Eriothis compound for a specific duration.[6]

    • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]

    • Washing: Wash the cell pellet twice with ice-cold PBS.[1]

    • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[1]

    • Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[1]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

    • Analysis: Analyze the samples promptly using a flow cytometer.[1]

3. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Eriothis compound.

  • Protocol:

    • Cell Lysis: After treatment with EriB, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.[7]

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Eriothis compound

Eriothis compound exerts its cytotoxic effects by modulating multiple cellular signaling pathways.[1][8] These include the inhibition of pro-survival pathways like NF-κB, Akt/mTOR, and STAT3, and the activation of stress-related pathways such as the ERK pathway.[8][9][10]

EriB_Signaling_Pathways EriB Eriothis compound ROS ↑ Reactive Oxygen Species (ROS) EriB->ROS Thiol Depletion of Thiol-containing Antioxidants EriB->Thiol NFkB NF-κB Pathway (Inhibition) EriB->NFkB Akt_mTOR Akt/mTOR Pathway (Inhibition) EriB->Akt_mTOR STAT3 STAT3 Pathway (Inhibition) EriB->STAT3 ERK ERK Pathway (Activation) ROS->ERK Apoptosis Apoptosis Thiol->Apoptosis NFkB->Apoptosis Akt_mTOR->Apoptosis Autophagy Autophagy Akt_mTOR->Autophagy ERK->Apoptosis STAT3->Apoptosis

Caption: Key signaling pathways modulated by Eriothis compound.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a standard workflow for the preliminary in vitro evaluation of Eriothis compound's cytotoxic effects.

Cytotoxicity_Workflow start Start: Cancer Cell Lines treatment Treatment with Eriothis compound (Dose and Time Course) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis (IC50, Apoptosis Rate, Protein Levels) cell_viability->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end Conclusion on Cytotoxicity data_analysis->end

Caption: Standard experimental workflow for in vitro cytotoxicity analysis.

References

Eriocalyxin B: A Technical Guide to its Core Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx, has garnered significant attention in the scientific community for its potent and broad-spectrum anti-cancer activities.[1] It has demonstrated efficacy against a range of malignancies, including leukemia, lymphoma, breast cancer, pancreatic cancer, and prostate cancer.[2][3][4] EriB's multifaceted mechanism of action, which involves the direct targeting of key oncogenic transcription factors, induction of cellular stress, and inhibition of tumor-supportive processes, makes it a promising candidate for further drug development. This technical guide provides an in-depth overview of its core mechanisms, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.

Quantitative Data Summary

The anti-cancer efficacy of Eriothis compound has been quantified in numerous preclinical studies. The following tables summarize its in vitro cytotoxicity and in vivo anti-tumor activity across various cancer models.

Table 1: In Vitro Cytotoxicity of Eriothis compound (IC₅₀ Values)
Cancer TypeCell LineIC₅₀ (µM)Duration of Treatment (hours)
Prostate CancerPC-30.8824
0.4648
22RV13.2624
1.2048
Various CancersA-549, MCF-7, SMMC-7721, SW-480, HL-600.3 - 3.148

Note: The IC₅₀ values can vary depending on the specific experimental conditions and cell line characteristics.[5]

Table 2: In Vivo Efficacy of Eriothis compound
Cancer TypeAnimal ModelDosageTreatment DurationKey Findings
Breast Cancer4T1 breast tumor model (BALB/c mice)5 mg/kg/day21 daysDecreased tumor vascularization and suppressed tumor growth.[6][7]
LymphomaMurine xenograft B- and T-lymphoma modelsNot specifiedNot specifiedRemarkably inhibited tumor growth and induced in situ tumor cell apoptosis.[3]
Pancreatic CancerHuman pancreatic tumor xenografts (BALB/c nude mice)2.5 mg/kgNot specifiedReduced pancreatic tumor weights and increased superoxide (B77818) levels.[8]

Core Mechanisms of Action and Signaling Pathway Modulation

Eriothis compound exerts its anti-tumor effects through the modulation of several critical signaling pathways.

Inhibition of STAT3 Signaling

A key and specific mechanism of EriB is its direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] STAT3 is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival.[9]

  • Mechanism: EriB contains two α,β-unsaturated carbonyl groups that covalently bind to the thiol group of Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[10][11] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases like JAK2, which is essential for its activation.[9][10] Consequently, STAT3 dimerization, nuclear translocation, and its transcriptional activity are all inhibited.[10] This leads to the downregulation of STAT3 target genes, including those encoding anti-apoptotic proteins like Bcl-2 and cell cycle regulators.

EriB_STAT3_Pathway EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Covalent binding to Cys712 pSTAT3 p-STAT3 (Tyr705) EriB->pSTAT3 Inhibition STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization nucleus Nucleus STAT3_dimer->nucleus Nuclear Translocation target_genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus->target_genes Activation apoptosis Apoptosis target_genes->apoptosis Inhibition proliferation Cell Proliferation target_genes->proliferation Promotion JAK Upstream Kinases (e.g., JAK) JAK->STAT3 Phosphorylation

Caption: Eriothis compound covalently binds to STAT3, inhibiting its phosphorylation and downstream signaling.

Suppression of NF-κB Signaling

Eriothis compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammatory responses and promoting cell survival in cancer.[12]

  • Mechanism: At lower concentrations, EriB interferes with the binding of the NF-κB subunits p65 and p50 to their DNA response elements in a noncompetitive manner.[12] This selective blockade of DNA binding occurs without affecting the nuclear translocation of NF-κB. At higher concentrations, EriB can also suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and degradation, which in turn prevents NF-κB nuclear translocation. This leads to the downregulation of NF-κB target genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12]

EriB_NFkB_Pathway stimuli Stimuli (e.g., TNF-α) IKK IKK Complex stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation (releases NF-κB) nucleus Nucleus NFkB->nucleus Nuclear Translocation NFkB_IkBa NF-κB-IκBα Complex DNA DNA Response Element target_genes Target Gene Transcription (e.g., COX-2, iNOS) DNA->target_genes Binding & Activation EriB Eriothis compound EriB->IKK Inhibition (high conc.) EriB->DNA Inhibition of binding (low conc.)

Caption: Eriothis compound inhibits NF-κB signaling at multiple steps.

Inhibition of the Akt/mTOR Pathway

Eriothis compound induces apoptosis and autophagy in cancer cells by inhibiting the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][13]

  • Mechanism: EriB treatment leads to a time-dependent decrease in the phosphorylation of Akt, mammalian target of rapamycin (B549165) (mTOR), and the downstream effector ribosomal protein S6 kinase (p70S6K).[14] The inhibition of this pathway contributes to the induction of apoptosis and autophagy. Interestingly, in some contexts, the autophagy induced by EriB appears to be a cytoprotective response, as its blockage sensitizes cancer cells to EriB-induced cell death.[4][14]

EriB_Akt_mTOR_Pathway EriB Eriothis compound pAkt p-Akt EriB->pAkt Inhibition pmTOR p-mTOR EriB->pmTOR Inhibition pp70S6K p-p70S6K EriB->pp70S6K Inhibition autophagy Autophagy EriB->autophagy Induction apoptosis Apoptosis EriB->apoptosis Induction Akt Akt mTOR mTOR pAkt->mTOR Phosphorylation p70S6K p70S6K pmTOR->p70S6K Phosphorylation pmTOR->autophagy Inhibition

Caption: Eriothis compound inhibits the Akt/mTOR pathway, leading to apoptosis and autophagy.

Suppression of VEGFR-2 Signaling and Angiogenesis

Eriothis compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][15]

  • Mechanism: EriB directly targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Molecular docking simulations suggest that EriB interacts with the ATP-binding sites of VEGFR-2.[15] This interaction inhibits the VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades.[6] This leads to the suppression of endothelial cell proliferation, migration, and tube formation.[15] In vivo, EriB treatment has been shown to decrease tumor vascularization.[6]

EriB_VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->downstream Activation angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) downstream->angiogenesis Promotion EriB Eriothis compound EriB->VEGFR2 Binds to ATP-binding site EriB->pVEGFR2 Inhibition Western_Blot_Workflow start Cell Culture & EriB Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (ECL) secondary->detection

References

The Dual Role of Eriocalyxin B in Cellular Fate: A Technical Guide to Apoptosis and Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural diterpenoid extracted from Isodon eriocalyx, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1] This technical guide provides an in-depth exploration of EriB's role in inducing two critical cellular processes: apoptosis and autophagy. By elucidating the underlying signaling pathways, presenting quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.

EriB's anti-tumor effects are attributed to its ability to modulate multiple cellular signaling pathways, ultimately leading to programmed cell death (apoptosis) and a cellular self-degradation process (autophagy).[2] Understanding the intricate interplay between these two pathways is crucial for harnessing the full therapeutic potential of Eriothis compound.

Core Mechanisms of Action: A Dual Induction of Apoptosis and Autophagy

Eriothis compound exerts its potent anti-cancer activities by concurrently triggering apoptosis and autophagy in various cancer cell lines.[3][4] While apoptosis is a well-established mechanism for eliminating malignant cells, the role of autophagy in EriB-induced cell death is more complex, appearing to be context-dependent. In some cases, autophagy acts as a protective mechanism against EriB-induced apoptosis, while in others, it contributes to cell death.[3][5]

Eriothis compound-Induced Apoptosis

EriB induces apoptosis through both intrinsic and extrinsic pathways, characterized by caspase activation, DNA fragmentation, and the modulation of pro- and anti-apoptotic proteins.[6][7] A key feature of EriB-induced apoptosis is its ability to target and inhibit critical transcription factors that are often constitutively active in cancer cells, such as STAT3 and NF-κB.[1][8]

Eriothis compound-Induced Autophagy

In addition to apoptosis, Eriothis compound is a potent inducer of autophagy.[3] This is evidenced by the increased formation of autophagosomes, the conversion of LC3B-I to LC3B-II, and the degradation of p62.[3] The induction of autophagy by EriB is often linked to the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism.[5][9]

Signaling Pathways Modulated by Eriothis compound

Eriothis compound's effects on apoptosis and autophagy are mediated through its interaction with several key signaling pathways.

The Akt/mTOR/p70S6K Pathway

A primary target of Eriothis compound is the Akt/mTOR signaling cascade.[3][5] By inhibiting the phosphorylation of Akt and its downstream effector mTOR, EriB effectively shuts down a major survival pathway in cancer cells.[5][9] This inhibition not only promotes apoptosis but is also a direct trigger for the initiation of autophagy.[3][9]

EriB_Akt_mTOR_Pathway cluster_inhibition Inhibition EriB Eriothis compound Akt Akt EriB->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of pro-apoptotic proteins p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy

Caption: Eriothis compound inhibits the Akt/mTOR/p70S6K pathway.

The NF-κB Signaling Pathway

Eriothis compound has been shown to inhibit the NF-κB signaling pathway, a crucial mediator of inflammation, cell survival, and proliferation in cancer.[5][6] By preventing the activation of NF-κB, EriB sensitizes cancer cells to apoptosis.[5]

EriB_NFkB_Pathway cluster_transcription Nuclear Events EriB Eriothis compound IKK IKKα/β EriB->IKK IkB IκB IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-survival Gene Transcription NFkB->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibition

Caption: Eriothis compound inhibits the NF-κB signaling pathway.

The STAT3 Signaling Pathway

A unique mechanism of Eriothis compound is its direct covalent binding to and inhibition of STAT3, a transcription factor that is constitutively active in many cancers and promotes cell survival and proliferation.[1][8] This direct inhibition is a key contributor to EriB's pro-apoptotic effects.[1]

EriB_STAT3_Pathway cluster_activation STAT3 Activation EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Covalent Binding (Inhibition) pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene Pro-survival Gene Transcription pSTAT3->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibition

Caption: Eriothis compound directly inhibits STAT3 activation.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Eriothis compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Eriothis compound in Prostate Cancer Cells [5][10]

Cell LineTreatment Time (h)IC50 (µM)
PC-3240.88
480.46
22RV1243.26
481.20

Table 2: Induction of Apoptosis by Eriothis compound in Prostate Cancer Cells (48h treatment) [5][10]

Cell LineEriothis compound Concentration (µM)% of Apoptotic Cells (Early + Late)
PC-30 (Control)0.7
0.542.1
22RV12 (Control)Not Specified
231

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Eriothis compound on cell viability.[5][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO).[11]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[5][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the steps for detecting apoptosis using flow cytometry.[11][12]

  • Cell Treatment: Treat cells with Eriothis compound at the desired concentrations and for the optimal duration.[11]

  • Cell Harvesting: Harvest both adherent and floating cells.[11]

  • Washing: Wash the cells with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11][12]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Autophagy Detection (Western Blot for LC3B and p62)

This protocol describes the detection of key autophagy markers by Western blotting.

  • Cell Lysis: After treatment with Eriothis compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of autophagy induction.[3]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the effects of Eriothis compound on apoptosis and autophagy.

EriB_Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with Eriothis compound (Dose and Time Course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Autophagy Autophagy Assay (Western Blot for LC3B/p62) Treatment->Autophagy Signaling Signaling Pathway Analysis (Western Blot for p-Akt, p-STAT3, etc.) Treatment->Signaling Data Data Analysis and Interpretation Viability->Data Apoptosis->Data Autophagy->Data Signaling->Data

Caption: General experimental workflow for studying Eriothis compound.

Conclusion

Eriothis compound is a potent natural compound that induces both apoptosis and autophagy in cancer cells through the modulation of key signaling pathways, including the Akt/mTOR, NF-κB, and STAT3 pathways. The interplay between these two cellular processes is complex and warrants further investigation to optimize the therapeutic application of EriB. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further unraveling the mechanisms of action of this promising anti-cancer agent. The provided quantitative data and detailed protocols serve as a starting point for future studies that will undoubtedly contribute to the development of novel cancer therapies.

References

Eriocalyxin B: A Potent Inhibitor of NF-kappaB Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway by Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx. This document details the mode of action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the key pathways and experimental workflows.

Introduction to NF-kappaB and Its Role in Disease

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and various cancers. The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of target genes.

Eriothis compound: Mechanism of NF-kappaB Inhibition

Eriothis compound has been identified as a potent inhibitor of NF-κB activation.[1][2][3][4] Its mechanism of action is distinct from many other NF-κB inhibitors as it does not interfere with the upstream signaling events that lead to IκBα degradation or the nuclear translocation of NF-κB.[1][2][3] Instead, EriB acts within the nucleus, directly preventing the binding of the NF-κB complex to its DNA response elements.[1][2][3]

Key mechanistic details include:

  • Direct Interference with DNA Binding: EriB has been shown to inhibit the binding of both the p50 and p65 subunits of NF-κB to their consensus DNA sequences in a noncompetitive manner.[1][2][3]

  • No Effect on Upstream Signaling: Studies have demonstrated that EriB does not inhibit the activity of the IκB kinase (IKK) complex, nor does it prevent the phosphorylation and subsequent degradation of IκBα.[3]

  • Unimpeded Nuclear Translocation: The translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation is not blocked by Eriothis compound.[1][2][3]

  • Covalent Modification of p50: Further investigation has revealed that EriB covalently modifies cysteine 62 of the p50 subunit of NF-κB, which is crucial for its DNA binding activity.[5]

This unique mechanism of action makes Eriothis compound a valuable tool for studying NF-κB signaling and a promising candidate for therapeutic development.

Quantitative Data on Eriothis compound Efficacy

The inhibitory effect of Eriothis compound on NF-κB activity and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: IC50 Values of Eriothis compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
SMMC-7721HepatocarcinomaNot Specified~2.5[6]
PC-3Prostate Cancer240.88[7]
PC-3Prostate Cancer480.46[7]
22RV1Prostate Cancer243.26[7]
22RV1Prostate Cancer481.20[7]

Table 2: Effect of Eriothis compound on NF-κB Transcriptional Activity

Cell LineStimulantEriB Concentration (µM)Inhibition of NF-κB Reporter Activity (%)Citation
HEK293TTNF-α1~50[8]
HEK293TTNF-α2~80[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of Eriothis compound on NF-κB activation.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T, HepG2) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a p65-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the cells with varying concentrations of Eriothis compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 4-6 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as a fold change relative to the stimulated, untreated control.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to assess the levels and post-translational modifications of key proteins in the NF-κB signaling pathway.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Eriothis compound and/or an NF-κB activator for the desired time points.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, COX-2, iNOS, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit of NF-κB.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Pre-treat the cells with Eriothis compound before stimulating with TNF-α for a short period (e.g., 15-30 minutes).

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining: Block the cells with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against p65 for 1-2 hours at room temperature.

  • Secondary Antibody and Nuclear Staining: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if a specific protein (in this case, NF-κB) is bound to a specific DNA sequence in vivo.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with Eriothis compound and/or an NF-κB activator. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against p65 or p50 overnight at 4°C with rotation. Add protein A/G agarose (B213101) beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C for several hours. Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Quantify the amount of precipitated DNA corresponding to the promoter region of an NF-κB target gene (e.g., IL-6, TNF-α) using quantitative PCR (qPCR).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα p50_p65 p50-p65 IkBa_p50_p65->p50_p65 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocates NFkB_RE NF-κB Response Element p50_p65_nuc->NFkB_RE Binds Gene_Transcription Gene Transcription (e.g., COX-2, iNOS) NFkB_RE->Gene_Transcription Initiates EriB Eriothis compound EriB->p50_p65_nuc Inhibits Binding

Caption: The NF-κB signaling pathway and the inhibitory action of Eriothis compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment: Eriothis compound ± Stimulant start->treatment luciferase Luciferase Assay (NF-κB Activity) treatment->luciferase western_blot Western Blot (Protein Expression) treatment->western_blot if_staining Immunofluorescence (p65 Translocation) treatment->if_staining chip_assay ChIP Assay (DNA Binding) treatment->chip_assay analysis Data Analysis & Interpretation luciferase->analysis western_blot->analysis if_staining->analysis chip_assay->analysis conclusion Conclusion: Mechanism of Action analysis->conclusion

Caption: General experimental workflow for studying Eriothis compound's effect on NF-κB.

Logical_Relationship erib Eriothis compound p50_mod Covalent Modification of p50 (Cys62) erib->p50_mod Leads to dna_binding_inhibition Inhibition of NF-κB DNA Binding p50_mod->dna_binding_inhibition Results in gene_suppression Suppression of NF-κB Target Genes (e.g., COX-2, iNOS) dna_binding_inhibition->gene_suppression Causes anti_inflammatory Anti-inflammatory & Anti-tumor Effects gene_suppression->anti_inflammatory Contributes to

Caption: Logical flow of Eriothis compound's mechanism of action.

Conclusion

Eriothis compound presents a unique and potent mechanism for the inhibition of the NF-κB signaling pathway. By directly targeting the DNA binding activity of the p50/p65 heterodimer without affecting upstream signaling events, it serves as a valuable research tool and holds significant potential for the development of novel therapeutics for a range of NF-κB-driven diseases. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize and study this promising natural compound.

References

The Polypharmacology of Eriocalyxin B: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has emerged as a compelling polypharmacological agent with significant anti-cancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying EriB's diverse biological activities. Through a systematic review of preclinical data, this document details its primary molecular targets, delineates the signaling pathways it modulates, presents quantitative efficacy data, and outlines key experimental protocols for its investigation. The multifaceted nature of EriB's interactions with key cellular pathways, including STAT3, NF-κB, VEGFR-2, and Akt/mTOR, underscores its potential as a promising candidate for further therapeutic development.

Introduction

Eriothis compound is an ent-kaurane diterpenoid that has demonstrated a broad spectrum of biological activities.[1] Its therapeutic potential stems from its ability to interact with multiple molecular targets, thereby influencing a network of signaling pathways critical for cell survival, proliferation, and inflammation. This multi-targeted approach, known as polypharmacology, offers potential advantages in treating complex diseases such as cancer by simultaneously addressing multiple pathological mechanisms and potentially mitigating the development of drug resistance. This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth understanding of EriB's polypharmacological profile.

Quantitative Data on the Biological Activity of Eriothis compound

The efficacy of Eriothis compound has been quantified across a range of cancer cell lines and in vivo models. The following tables summarize key data to facilitate a comparative analysis of its potency and therapeutic window.

Table 1: In Vitro Cytotoxicity of Eriothis compound (IC₅₀ Values)
Cancer TypeCell LineIC₅₀ (µM)Treatment Duration (hours)
Prostate CancerPC-30.8824
0.4648
22RV13.2624
1.2048
Triple-Negative Breast CancerMDA-MB-2310.37 - 100 (Significant Inhibition)24
Hepatocellular CarcinomaSMMC-77210.3 - 3.148
Colon CancerSW-4800.3 - 3.148
LeukemiaHL-600.3 - 3.148
Lung CancerA-5490.3 - 3.148

Note: IC₅₀ values can vary depending on the specific experimental conditions.[2]

Table 2: In Vivo Efficacy of Eriothis compound
Cancer TypeAnimal ModelDosageAdministration RouteKey Outcomes
Breast Cancer4T1 breast tumor model (BALB/c mice)5 mg/kg/day-Decreased tumor vascularization and suppressed tumor growth.[3]
Pancreatic CancerNude mice2.5 mg/kg-Significant reduction in pancreatic tumor weight.[4]
OsteosarcomaNude mice10 mg/kgIntraperitonealSuppressed tumor growth.[2]
LymphomaMurine xenograft B- and T-lymphoma models--Remarkable inhibition of tumor growth and induction of in situ tumor cell apoptosis.[5]

Note: "-" indicates data not specified in the provided search results.

Core Mechanisms of Action and Signaling Pathways

Eriothis compound exerts its pleiotropic effects by modulating several key signaling cascades. Its primary mechanism involves the covalent modification of cysteine residues on its target proteins through its α,β-unsaturated ketone moieties.[6]

Inhibition of STAT3 Signaling

A primary and well-documented mechanism of EriB is the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8]

  • Molecular Interaction: EriB covalently binds to Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[7][8] This modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases like JAK2.[9]

  • Downstream Effects: The inhibition of STAT3 phosphorylation blocks its dimerization, nuclear translocation, and DNA binding activity.[8][10] This leads to the downregulation of STAT3 target genes involved in cell proliferation (e.g., cyclin D1) and survival (e.g., Bcl-2), ultimately inducing apoptosis in STAT3-dependent tumor cells.[11]

STAT3_Pathway_Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation DNA DNA Nucleus->DNA Transcription Gene Transcription (e.g., Cyclin D1, Bcl-2) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation EriB Eriothis compound EriB->STAT3_inactive covalently binds (Cys712)

Figure 1: Inhibition of the STAT3 signaling pathway by Eriothis compound.
Modulation of NF-κB Signaling

EriB is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[12][13]

  • Molecular Interaction: EriB interferes with the DNA binding of both the p65 and p50 subunits of NF-κB to their response elements in a noncompetitive manner.[12][13]

  • Downstream Effects: By blocking NF-κB's transcriptional activity, EriB suppresses the expression of downstream target genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cell survival.[12]

NFkB_Pathway_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (p65/p50) (active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocation DNA DNA Nucleus->DNA Transcription Gene Transcription (e.g., COX-2, iNOS) DNA->Transcription Inflammation Inflammation & Cell Survival Transcription->Inflammation EriB Eriothis compound EriB->DNA interferes with NF-κB binding

Figure 2: Inhibition of the NF-κB signaling pathway by Eriothis compound.
Suppression of VEGFR-2 Signaling and Angiogenesis

EriB exhibits anti-angiogenic activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[3][14]

  • Molecular Interaction: EriB inhibits the VEGF-induced phosphorylation of VEGFR-2, likely by interacting with its ATP-binding site.[3][15]

  • Downstream Effects: This inhibition blocks downstream signaling cascades, including the phosphorylation of Akt and ERK, leading to the suppression of endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[3][15]

VEGFR2_Pathway_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 phosphorylation Downstream Downstream Signaling (e.g., Akt, ERK) pVEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis EriB Eriothis compound EriB->VEGFR2 inhibits phosphorylation

Figure 3: Inhibition of the VEGFR-2 signaling pathway by Eriothis compound.
Inhibition of the Akt/mTOR Pathway

EriB induces apoptosis and autophagy in cancer cells by suppressing the pro-survival Akt/mTOR signaling pathway.[16][17]

  • Molecular Interaction: EriB treatment leads to a decrease in the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR).[6][16]

  • Downstream Effects: The inhibition of the Akt/mTOR pathway disrupts the cellular processes that promote cell growth and survival, leading to the induction of programmed cell death (apoptosis) and cellular self-digestion (autophagy).[18][19]

Akt_mTOR_Pathway_Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR phosphorylation CellGrowth Cell Growth & Survival pmTOR->CellGrowth inhibits Apoptosis Apoptosis & Autophagy pmTOR->Apoptosis promotes EriB Eriothis compound EriB->Akt inhibits phosphorylation EriB->mTOR inhibits phosphorylation

Figure 4: Inhibition of the Akt/mTOR signaling pathway by Eriothis compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the investigation of Eriothis compound's biological activities.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of EriB on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of EriB (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[20]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of specific proteins in response to EriB treatment.

  • Cell Lysis: After treating cells with EriB, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[16][21]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by EriB.

  • Cell Treatment and Harvesting: Treat cells with EriB for the desired time, then harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[20][22]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of EriB in a living organism.

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of immunodeficient mice (e.g., nude mice or SCID mice).

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer EriB (e.g., 2.5-10 mg/kg) via intraperitoneal injection daily or on a specified schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumors can be further analyzed by immunohistochemistry or Western blotting.[4][23]

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro in_vivo In Vivo Xenograft Model cell_culture->in_vivo mtt MTT Assay (Cytotoxicity) in_vitro->mtt western Western Blot (Protein Expression) in_vitro->western apoptosis Annexin V/PI Staining (Apoptosis) in_vitro->apoptosis analysis Data Analysis & Interpretation mtt->analysis western->analysis apoptosis->analysis tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth tumor_growth->analysis

Figure 5: A general experimental workflow for investigating Eriothis compound.

Conclusion

Eriothis compound exhibits a remarkable polypharmacological profile, engaging with multiple, critical oncogenic and inflammatory signaling pathways. Its ability to covalently modify and inhibit key proteins such as STAT3 and components of the NF-κB complex, while also suppressing pro-survival pathways like Akt/mTOR and the angiogenic VEGFR-2 cascade, highlights its potential as a versatile therapeutic agent. The comprehensive data and detailed protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Eriothis compound in the treatment of cancer and other complex diseases. Further preclinical and clinical investigations are warranted to fully elucidate its clinical utility.

References

Methodological & Application

Eriocalyxin B: Unveiling its Anti-Cancer Potential with the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has emerged as a promising anti-cancer agent with demonstrated cytotoxic effects across a spectrum of cancer cell lines, including lymphoma, prostate, pancreatic, and breast cancer.[1][2][3][4] Its multifaceted mechanism of action involves the induction of apoptosis (programmed cell death) and autophagy, as well as the modulation of key cellular signaling pathways crucial for cancer cell proliferation and survival.[2][5][6] This document provides a comprehensive guide to assessing the in vitro efficacy of Eriothis compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability.[7][8]

Mechanism of Action: A Multi-Targeted Approach

Eriothis compound exerts its anti-tumor effects by interfering with several critical signaling pathways that govern cell survival, proliferation, and inflammation.[6] Notably, EriB has been shown to:

  • Inhibit the NF-κB and Akt/mTOR Pathways : In lymphoma and prostate cancer cells, EriB treatment leads to the inhibition of the nuclear factor-kappaB (NF-κB) and Akt/mTOR signaling pathways, which are pivotal for cell survival and proliferation.[1][2]

  • Activate the ERK Pathway : The activation of the extracellular signal-related kinase (ERK) pathway, which can promote apoptosis under certain cellular contexts, has been observed in lymphoma cells treated with EriB.[1]

  • Downregulate STAT3 Signaling : EriB can also downregulate the JAK2/STAT3 signaling pathway, another critical oncogenic pathway, as demonstrated in colon cancer cells.[2]

  • Induce Oxidative Stress : In pancreatic cancer cells, Eriothis compound has been shown to suppress thiol-containing antioxidant systems, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.[3]

These actions collectively contribute to the induction of apoptosis, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle arrest in various cancer cell types.[1][9]

Quantitative Data Summary

The cytotoxic potency of Eriothis compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values of EriB vary depending on the cell line and the duration of treatment.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
PC-3Prostate Cancer240.88[2]
PC-3Prostate Cancer480.46[2]
22RV1Prostate Cancer243.26[2]
22RV1Prostate Cancer481.20[2]

Experimental Protocols

Preparation of Eriothis compound Stock Solution

Materials:

  • Eriothis compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of Eriothis compound (e.g., 10 mM or 20 mM) by dissolving the powder in sterile DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Note: When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that could affect cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[10]

MTT Assay for Cell Viability

This protocol outlines the steps to assess the effect of Eriothis compound on the viability of cancer cells. The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Eriothis compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Eriothis compound (e.g., 0.25–8 µM) to the respective wells.[2] Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[2][8]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][10] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm or 570 nm using a microplate reader.[2][13] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the Eriothis compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with Eriothis compound (various concentrations) B->C D Incubate for 24h or 48h C->D E Add MTT solution to each well D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance (490nm or 570nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow of the MTT assay for assessing cell viability after Eriothis compound treatment.

Simplified Signaling Pathway of Eriothis compound in Cancer Cells

EriocalyxinB_Signaling cluster_pathways Signaling Pathways cluster_effects Cellular Effects EriB Eriothis compound NFkB NF-κB Pathway EriB->NFkB Inhibits Akt_mTOR Akt/mTOR Pathway EriB->Akt_mTOR Inhibits ERK ERK Pathway EriB->ERK Activates STAT3 STAT3 Pathway EriB->STAT3 Inhibits Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival Apoptosis Apoptosis NFkB->Apoptosis Suppresses Akt_mTOR->Proliferation Akt_mTOR->Survival Akt_mTOR->Apoptosis Suppresses ERK->Apoptosis Promotes STAT3->Proliferation STAT3->Survival STAT3->Apoptosis Suppresses

Caption: Key signaling pathways modulated by Eriothis compound leading to apoptosis in cancer cells.

References

Application Notes and Protocols for Western Blot Analysis of Eriocalyxin B Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Eriocalyxin B (EriB), a natural diterpenoid with potent anti-cancer properties. This document outlines the key signaling pathways modulated by Eriothis compound, offers detailed protocols for cell treatment and Western blot analysis, and presents quantitative data from relevant studies in a clear, tabular format.

Introduction to Eriothis compound and its Mechanism of Action

Eriothis compound, isolated from the medicinal plant Isodon eriocalyx, has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and the inhibition of critical cell survival signaling pathways.[2][3][4] Western blot analysis is an indispensable technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of key proteins within these pathways.

Key Signaling Pathways Modulated by Eriothis compound

Eriothis compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer. These include:

  • Apoptosis Pathway: Eriothis compound induces programmed cell death by activating caspases and altering the expression of Bcl-2 family proteins.[4][5]

  • NF-κB Pathway: It can suppress the pro-survival NF-κB signaling pathway, leading to decreased expression of anti-apoptotic genes.[3][6]

  • Akt/mTOR Pathway: Eriothis compound has been observed to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[4][7]

  • STAT3 Pathway: This compound is a potent inhibitor of the STAT3 signaling pathway, which is constitutively activated in many cancers and promotes cell survival and proliferation.[2][8][9]

  • ERK Pathway: Activation of the ERK pathway, which can have dual roles in cell fate, has also been observed in response to Eriothis compound treatment in some contexts.[5]

Data Presentation: Summary of Protein Expression Changes

The following tables summarize the observed changes in protein expression and phosphorylation status in various cancer cell lines after treatment with Eriothis compound, as determined by Western blot analysis.

Table 1: Apoptosis Pathway

ProteinCell LineTreatment ConditionObserved ChangeReference
Cleaved Caspase-3Prostate Cancer (PC-3, 22RV1)0.5 µM (PC-3), 2 µM (22RV1) for 48hIncreased[4]
Cleaved Caspase-8Prostate Cancer (PC-3, 22RV1)0.5 µM (PC-3), 2 µM (22RV1) for 48hIncreased[4]
Cleaved PARPProstate Cancer (PC-3, 22RV1)0.5 µM (PC-3), 2 µM (22RV1) for 48hIncreased[4]
Bcl-2Lymphoma CellsNot specifiedDownregulated[5]
Bcl-xLLymphoma CellsNot specifiedDownregulated[5]
BaxLymphoma CellsNot specifiedStable or Upregulated[5]

Table 2: NF-κB Pathway

ProteinCell LineTreatment ConditionObserved ChangeReference
p65Not specifiedNot specifiedDecreased levels[3]
IκBαNot specifiedNot specifiedNot specified[3]
RelASMMC-7721Not specifiedSuppressed expression[6]
XIAPSMMC-7721Not specifiedSuppressed expression[6]

Table 3: Akt/mTOR Pathway

ProteinCell LineTreatment ConditionObserved ChangeReference
p-AktProstate Cancer (PC-3, 22RV1)0.5 µM (PC-3) for 24h, 2 µM (22RV1) for 48hDownregulated[4][10]
p-mTORProstate Cancer (PC-3, 22RV1)0.5 µM (PC-3) for 24h, 2 µM (22RV1) for 48hDownregulated[4][10]

Table 4: STAT3 Pathway

ProteinCell LineTreatment ConditionObserved ChangeReference
p-STAT3 (Tyr705)Lung Adenocarcinoma (A549)Dose and time-dependentInhibited[8]
p-STAT3 (Tyr705)Breast Cancer (MDA-MB-231, MDA-MB-468)Not specifiedInhibited[8]
p-JAK2Colon Cancer (SW1116)1 µmol/lInhibited[11]

Experimental Protocols

This section provides detailed methodologies for the investigation of Eriothis compound's effects on cultured cells using Western blot analysis.

Protocol 1: Cell Culture and Eriothis compound Treatment
  • Cell Culture: Culture the chosen cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in culture plates and allow them to adhere and reach 70-80% confluency.

  • Eriothis compound Preparation: Prepare a stock solution of Eriothis compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Replace the culture medium with the medium containing various concentrations of Eriothis compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) to allow for the compound to exert its effects.

Protocol 2: Western Blot Analysis
  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.

    • Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x SDS sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • If using a PVDF membrane, pre-activate it with methanol (B129727) for a few seconds before equilibration in transfer buffer.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Dilute the primary antibody specific to the protein of interest in the blocking buffer at the concentration recommended by the manufacturer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the specified time.

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway Diagrams

EriocalyxinB_Signaling cluster_apoptosis Apoptosis Pathway cluster_akt_mtor Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway EriB Eriothis compound Bcl2 Bcl-2 / Bcl-xL EriB->Bcl2 Bax Bax EriB->Bax Akt p-Akt EriB->Akt NFkB NF-κB (p65) EriB->NFkB STAT3 p-STAT3 EriB->STAT3 Caspases Caspase-8 / Caspase-9 Bcl2->Caspases Bax->Caspases Caspase3 Caspase-3 Caspases->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis mTOR p-mTOR Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival ProSurvivalGenes Pro-survival Genes NFkB->ProSurvivalGenes GeneTranscription Gene Transcription STAT3->GeneTranscription

Caption: Eriothis compound signaling pathways.

Experimental Workflow Diagram

WesternBlot_Workflow start Start: Cancer Cell Culture treatment Eriothis compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Eriocalyxin B in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has demonstrated significant therapeutic potential in a variety of preclinical animal models. Its biological activities, including potent anti-tumor, anti-inflammatory, anti-angiogenic, and neuroprotective effects, make it a compelling candidate for further drug development.[1] These application notes provide a comprehensive overview of the in vivo animal models used to investigate EriB, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways to support future research.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables provide a structured summary of the quantitative data from various in vivo studies on Eriothis compound, facilitating a comparative analysis of its application across different disease models.

Table 1: Anti-Cancer Models
Cancer TypeAnimal ModelCell LineDosageAdministration RouteTreatment DurationKey Outcomes
Breast CancerFemale BALB/c Mice4T15 mg/kg/dayIntraperitoneal (i.p.)21 daysSlower tumor growth, decreased tumor vascularization.[2][3]
Triple-Negative Breast CancerBreast xenograft-bearing mice, Syngeneic breast tumor-bearing miceMDA-MB-231Not SpecifiedNot SpecifiedNot SpecifiedInhibition of metastasis.[2][4]
LymphomaMurine xenograft B- and T-lymphoma modelsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRemarkable inhibition of tumor growth, induction of in situ tumor cell apoptosis.[2][5]
Pancreatic CancerNude miceCAPAN-22.5 mg/kgNot SpecifiedNot SpecifiedSignificant reduction in pancreatic tumor weights, increased superoxide (B77818) levels.[2][6]
Table 2: Anti-Inflammatory and Neuroprotective Models
Disease ModelAnimal ModelDosageAdministration RouteKey Outcomes
Experimental Autoimmune ProstatitisNonobese diabetic mice10 mg/kgNot SpecifiedAlleviation of prostatic inflammation and pelvic pain.[7]
Crohn's Disease-like ColitisTNBS-induced and Il-10-/- miceNot SpecifiedNot SpecifiedReduced body weight loss, DAI score, and histological score; decreased M1 macrophage polarization.[8]
Ischemic StrokepMCAO mice10 mg/kgIntraperitoneal (i.p.)Alleviation of ischemic cerebral injury, suppression of microglia-mediated neuroinflammation.[9]

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Breast Cancer Xenograft Model (4T1)
  • Animal Strain: Female BALB/c mice.[2]

  • Tumor Induction: Subcutaneous injection of 4T1 cells into the mammary fat pad.

  • Treatment Regimen:

    • Dosage: 5 mg/kg/day.[2][3]

    • Administration Route: Intraperitoneal (i.p.) injection is a common route for such preclinical studies.[10]

    • Vehicle: The vehicle for EriB dissolution was not specified in the provided search results; however, for in vivo experiments, appropriate vehicles should be used, and the formulation should be prepared fresh.[11]

  • Efficacy Evaluation:

    • Tumor growth is monitored regularly using calipers.

    • At the end of the study, tumors are excised and weighed.[3]

    • Immunohistochemical analysis of tumor tissues for markers like Ki67 (proliferation), CD31 (angiogenesis), VEGFR-2, and VEGF can be performed.[3]

  • Toxicity Monitoring:

    • Monitor animal body weight throughout the study.[3]

    • At therapeutic doses (e.g., 5 mg/kg/day), no significant changes in body weight or plasma levels of liver enzymes (ALT, AST, LDH) have been reported.[10]

Experimental Autoimmune Prostatitis (EAP) Model
  • Animal Strain: Nonobese diabetic mice.[7]

  • Disease Induction: Intradermal injection of a mixture of prostate antigens and Complete Freund's Adjuvant on days 0 and 28.[7]

  • Treatment Regimen:

    • Dosage: Dose-dependent effects observed, with 10 mg/kg being an effective dose.[7]

    • Administration: Details on the administration route were not specified.

  • Efficacy Evaluation:

    • Assessment of pelvic pain.

    • Histological analysis of prostate tissue for inflammation.[7]

    • Measurement of cytokine levels in the prostate.[7]

Ischemic Stroke Model (pMCAO)
  • Animal Model: Permanent middle cerebral artery occlusion (pMCAO) was induced in mice.[9]

  • Surgical Procedure: The pMCAO is induced in the internal carotid artery of the mice by the intraluminal filament method.[9]

  • Treatment Regimen:

    • Dosage: 10 mg/kg.[9]

    • Administration: A single intraperitoneal injection administered immediately after surgery.[9]

  • Efficacy Evaluation:

    • Assessment of neurological deficits.

    • Histological analysis of the brain penumbra.

    • Evaluation of microglial activation and neuroinflammation markers.[9]

Signaling Pathway and Experimental Workflow Visualizations

Eriothis compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms and a general experimental workflow.

Signaling Pathways

EriB_Anti_Cancer_Signaling EriB Eriothis compound VEGFR2 VEGFR-2 EriB->VEGFR2 inhibits Akt Akt EriB->Akt inhibits NFkB NF-κB EriB->NFkB inhibits JAK2 JAK2 EriB->JAK2 inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Inflammation Inflammation NFkB->Inflammation STAT1 STAT1 JAK2->STAT1 STAT1->Inflammation

Caption: EriB's multi-target signaling pathways in cancer and inflammation.

Experimental Workflow

EriB_In_Vivo_Workflow start Start animal_model Animal Model Selection (e.g., Xenograft, Disease Induction) start->animal_model treatment Eriothis compound Administration (Dosage, Route, Schedule) animal_model->treatment monitoring In-life Monitoring (Tumor size, Body weight, Clinical signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vivo studies with Eriothis compound.

References

how to dissolve and prepare Eriocalyxin B for experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has demonstrated significant potential as an anti-cancer agent.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways, leading to the induction of apoptosis and autophagy, and the inhibition of tumor growth and metastasis.[3][4] This document provides detailed application notes and protocols for the dissolution and preparation of Eriothis compound for experimental use, ensuring optimal performance and reproducibility in both in vitro and in vivo studies.

Data Presentation

Physicochemical Properties of Eriothis compound
PropertyValueReference
Molecular FormulaC₂₀H₂₄O₅[1]
Molecular Weight344.40 g/mol [1]
CAS Number84745-95-9[1]
AppearanceColorless powder[1]
Solubility of Eriothis compound

Eriothis compound is characterized by its poor aqueous solubility, which presents a challenge for its experimental application.[5] However, it is soluble in several organic solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO)Soluble, common for stock solutions[5]
ChloroformSoluble[5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]
AcetoneSoluble[5]
WaterPoorly soluble[5]
Recommended Concentrations for In Vitro Studies

The effective concentration of Eriothis compound varies depending on the cancer cell line and the duration of exposure. The following table summarizes reported half-maximal inhibitory concentrations (IC50).

Cell LineCancer TypeIncubation TimeIC50 (µM)Citation
PC-3Prostate Cancer24 h0.88[4]
PC-3Prostate Cancer48 h0.46[4]
22RV1Prostate Cancer24 h3.26[4]
22RV1Prostate Cancer48 h1.20[4]
A549Lung CancerNot Specified10 - 20 (effective concentration)[4]
SW1116Colon CancerNot Specified1 (effective concentration)[4]
HUVECsEndothelial Cells24 h50 - 100 nM (effective concentration)[4]
MG63 & U2OSOsteosarcomaNot Specified100 (effective concentration)[4]

Experimental Protocols

Protocol 1: Preparation of Eriothis compound Stock Solution for In Vitro Experiments

Materials:

  • Eriothis compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • To create a high-concentration stock solution (e.g., 20 mM), dissolve the Eriothis compound powder in sterile DMSO.[4]

  • Vortex the solution thoroughly to ensure the compound is completely dissolved.[4]

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to prevent repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C or -80°C for long-term storage.[4] Solutions are best used within one month.[3]

  • Note: Eriothis compound solutions are unstable and should ideally be prepared fresh for each experiment.[3][5]

Protocol 2: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw a single-use aliquot of the Eriothis compound stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration using the appropriate cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could impact cell viability, which is typically maintained at or below 0.1%.[4]

  • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental wells.[4]

Protocol 3: Formulation of Eriothis compound for In Vivo Experiments

Important Considerations:

  • Due to its poor aqueous solubility, preparing Eriothis compound for in vivo administration requires a suitable vehicle to ensure its bioavailability.

  • Formulations should be prepared fresh before each injection, as the stability of Eriothis compound in solution is limited.[6]

Recommended Vehicle: A common approach involves the use of co-solvents. A suggested vehicle includes a mixture of:

  • PEG300

  • Corn oil

  • Surfactants such as Tween 80[5]

Procedure:

  • Dissolve the required amount of Eriothis compound in the chosen co-solvent system.

  • Gentle warming or sonication may be used to aid dissolution.[6]

  • Visually inspect the final formulation to ensure it is a clear solution before injection.

  • The recommended therapeutic dose in murine models typically ranges from 2.5 mg/kg to 10 mg/kg of body weight.[6] A pilot study is advised to determine the optimal dose for a specific animal model and tumor type.[6]

Mandatory Visualizations

G cluster_prep Preparation of Eriothis compound for Experiments cluster_invitro In Vitro Preparation cluster_invivo In Vivo Preparation EriB_powder Eriothis compound Powder DMSO Dissolve in DMSO (e.g., 20 mM) EriB_powder->DMSO Vehicle Dissolve in Vehicle (e.g., PEG300, Corn Oil, Tween 80) EriB_powder->Vehicle Stock Aliquot & Store (-20°C / -80°C) DMSO->Stock Working Dilute in Culture Medium (Final DMSO ≤ 0.1%) Stock->Working Fresh Prepare Fresh Before Use Vehicle->Fresh Dose Administer to Animal Model (2.5-10 mg/kg) Fresh->Dose G cluster_pathways Key Signaling Pathways Modulated by Eriothis compound cluster_outcomes Cellular Outcomes EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Inhibition Akt_mTOR Akt/mTOR EriB->Akt_mTOR Inhibition NF_kB NF-κB EriB->NF_kB Inhibition VEGFR2 VEGFR-2 EriB->VEGFR2 Inhibition Proliferation ↓ Proliferation STAT3->Proliferation Autophagy Autophagy Akt_mTOR->Autophagy Akt_mTOR->Proliferation Apoptosis Apoptosis NF_kB->Apoptosis Inhibition NF_kB->Proliferation Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis

References

Application Notes and Protocols for Eriocalyxin B in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB) is a natural diterpenoid isolated from the plant Isodon eriocalyx var. laxiflora.[1] It has garnered significant interest for its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties.[1][2] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the biological activities of compounds like EriB due to its rapid development, optical transparency, and genetic homology to humans.[3][4] These application notes provide detailed experimental protocols for investigating the effects of Eriothis compound in zebrafish, with a focus on its anti-angiogenic and transcriptional effects.

Data Presentation

Quantitative Effects of Eriothis compound on Zebrafish Embryos
Parameter10 µM Eriothis compound15 µM Eriothis compoundReference
Anti-Angiogenic Effect ------
Inhibition of Subintestinal Vein (SIV) FormationSignificant InhibitionSignificant Inhibition[1][5]
Transcriptional Regulation (72h treatment) ------
Total Differentially Expressed Genes (DEGs)15702511[1][6]
Up-regulated Genes405543[1][6]
Down-regulated Genes11651968[1][6]
Toxicity ------
LC50 (96 hpf)Not ReportedNot ReportedN/A

Experimental Protocols

Zebrafish Embryo Toxicity Assay (LC50 Determination)

This protocol outlines the methodology to determine the 50% lethal concentration (LC50) of Eriothis compound in zebrafish embryos. While a specific LC50 for EriB has not been reported in the reviewed literature, this general protocol can be followed.

Materials:

  • Healthy, fertilized zebrafish embryos (4-6 hours post-fertilization, hpf)

  • Eriothis compound stock solution (in DMSO)

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered with sodium bicarbonate)

  • 24-well plates

  • Incubator at 28.5°C

  • Stereomicroscope

Procedure:

  • Embryo Collection and Preparation: Collect freshly fertilized zebrafish eggs and maintain them in E3 medium at 28.5°C. At 4-6 hpf, dechorionate the embryos enzymatically with pronase or manually with fine forceps.

  • Compound Dilution: Prepare a series of dilutions of Eriothis compound in E3 medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (0.1% DMSO in E3 medium) and a negative control (E3 medium only).

  • Exposure: Transfer 10-20 healthy embryos per well into a 24-well plate. Remove the E3 medium and add 1 mL of the respective Eriothis compound dilution or control solution to each well.

  • Incubation: Incubate the plates at 28.5°C for up to 96 hours.

  • Observation and Data Collection: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope. Record the number of dead embryos in each well. Indicators of lethality include coagulation of the embryo, lack of heartbeat, and failure to develop somites.[7]

  • LC50 Calculation: Calculate the LC50 value at each time point using statistical software with Probit analysis.

Anti-Angiogenesis Assay in Zebrafish Embryos (Inhibition of Subintestinal Vein Formation)

This protocol details the procedure to assess the anti-angiogenic effects of Eriothis compound by observing the formation of the subintestinal veins (SIVs).

Materials:

  • Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))[3][8]

  • Healthy, fertilized zebrafish embryos (24 hpf)

  • Eriothis compound stock solution (in DMSO)

  • E3 embryo medium

  • 24-well plates

  • Incubator at 28.5°C

  • Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia

  • Fluorescence stereomicroscope or confocal microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Embryo Rearing: Raise transgenic embryos in E3 medium at 28.5°C until 24 hpf.

  • Compound Exposure: At 24 hpf, transfer embryos to a 24-well plate and expose them to various concentrations of Eriothis compound (e.g., 5, 10, 15 µM) in E3 medium.[5] Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the embryos at 28.5°C for 48 hours (until 72 hpf).

  • Imaging: At 72 hpf, anesthetize the embryos with MS-222. Mount the embryos laterally in a small drop of low-melting-point agarose (B213101) on a microscope slide.

  • Data Acquisition: Capture fluorescent images of the SIV plexus in the yolk region of each embryo.

  • Quantification: Analyze the images to quantify the extent of SIV formation. This can be done by measuring the total length of the SIVs or the area covered by the vascular network using image analysis software.[7] Compare the measurements from the EriB-treated groups to the vehicle control group.

Transcriptome Analysis of Zebrafish Embryos

This protocol describes the steps for analyzing global gene expression changes in zebrafish embryos following treatment with Eriothis compound.

Materials:

  • Healthy, fertilized zebrafish embryos

  • Eriothis compound

  • E3 embryo medium

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • RNA sequencing library preparation kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • Embryo Treatment: Expose zebrafish embryos to the desired concentrations of Eriothis compound (e.g., 10 µM and 15 µM) and a vehicle control from 4 hpf to 72 hpf.[1][6]

  • RNA Extraction: At 72 hpf, pool approximately 30-50 embryos per sample and extract total RNA using an appropriate kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation and Sequencing: Prepare RNA sequencing libraries from the high-quality RNA samples. Perform deep sequencing on an NGS platform to generate transcriptomic data.

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the reads to the zebrafish reference genome (e.g., GRCz11).

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the EriB-treated groups compared to the control group.[9]

    • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify the biological processes and signaling pathways affected by Eriothis compound.[6]

Signaling Pathways and Experimental Workflows

EriB_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival EriB Eriothis compound EriB->VEGFR2 Inhibits Phosphorylation

Caption: Eriothis compound inhibits angiogenesis by blocking VEGFR-2 signaling.

Zebrafish_Angiogenesis_Assay_Workflow Embryo_Collection 1. Collect Transgenic Zebrafish Embryos (Tg(fli1:EGFP)) Treatment 2. Expose Embryos to Eriothis compound (24 hpf) Embryo_Collection->Treatment Incubation 3. Incubate for 48h (to 72 hpf) Treatment->Incubation Imaging 4. Anesthetize and Image SIV Formation Incubation->Imaging Analysis 5. Quantify Vessel Length and Area Imaging->Analysis Result Result: Inhibition of Angiogenesis Analysis->Result

Caption: Workflow for the zebrafish anti-angiogenesis assay.

References

Application Notes and Protocols for Eriocalyxin B in a Matrigel Plug Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated potent anti-tumor and anti-angiogenic properties.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] EriB exerts its anti-angiogenic effects by inhibiting key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.[3][4] These application notes provide a detailed protocol for utilizing Eriothis compound in an in vivo Matrigel plug assay to assess its anti-angiogenic potential.

Mechanism of Action

Eriothis compound's anti-angiogenic activity is primarily attributed to its modulation of two key signaling pathways:

  • VEGFR-2 Signaling Inhibition: EriB has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of VEGF Receptor-2 (VEGFR-2).[3][4] Molecular docking studies suggest that EriB may interact with the ATP-binding site of VEGFR-2, thereby blocking its activation and downstream signaling cascades that are crucial for angiogenesis.[3][5]

  • STAT3 Signaling Inhibition: Eriothis compound is a specific and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7][8] It acts by directly and covalently binding to Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[6][8] This covalent modification prevents the phosphorylation and activation of STAT3, a transcription factor that regulates genes involved in cell survival and proliferation.[6][9]

Signaling Pathway Diagrams

EriB_Signaling_Pathway cluster_VEGF VEGF Signaling cluster_STAT3 STAT3 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream_VEGF Downstream Signaling (Proliferation, Migration) VEGFR2->Downstream_VEGF Cytokine Cytokines (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes EriB Eriothis compound EriB->VEGFR2 Inhibits Phosphorylation EriB->STAT3 Covalent Binding to Cys712

Caption: Eriothis compound inhibits angiogenesis via VEGFR-2 and STAT3 pathways.

Experimental Protocols

In Vivo Matrigel Plug Angiogenesis Assay

The Matrigel plug assay is a widely used in vivo model to evaluate pro- and anti-angiogenic molecules.[10][11] Matrigel, a solubilized basement membrane preparation, is mixed with an angiogenic stimulus and the test compound, then injected subcutaneously into mice.[12] The mixture forms a solid plug, and the extent of new blood vessel formation within the plug is quantified.[10]

Materials:

  • Matrigel (Corning or equivalent), growth factor reduced

  • Eriothis compound (EriB)

  • Basic Fibroblast Growth Factor (bFGF)

  • Heparin

  • C57BL/6 mice (6-8 weeks old)

  • Sterile, ice-cold PBS and microcentrifuge tubes

  • Ice-cold syringes (tuberculin or insulin) with 27G needles

  • Drabkin's Reagent Kit (for hemoglobin measurement)

  • 4% Paraformaldehyde (PFA) or 10% formalin

  • OCT compound for frozen sections

  • Hematoxylin and Eosin (H&E) stain

  • Anti-CD31 antibody for immunohistochemistry

Procedure:

  • Preparation of Matrigel Mixture (on ice):

    • Thaw Matrigel slowly at 4°C overnight to prevent premature gelling.[10] Always keep Matrigel and all related reagents on ice.

    • For each plug, prepare a total volume of 400-500 µL.

    • In a pre-chilled sterile tube, mix Matrigel with heparin (final concentration: 50 U/mL) and bFGF (final concentration: 500 ng/mL).[3]

    • Divide the mixture into control and treatment groups.

    • For the treatment groups, add Eriothis compound to the desired final concentrations (e.g., 10 µM and 20 µM).[3] Add the vehicle (e.g., DMSO) to the control group. Mix gently by pipetting to avoid bubbles.

  • Subcutaneous Injection:

    • Anesthetize the mice according to approved institutional animal care protocols.

    • Using a pre-chilled syringe, subcutaneously inject the 400 µL Matrigel mixture into the flank of each mouse.[3][13] One injection per mouse is recommended.[10]

    • The Matrigel will quickly form a solid plug at body temperature.[12]

  • Plug Excision and Analysis:

    • After 7 days, euthanize the mice.[3][13]

    • Carefully dissect the skin to expose and excise the intact Matrigel plugs.[13]

    • Photograph the plugs to document gross appearance (color indicates blood vessel formation).[3]

  • Quantification of Angiogenesis:

    • Hemoglobin Assay:

      • Cut a portion of each plug, weigh it, and homogenize it in PBS.

      • Use a Drabkin's reagent kit to measure the hemoglobin content, which correlates with the amount of blood within the plug.[3]

    • Histological Analysis:

      • Fix the remaining portion of the plugs in 4% PFA or 10% formalin.[3][13]

      • Process the plugs for either paraffin (B1166041) or frozen sectioning.[13]

      • Perform H&E staining to visualize the infiltration of new microvessels.[3]

      • Perform immunohistochemistry (IHC) using an antibody against the endothelial cell marker CD31 to specifically identify and quantify blood vessels.[12]

      • Quantify microvessel density by counting the number of CD31-positive vessels in multiple high-power fields.

Experimental Workflow Diagram

Matrigel_Assay_Workflow cluster_prep Preparation (on ice) cluster_procedure In Vivo Procedure cluster_analysis Analysis A Thaw Matrigel B Add bFGF & Heparin A->B C Add EriB (Treatment) or Vehicle (Control) B->C D Subcutaneous Injection into Mice C->D E Incubate for 7 Days D->E F Excise Matrigel Plugs E->F G Photograph Plugs F->G H Hemoglobin Assay (Drabkin's Reagent) F->H I Histology (H&E) & IHC (CD31) F->I J Quantify Microvessel Density I->J

Caption: Workflow for the in vivo Matrigel plug assay with Eriothis compound.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the anti-angiogenic effects of Eriothis compound.

Table 1: In Vivo Anti-Angiogenic Effect of Eriothis compound in Matrigel Plug Assay

Treatment Group EriB Concentration (µM) Hemoglobin Content (µ g/plug ) Microvessel Count (per field)
Control (bFGF + Heparin) 0 150 ± 15 45 ± 5
Eriothis compound 10 85 ± 10** 25 ± 4**
Eriothis compound 20 50 ± 8*** 12 ± 3***

*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared with the control group. Data are hypothetical, based on trends reported in the literature.[3][14]

Table 2: In Vitro Anti-Angiogenic Effects of Eriothis compound on HUVECs

Assay EriB Concentration (nM) Inhibition (%) Experimental Conditions
VEGF-Induced Proliferation 50 Significant Inhibition VEGF (10 ng/mL), 48h
100 Significant Inhibition VEGF (10 ng/mL), 48h
Tube Formation 50 ~40% 11h incubation
100 ~60% 11h incubation
Cell Migration 50 Significant Inhibition 24h incubation
100 Significant Inhibition 24h incubation

Data compiled from studies on Human Umbilical Vein Endothelial Cells (HUVECs).[3][15]

Conclusion

Eriothis compound is a potent inhibitor of angiogenesis, targeting key signaling pathways such as VEGFR-2 and STAT3.[3][6] The Matrigel plug assay provides a robust in vivo model to quantify the anti-angiogenic efficacy of EriB. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to effectively design and execute experiments to investigate the therapeutic potential of Eriothis compound in angiogenesis-dependent diseases like cancer.

References

Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) for NF-kB and the Inhibitory Effects of Eriocalyxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-kB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. Eriocalyxin B (Eri-B), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated potent anti-inflammatory and anti-tumor activities. Mechanistic studies have revealed that Eriothis compound exerts its effects, in part, by inhibiting the NF-kB signaling pathway. Specifically, Chromatin Immunoprecipitation (ChIP) assays have shown that Eriothis compound directly interferes with the binding of NF-kB to the promoter regions of its target genes, thereby preventing their transcription.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing ChIP to investigate the inhibitory effects of Eriothis compound on NF-kB's DNA binding activity.

Mechanism of Action: Eriothis compound and NF-kB

The canonical NF-kB signaling pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitor of kB (IkB), allowing the NF-kB heterodimer (most commonly p65/p50) to translocate to the nucleus. In the nucleus, NF-kB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1]

Eriothis compound has been shown to inhibit NF-kB activity through a novel mechanism. Instead of preventing the nuclear translocation of NF-kB, Eriothis compound interferes with the ability of both the p65 and p50 subunits to bind to their consensus DNA sequences.[1][3] This direct inhibition of DNA binding has been confirmed by in vivo ChIP assays.[1] More detailed studies have identified the p50 subunit as a direct cellular target of Eriothis compound.[3]

Signaling Pathway Diagram

NFkB_Pathway_EriocalyxinB TNF-a TNF-a TNFR TNFR TNF-a->TNFR IKK Complex IKK Complex TNFR->IKK Complex IkB IkB IKK Complex->IkB P IkB-NF-kB IkB-NF-kB IkB->IkB-NF-kB NF-kB (p65/p50) NF-kB (p65/p50) IkB-NF-kB->NF-kB (p65/p50) IkB Degradation NF-kB (p65/p50)->IkB-NF-kB NF-kB_nuc NF-kB_nuc NF-kB (p65/p50)->NF-kB_nuc Translocation DNA DNA NF-kB_nuc->DNA Transcription Transcription DNA->Transcription Eriocalyxin B_cyto Eriocalyxin B_cyto Eriocalyxin B_nuc Eriocalyxin B_nuc Eriocalyxin B_cyto->Eriocalyxin B_nuc Block Block Eriocalyxin B_nuc->Block

Data Presentation

While specific quantitative ChIP-qPCR data for Eriothis compound is not extensively published in tabular format, the following table illustrates the expected results based on qualitative findings from the literature.[1] The data represents the fold enrichment of NF-kB p65 at the promoters of target genes (like IL-6 and COX-2) after stimulation with TNF-α, with and without pre-treatment with Eriothis compound.

Target Gene PromoterTreatment ConditionFold Enrichment (vs. IgG Control)Percent Inhibition of Binding
IL-6 Vehicle (DMSO) + TNF-α15.2N/A
Eriothis compound + TNF-α3.875%
Unstimulated Control1.1-
COX-2 Vehicle (DMSO) + TNF-α12.5N/A
Eriothis compound + TNF-α4.266.4%
Unstimulated Control0.9-
iNOS Vehicle (DMSO) + TNF-α18.9N/A
Eriothis compound + TNF-α5.570.9%
Unstimulated Control1.3-

This table presents illustrative data based on published qualitative results. Actual values may vary depending on experimental conditions.

Experimental Protocols

Workflow for NF-kB ChIP Assay with Eriothis compound Treatment

ChIP_Workflow cluster_treatment Cell Preparation cluster_chip ChIP Procedure cluster_analysis Data Analysis A 1. Cell Culture and Treatment B 2. Cross-linking A->B C 3. Cell Lysis and Chromatin Shearing B->C D 4. Immunoprecipitation (IP) C->D E 5. Washing D->E with anti-p65/p50 or IgG F 6. Elution and Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. qPCR Analysis G->H Calculate Fold Enrichment Calculate Fold Enrichment Treat with Eriothis compound Treat with Eriothis compound Stimulate with TNF-α Stimulate with TNF-α Treat with Eriothis compound->Stimulate with TNF-α Compare Treatments Compare Treatments Calculate Fold Enrichment->Compare Treatments

Detailed Protocol: NF-kB p65 Chromatin Immunoprecipitation

This protocol is adapted from standard ChIP procedures and includes specific considerations for studying the effects of Eriothis compound.

Materials:

  • Cell Culture: Appropriate cell line (e.g., HeLa, HepG2, RAW 264.7)

  • Reagents:

    • Eriothis compound (stock solution in DMSO)

    • TNF-α (or other NF-kB stimulus)

    • 37% Formaldehyde (B43269)

    • 1.25 M Glycine (B1666218)

    • PBS (Phosphate-Buffered Saline)

    • Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1)

    • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

    • Wash Buffers (Low Salt, High Salt, LiCl)

    • Elution Buffer (1% SDS, 0.1 M NaHCO3)

    • 5 M NaCl

    • Proteinase K

    • RNase A

    • Anti-NF-kB p65 antibody (or anti-p50)

    • Normal Rabbit/Mouse IgG (Isotype control)

    • Protein A/G magnetic beads or agarose (B213101) slurry

    • Primers for qPCR (targeting promoter regions of IL-6, COX-2, etc.)

    • SYBR Green qPCR Master Mix

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 80-90% confluency on the day of the experiment.

    • Pre-treat cells with the desired concentration of Eriothis compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 1-4 hours).

    • Stimulate cells with TNF-α (e.g., 10 ng/mL) for a time known to induce maximal NF-kB binding (e.g., 30-60 minutes).

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape cells in ice-cold PBS containing protease inhibitors.

    • Pellet cells by centrifugation and resuspend in Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation (IP):

    • Dilute the chromatin in ChIP Dilution Buffer.

    • Save a small aliquot of the diluted chromatin as "Input" control.

    • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Add the anti-p65 antibody or IgG control to the pre-cleared chromatin.

    • Incubate overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Perform a series of washes to remove non-specifically bound proteins and DNA:

      • 1x Low Salt Wash Buffer

      • 1x High Salt Wash Buffer

      • 1x LiCl Wash Buffer

      • 2x TE Buffer

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C.

    • Reverse the cross-links by adding 5 M NaCl to the eluates (and the Input sample) and incubating at 65°C for at least 4 hours (or overnight).

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Resuspend the purified DNA in nuclease-free water.

  • Quantitative PCR (qPCR) Analysis:

    • Perform qPCR using primers specific for the promoter regions of NF-kB target genes (e.g., IL-6, COX-2, iNOS).

    • Use the purified DNA from the IP samples, the IgG control, and the Input control as templates.

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

    • Determine the fold enrichment by comparing the % input of the p65 IP to the % input of the IgG control.

The use of Chromatin Immunoprecipitation is an indispensable tool for elucidating the molecular mechanisms of drugs that target transcription factors. For Eriothis compound, ChIP assays have been pivotal in demonstrating its unique ability to inhibit the NF-kB pathway by directly preventing the binding of p65 and p50 to the DNA. The protocols and information provided herein offer a robust framework for researchers to further investigate the therapeutic potential of Eriothis compound and other NF-kB inhibitors.

References

Eriocalyxin B: Application Notes and Protocols for Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Eriocalyxin B (EriB), a natural diterpenoid compound, for investigating its effects on cancer cell migration and invasion. This document includes detailed experimental protocols for key assays, a summary of quantitative data from published studies, and visualizations of the associated signaling pathways.

Eriothis compound, isolated from Isodon eriocalyx, has demonstrated potent anti-tumor activities, including the inhibition of cell migration and invasion in various cancer models such as triple-negative breast cancer and colon cancer.[1][2] Its mechanism of action involves the modulation of critical signaling pathways that regulate cell motility.

Data Presentation

The following tables summarize the effective concentrations of Eriothis compound and its observed effects on cell migration and invasion in different cancer cell lines.

Table 1: Effective Concentrations of Eriothis compound in Cell Migration and Invasion Assays

Cell LineCancer TypeAssay TypeEffective ConcentrationIncubation TimeObserved Effect
MDA-MB-231Triple-Negative Breast CancerCell Migration AssayNot SpecifiedNot SpecifiedInhibition of cell migration
SW1116Colon CancerTranswell Migration Assay1 µmol/lNot SpecifiedInhibition of cell migration and invasion
SW1116Colon CancerTranswell Invasion Assay1 µmol/lNot SpecifiedInhibition of cell invasion

Table 2: Eriothis compound's Impact on Migration and Invasion-Associated Proteins

Cell LineCancer TypeProtein TargetEffect of Eriothis compound
SW1116Colon CancerMatrix Metalloproteinase 2 (MMP-2)Suppression of expression
SW1116Colon CancerMatrix Metalloproteinase 9 (MMP-9)Suppression of expression

Experimental Protocols

Detailed methodologies for wound-healing and Transwell assays are provided below to assess the impact of Eriothis compound on cell migration and invasion.

Wound-Healing (Scratch) Assay

This protocol is designed to evaluate the effect of Eriothis compound on the collective migration of a sheet of cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium

  • Serum-free culture medium

  • Eriothis compound (EriB) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tips or a wound-making tool

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Cell Starvation (Optional): Once the cells reach confluence, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation and isolate the effects on cell migration.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells and debris.

  • Eriothis compound Treatment: Add fresh culture medium (serum-free or low-serum) containing various concentrations of Eriothis compound (e.g., 0.5 µM, 1 µM, 2 µM) to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest EriB concentration used.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Capture images of the same marked regions at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour image.

Transwell Migration and Invasion Assays

This protocol outlines the procedure for assessing the effect of Eriothis compound on the chemotactic migration and invasion of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SW1116)

  • Transwell inserts (typically with 8 µm pores) for 24-well plates

  • Matrigel or other basement membrane matrix (for invasion assay)

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • Eriothis compound (EriB) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cotton swabs

  • Methanol (B129727) or another fixative

  • Crystal violet staining solution

  • Inverted microscope with a camera

Protocol:

A. Transwell Migration Assay

  • Cell Preparation: Culture cells to sub-confluency. The day before the assay, replace the culture medium with serum-free medium and incubate for 12-24 hours.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of complete culture medium (containing serum as a chemoattractant) to the lower chamber of each well.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Eriothis compound Treatment: Add the desired concentrations of Eriothis compound (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle control (DMSO) to the cell suspension.

  • Seeding in Inserts: Add 100-200 µL of the cell suspension containing EriB or vehicle to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell line (typically 12-48 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes. Stain the cells with crystal violet solution for 20-30 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Using an inverted microscope, count the number of migrated cells in several random fields of view.

B. Transwell Invasion Assay The protocol for the invasion assay is similar to the migration assay with the addition of a basement membrane matrix coating on the Transwell inserts.

  • Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add a thin layer (e.g., 50 µL) of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 4-6 hours to allow for polymerization.

  • Proceed with steps 1-11 of the Transwell Migration Assay protocol. Note that the incubation time for the invasion assay may need to be longer than for the migration assay to allow cells to degrade the matrix.

Signaling Pathways and Visualizations

Eriothis compound has been shown to inhibit cell migration and invasion by modulating several key signaling pathways. The following diagrams illustrate these pathways and the experimental workflows.

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells to Confluence starvation 2. Serum Starve (Optional) cell_culture->starvation wound 3. Create Wound/Seed in Transwell starvation->wound treatment 4. Treat with Eriothis compound wound->treatment incubation 5. Incubate treatment->incubation imaging 6. Image Acquisition incubation->imaging quantification 7. Quantify Migration/Invasion imaging->quantification jak2_stat3_pathway cluster_inhibition EriB Eriothis compound JAK2 JAK2 EriB->JAK2 Inhibits Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 nucleus Nucleus pSTAT3->nucleus Translocates to gene_transcription Gene Transcription (e.g., MMPs) nucleus->gene_transcription Promotes migration_invasion Cell Migration & Invasion gene_transcription->migration_invasion Leads to egfr_mek_erk_pathway cluster_inhibition EriB Eriothis compound EGFR EGFR EriB->EGFR Alters Signaling MEK1_2 MEK1/2 EGFR->MEK1_2 Activates ERK ERK MEK1_2->ERK Phosphorylates pERK p-ERK downstream Downstream Targets pERK->downstream Activates migration_invasion Cell Migration & Invasion downstream->migration_invasion Promotes

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Eriocalyxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B, a natural ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx, has garnered significant scientific interest due to its potent anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1][2] Its complex mechanism of action involves the modulation of multiple key signaling pathways, making it a promising candidate for drug development.[1] The purification of Eriothis compound to a high degree of purity is crucial for accurate biological and pharmacological studies. High-performance liquid chromatography (HPLC) is a powerful technique for the final purification and analysis of Eriothis compound. These application notes provide detailed protocols for the HPLC purification of Eriothis compound, as well as an overview of its extraction from natural sources and its key biological activities.

Physicochemical Properties of Eriothis compound

A summary of the fundamental physicochemical properties of Eriothis compound is presented in the table below.

PropertyValue
Molecular FormulaC₂₀H₂₄O₅
Molecular Weight344.40 g/mol
CAS Number84745-95-9
AppearanceColorless powder

Extraction and Preliminary Purification of Eriothis compound

The initial isolation of Eriothis compound from its natural source, Isodon eriocalyx, involves a multi-step process of extraction and chromatographic purification.[1][2]

Quantitative Data on Extraction

The yield of Eriothis compound from the dried leaves of Isodon eriocalyx var. laxiflora is an important consideration for its production.

Plant MaterialStarting AmountYield of Eriothis compoundReference
Dried leaves of Isodon eriocalyx var. laxiflora1.5 kg600 mg (0.04% w/w)Sun et al., 1995[2]
Experimental Protocol: Extraction and Preliminary Purification
  • Plant Material Preparation : Air-dry the leaves of Isodon eriocalyx and grind them into a coarse powder.[2]

  • Solvent Extraction : Macerate the powdered leaves with 95% ethanol (B145695) at room temperature, repeating the process three times for exhaustive extraction.[2]

  • Concentration : Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[2]

  • Solvent Partitioning : Suspend the crude extract in water and partition it successively with petroleum ether and then ethyl acetate (B1210297). The ethyl acetate fraction, which contains Eriothis compound, is collected and concentrated.[1]

  • Silica (B1680970) Gel Column Chromatography : Subject the chloroform-soluble fraction to silica gel column chromatography.[2]

    • Stationary Phase : Silica gel (200-300 mesh).[2]

    • Mobile Phase : A gradient of petroleum ether and acetone (B3395972) is commonly used, with a gradual increase in polarity.[2]

  • Fraction Collection and Monitoring : Collect fractions and monitor them by Thin Layer Chromatography (TLC).[2]

  • Further Purification : Pool the fractions enriched with Eriothis compound for further purification by preparative HPLC.[2]

High-Performance Liquid Chromatography (HPLC) Purification of Eriothis compound

Preparative HPLC is employed for the final purification of Eriothis compound to achieve a high level of purity. Analytical HPLC is used to assess the purity of the final product.

Analytical HPLC Protocol

This protocol is suitable for assessing the purity of Eriothis compound fractions.

ParameterCondition
ColumnC18 reverse-phase column
Mobile PhaseAcetonitrile (B52724) and 0.1% triethylamine (B128534) in water
Flow Rate1.0 mL/min[3]
DetectionUV at 233 nm[1]
Purity Achieved>99%[1]
Preparative HPLC Protocol

This protocol is designed for the purification of larger quantities of Eriothis compound.

ParameterCondition
ColumnPreparative C18 reverse-phase column
Mobile PhaseA gradient of acetonitrile and water is typically used. The exact gradient should be optimized based on analytical HPLC results.
Flow RateDependent on the column diameter, typically in the range of 10-50 mL/min.
DetectionUV at 233 nm
Sample PreparationDissolve the enriched fraction from column chromatography in the initial mobile phase.
Fraction CollectionCollect fractions based on the elution profile and monitor their purity by analytical HPLC.

Experimental Workflows

Extraction and Purification Workflow

G plant Dried & Powdered Isodon eriocalyx leaves extraction Ethanol Extraction plant->extraction concentration1 Concentration extraction->concentration1 partition Solvent Partitioning (Petroleum Ether & Ethyl Acetate) concentration1->partition concentration2 Concentration of Ethyl Acetate Fraction partition->concentration2 silica Silica Gel Column Chromatography concentration2->silica fractions Fraction Collection & TLC Analysis silica->fractions hplc Preparative HPLC Purification fractions->hplc purity Purity Analysis (Analytical HPLC) hplc->purity final Pure Eriothis compound (>99%) purity->final

Caption: Workflow for the extraction and purification of Eriothis compound.

Key Signaling Pathways Modulated by Eriothis compound

Eriothis compound exerts its biological effects by targeting several critical signaling pathways involved in cancer progression and inflammation.

VEGFR-2 Signaling Pathway

Eriothis compound inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It blocks VEGF-induced phosphorylation of VEGFR-2, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation and migration.[1]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Phosphorylation EriB Eriothis compound EriB->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by Eriothis compound.

NF-κB Signaling Pathway

Eriothis compound is a potent inhibitor of the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[1]

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates EriB Eriothis compound EriB->IKK Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Promotes

Caption: Inhibition of NF-κB signaling by Eriothis compound.

Akt/mTOR Signaling Pathway

Eriothis compound can induce apoptosis and autophagy in cancer cells by suppressing the Akt/mTOR signaling pathway.[4][5]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits EriB Eriothis compound EriB->Akt Inhibits p70S6K p70S6K mTOR->p70S6K Activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth

Caption: Suppression of Akt/mTOR signaling by Eriothis compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful purification of Eriothis compound using HPLC. The detailed workflows and signaling pathway diagrams offer valuable resources for researchers investigating the therapeutic potential of this promising natural compound. The ability to obtain highly pure Eriothis compound is fundamental for advancing our understanding of its mechanism of action and for its continued development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Eriocalyxin B in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Eriocalyxin B (EriB). It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with Eriothis compound?

Eriothis compound (EriB) is an ent-kaurane diterpenoid with significant anti-cancer and anti-inflammatory properties.[1][2] However, its therapeutic potential is often hindered by its poor aqueous solubility.[1][3] This low solubility can lead to precipitation when preparing stock solutions or diluting them in aqueous buffers and cell culture media, a common issue referred to as "crashing out".[1] EriB solutions are also known to be unstable and should ideally be prepared fresh for each experiment.[2][4][5]

Q2: How should I prepare and store a stock solution of Eriothis compound?

For laboratory use, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of Eriothis compound.[1][2] EriB is soluble in DMSO at concentrations of 30 mg/mL or higher.[2] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]

For storage, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months), protected from light.[2]

Q3: My Eriothis compound precipitated after diluting the DMSO stock solution into my aqueous buffer. What can I do?

This is a frequent problem due to EriB's low aqueous solubility.[1] Here are several troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of EriB in your aqueous medium.[1]

  • Use Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300 and corn oil, along with surfactants such as Tween 80, to maintain solubility.[2]

  • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween 80, Poloxamer 407) to your final aqueous solution can help keep EriB in a dispersed state.[2]

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using an ultrasonic bath may help redissolve a small amount of precipitate.[2]

  • Vigorous Mixing: When diluting, vortex the aqueous buffer vigorously while adding the DMSO stock solution to encourage rapid and uniform mixing.[1]

  • Prepare Fresh Working Solutions: Minimize the time the compound is in the aqueous buffer by preparing the working solution immediately before use.[1]

Q4: What advanced formulation strategies can improve the stability and solubility of Eriothis compound?

For persistent stability issues or to significantly enhance bioavailability, several advanced formulation strategies can be employed:[2][3]

  • Nanoparticle Formulations: Reducing EriB's particle size to the nanoscale increases the surface area for dissolution.[3]

  • Liposomal Encapsulation: Encapsulating EriB within lipid-based vesicles (liposomes) can improve its aqueous dispersibility.[2][3]

  • Solid Dispersions: Dispersing EriB in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[2][3]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior that can encapsulate poorly soluble molecules like EriB, thereby improving water solubility and stability.[2][7]

Troubleshooting Guides

Issue 1: Low Drug Loading in Nanoparticle Formulations

Problem: You are experiencing low encapsulation efficiency (<70%) or drug loading (<5%) when preparing EriB-loaded nanoparticles.

Possible CauseTroubleshooting StepExpected Outcome
Poor solubility of EriB in the organic solvent.Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) or use a co-solvent system.Increased amount of dissolved EriB in the organic phase, leading to higher encapsulation.
Drug precipitation during emulsification.Optimize emulsification parameters, such as sonication time and power, or homogenization speed.More efficient and rapid nanoparticle formation, trapping the drug within the polymer matrix.
Inappropriate polymer-to-drug ratio.Vary the ratio of the polymer (e.g., PLGA) to EriB. A higher polymer concentration may be necessary.Improved encapsulation efficiency as more polymer is available to form the nanoparticle matrix.
Issue 2: Instability of Liposomal Formulations

Problem: Your EriB-loaded liposomes are aggregating or showing significant drug leakage upon storage.

Possible CauseTroubleshooting StepExpected Outcome
Suboptimal lipid composition.Incorporate cholesterol into the lipid bilayer to increase its rigidity and stability. Experiment with different phospholipid ratios.Reduced membrane fluidity, leading to decreased drug leakage and improved physical stability.
Incorrect pH of the hydration buffer.Ensure the pH of the hydration buffer is optimized for both liposome (B1194612) and EriB stability.Enhanced stability by minimizing hydrolysis of phospholipids (B1166683) and degradation of EriB.
Presence of residual organic solvent.Extend the drying time or use a higher vacuum during the solvent evaporation step to ensure complete removal.Formation of more stable and well-defined liposomal structures.

Quantitative Data on Stability Improvement

While specific quantitative data on the stability of Eriothis compound in various formulations is limited in publicly available literature, the following table provides a general overview of the expected improvements based on studies of other poorly soluble compounds.

Formulation StrategyKey Parameters MeasuredGeneral Improvement Observed (for other compounds)
Cyclodextrin Inclusion Complex Apparent Stability Constant (Kc), Half-life (t1/2)For Camptothecin, complexation with randomly substituted dimethyl-β-cyclodextrin increased its half-life from 58.7 to 587.3 minutes.[8]
Liposomal Encapsulation Encapsulation Efficiency, Drug RetentionFor polyphenols, encapsulation in β-cyclodextrin significantly increased antioxidant retention after two weeks of air exposure.[7]
Solid Dispersion Dissolution RateSignificantly improves the dissolution rate by converting the drug to a more soluble amorphous state.[2][3]
Nanosuspension Particle Size, Dissolution VelocityForms a stable colloidal dispersion in aqueous media, leading to an improved dissolution rate and bioavailability.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Eriothis compound Stability

This protocol outlines a general procedure for a forced degradation study to understand the stability of EriB under various stress conditions.

Materials:

  • Eriothis compound

  • Methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and solvents

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Eriothis compound in methanol.[1]

  • Apply Stress Conditions: [1]

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Protect a control sample by wrapping it in aluminum foil.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a stability-indicating HPLC method.[1]

Protocol 2: Preparation of Eriothis compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes a common method for encapsulating EriB in liposomes.

Materials:

  • Eriothis compound powder

  • Lipids (e.g., DSPC, Cholesterol)

  • Organic Solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Sonicator or extruder

Methodology:

  • Lipid Film Formation: Dissolve Eriothis compound and lipids in the organic solvent in a round-bottom flask.[3]

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.[3]

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer by rotating the flask to form multilamellar vesicles (MLVs).[3]

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[3]

  • Purification: Remove unencapsulated EriB by dialysis or size exclusion chromatography.[3]

Visualizations

G cluster_workflow Troubleshooting Workflow for EriB Precipitation Start EriB precipitates upon dilution in aqueous buffer Check_Conc Is the final concentration too high? Start->Check_Conc Reduce_Conc Reduce final concentration Check_Conc->Reduce_Conc Yes Optimize_Dilution Optimize dilution procedure Check_Conc->Optimize_Dilution No Success Precipitation resolved Reduce_Conc->Success Use_Additives Consider using co-solvents or surfactants Advanced_Formulation Consider advanced formulation strategies Use_Additives->Advanced_Formulation Optimize_Dilution->Use_Additives Advanced_Formulation->Success

Caption: Troubleshooting workflow for Eriothis compound precipitation.

G cluster_akt_mTOR Akt/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway EriB Eriothis compound Akt Akt EriB->Akt inhibits STAT3_p STAT3 Phosphorylation EriB->STAT3_p inhibits NFkB NF-κB Signaling EriB->NFkB inhibits mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation STAT3_act STAT3 Activation STAT3_p->STAT3_act STAT3_act->Proliferation NFkB->Proliferation

Caption: Key signaling pathways modulated by Eriothis compound.

References

Technical Support Center: Overcoming Eriocalyxin B Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eriocalyxin B (EriB) research. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Eriothis compound in their cancer research and may be encountering challenges with its efficacy, including potential resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and overcome resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Eriothis compound, suggesting potential causes and providing step-by-step guidance to resolve them.

Issue 1: Reduced or No Cytotoxic Effect of Eriothis compound on Cancer Cells

Possible Causes:

  • Cell Line-Specific Insensitivity: The cancer cell line you are using may have intrinsic resistance mechanisms.

  • Suboptimal EriB Concentration or Treatment Duration: The concentration or exposure time of EriB may be insufficient to induce a response.

  • Degradation of Eriothis compound: Improper storage or handling may have led to the degradation of the compound.

  • Presence of Interfering Substances: Components in the cell culture media, such as thiol-containing antioxidants, can neutralize EriB's activity.[1]

Troubleshooting Steps:

  • Confirm Cell Line Sensitivity:

    • Action: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

    • Protocol: See "Experimental Protocol 1: Cell Viability Assay (CCK-8/MTT)."

    • Tip: Compare your IC50 values with published data for similar cell types if available.

  • Optimize Treatment Conditions:

    • Action: Conduct a time-course experiment to identify the optimal treatment duration.

    • Rationale: Some cell lines may require longer exposure to EriB to undergo apoptosis or autophagy.[2]

    • Recommendation: Test a range of time points (e.g., 24, 48, 72 hours).

  • Verify Compound Integrity:

    • Action: Ensure that your Eriothis compound stock solution is properly stored (as per the manufacturer's instructions) and has not undergone multiple freeze-thaw cycles.

    • Tip: Prepare fresh dilutions from a stock solution for each experiment.

  • Check for Media Interference:

    • Action: Review the composition of your cell culture medium for the presence of thiol-containing antioxidants like N-acetylcysteine (NAC) or dithiothreitol (B142953) (DTT).[1]

    • Experiment: If antioxidants are present, test the effect of EriB in a medium without these components.

Issue 2: Attenuated Downstream Signaling Effects Despite EriB Treatment

Possible Causes:

  • Alterations in Target Proteins: Mutations or altered expression of EriB's primary targets (e.g., STAT3, NF-κB) could prevent effective binding.

  • Activation of Compensatory Signaling Pathways: Cancer cells may upregulate alternative survival pathways to bypass the effects of EriB.

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters could be pumping EriB out of the cells.

Troubleshooting Steps:

  • Validate Target Engagement:

    • Action: Assess the direct interaction of EriB with its known targets.

    • Protocol: See "Experimental Protocol 2: Western Blot Analysis of Key Signaling Proteins."

    • Key Targets: Examine the phosphorylation status of STAT3 and the expression levels of NF-κB pathway components.[3][4][5]

  • Investigate Compensatory Pathways:

    • Action: Profile the activity of key survival pathways (e.g., Akt/mTOR, MAPK/ERK) in your cell line post-EriB treatment.[2][6][7]

    • Rationale: Increased activity in these pathways may indicate a compensatory response.

    • Strategy: Consider combination therapies to co-target these activated pathways.

  • Assess Drug Efflux:

    • Action: Use an MDR inhibitor in combination with EriB to see if it restores sensitivity.

    • Tip: This can help determine if drug efflux is a contributing factor to the observed resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Eriothis compound?

A1: Eriothis compound exerts its anti-cancer effects through multiple mechanisms. Its primary mode of action is the direct and covalent inhibition of key transcription factors, including Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).[3][4][5][8] By binding to specific cysteine residues on these proteins, EriB blocks their activation and downstream signaling, leading to the induction of apoptosis and inhibition of cell proliferation.[3][5][9]

Q2: How can I overcome potential resistance to Eriothis compound in my cancer cell line?

A2: Overcoming resistance to EriB can be approached through several strategies:

  • Combination Therapy: Combining EriB with other therapeutic agents can create synergistic effects. For instance, combination with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) has shown enhanced anti-tumor activity.[8][10]

  • Targeting Compensatory Pathways: If cells show upregulation of survival pathways like Akt/mTOR in response to EriB, co-treatment with inhibitors of these pathways may restore sensitivity.[2][11]

  • Modulating the Tumor Microenvironment: EriB has been shown to remodel the tumor microenvironment by promoting the infiltration of cytotoxic CD8+ T cells.[10] Strategies that further enhance this effect could overcome resistance.

Q3: Are there any known factors that can interfere with Eriothis compound's activity in vitro?

A3: Yes, thiol-containing antioxidants such as N-acetylcysteine (NAC) and dithiothreitol (DTT) can interfere with the activity of Eriothis compound.[1] EriB's mechanism involves interaction with thiol groups on its target proteins; therefore, the presence of these antioxidants in the culture medium can neutralize the compound.

Q4: What are the key signaling pathways affected by Eriothis compound?

A4: Eriothis compound modulates several critical signaling pathways in cancer cells, including:

  • STAT3 Signaling: Directly inhibits STAT3 phosphorylation and activation.[3][4][8]

  • NF-κB Signaling: Inhibits the transcriptional activity of NF-κB.[4]

  • Akt/mTOR Signaling: Decreases the phosphorylation of Akt and mTOR.[2][11]

  • MAPK/ERK Pathway: Can activate the ERK pathway, which is associated with reactive oxygen species production.[6]

Data Presentation

Table 1: In Vitro Efficacy of Eriothis compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MG63Osteosarcoma~1.548[10]
U2OSOsteosarcoma~2.048[10]
PC-3Prostate CancerNot specified24, 48, 72
22RV1Prostate CancerNot specified24, 48, 72
MDA-MB-231Triple-Negative Breast CancerNot specifiedNot specified[12]

Table 2: Synergistic Effects of Eriothis compound in Combination Therapies

Combination AgentCancer ModelEffectMechanismReference
Anti-PD-1 AbOsteosarcoma (in vivo)Enhanced anti-tumor activityIncreased CD8+ T cell infiltration[8][10]
Anti-CTLA-4 AbOsteosarcoma (in vivo)Synergistic anti-tumorigenic activityIncreased CD8+ T cell infiltration[8][10]

Experimental Protocols

Experimental Protocol 1: Cell Viability Assay (CCK-8/MTT)

Objective: To determine the cytotoxic effect of Eriothis compound and calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • Eriothis compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of Eriothis compound (e.g., 0, 0.1, 1, 10, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest EriB dose.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of EriB concentration to determine the IC50 value.

Experimental Protocol 2: Western Blot Analysis of Key Signaling Proteins

Objective: To assess the effect of Eriothis compound on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • Cancer cells treated with EriB

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

erib_resistance_workflow cluster_troubleshooting Troubleshooting Workflow start Reduced EriB Efficacy Observed q1 Is IC50 known for the cell line? start->q1 exp1 Perform Dose-Response (Protocol 1) q1->exp1 No q2 Is treatment duration optimized? q1->q2 Yes exp1->q2 exp2 Perform Time-Course Experiment q2->exp2 No q3 Are downstream targets inhibited? q2->q3 Yes exp2->q3 exp3 Western Blot for p-STAT3, etc. (Protocol 2) q3->exp3 No q4 Are compensatory pathways active? q3->q4 Yes exp3->q4 exp4 Profile Akt/mTOR, MAPK pathways q4->exp4 Yes res Consider Combination Therapy q4->res No exp4->res erib_signaling_pathway cluster_pathway Eriothis compound Signaling Pathways EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Inhibits NFkB NF-κB EriB->NFkB Inhibits Akt_mTOR Akt/mTOR Pathway EriB->Akt_mTOR Inhibits Apoptosis Apoptosis EriB->Apoptosis Autophagy Autophagy EriB->Autophagy Proliferation Cell Proliferation Inhibition STAT3->Proliferation NFkB->Apoptosis Anti-Apoptotic Genes Akt_mTOR->Proliferation Akt_mTOR->Autophagy

References

Eriocalyxin B In Vitro Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects of Eriocalyxin B (EriB) observed in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Eriothis compound and what are its primary known activities?

Eriothis compound (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx.[1] It is primarily investigated for its potent anti-cancer properties, which include inducing programmed cell death (apoptosis) and autophagy, as well as inhibiting tumor growth and metastasis.[1] Its therapeutic potential is attributed to its ability to modulate multiple cellular signaling pathways.[2]

Q2: What is the primary mechanism of action for Eriothis compound's off-target effects?

Eriothis compound contains an α,β-unsaturated ketone functional group, which allows it to act as a Michael acceptor.[3] This enables it to form covalent bonds with nucleophilic cysteine residues on various protein targets.[3] This covalent modification is a key mechanism behind its ability to disrupt multiple pro-survival and pro-inflammatory signaling pathways.[3]

Q3: How should Eriothis compound be prepared and stored for in vitro experiments?

For in vitro studies, Eriothis compound powder should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 20 mM). This stock solution should be aliquoted into sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%) and to include a vehicle control (medium with the same final DMSO concentration) in all experiments.

Q4: Which signaling pathways are known to be affected by Eriothis compound as off-target effects?

Eriothis compound has been shown to modulate several key signaling pathways in various cancer cell lines:

  • NF-κB Signaling: EriB is a direct inhibitor of the NF-κB pathway. It covalently binds to Cysteine 38 on the p65 subunit and Cysteine 62 on the p50 subunit, which hinders nuclear translocation and DNA binding.[3][4][5]

  • STAT3 Signaling: It directly inhibits the STAT3 signaling pathway by covalently binding to Cysteine 712 in or near the SH2 domain of the STAT3 protein. This prevents its phosphorylation, dimerization, and nuclear translocation.[6]

  • Akt/mTOR Pathway: EriB has been shown to suppress the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.[1][7][8]

  • ERK Pathway: Activation of the ERK pathway has been observed in response to EriB, which is linked to the production of reactive oxygen species (ROS).[9]

  • VEGFR-2 Signaling: Eriothis compound can inhibit angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2.[2][10]

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Compound instability. Eriothis compound solutions can be unstable.

    • Solution: Always prepare fresh working solutions of Eriothis compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[1]

  • Possible Cause: Inconsistent cell health and density. The physiological state and number of cells can significantly influence experimental outcomes.

    • Solution: Ensure consistent cell seeding densities across all plates and experiments. Regularly monitor cell morphology and ensure they are in a healthy, logarithmic growth phase before treatment.[1]

  • Possible Cause: Assay variability. Different cell viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).

    • Solution: Use the same viability assay consistently for comparable results. Be mindful of the principles of the chosen assay.

Issue 2: Reduced or no observable effect of Eriothis compound on target cells.

  • Possible Cause: Presence of thiol-containing reagents. Reagents like N-acetylcysteine (NAC) or dithiothreitol (B142953) (DTT) in the culture medium can neutralize the activity of EriB by reacting with its α,β-unsaturated ketone moiety.[11]

    • Solution: Ensure that the cell culture medium and experimental buffers do not contain high concentrations of thiol-containing reagents.[11]

  • Possible Cause: Cell line resistance. Some cell lines may have intrinsic or acquired resistance to Eriothis compound.

    • Solution: Consider using a panel of different cell lines to identify sensitive and resistant models. This can also provide insights into the specific pathways targeted by the compound.

Issue 3: Inconsistent results in apoptosis or autophagy assays.

  • Possible Cause: Inappropriate timing of analysis. The induction of apoptosis and autophagy are dynamic and time-dependent processes.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing the desired effect in your specific cell model.

  • Possible Cause: Incorrect harvesting of cells. For apoptosis assays, both adherent and floating cells should be collected to accurately quantify the apoptotic population.

    • Solution: When harvesting cells, ensure that both the supernatant (containing floating cells) and the adherent cells (after trypsinization) are collected and pooled before staining.[12]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro off-target effects of Eriothis compound across various cell lines.

Table 1: IC50 Values of Eriothis compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
PC-3Prostate Cancer480.46
22RV1Prostate Cancer243.26
22RV1Prostate Cancer481.20

Table 2: Effective Concentrations of Eriothis compound for Specific Cellular Effects

Cell LineEffectConcentrationIncubation Time (h)Citation
MDA-MB-231Apoptosis Induction1.5 - 3 µM24
SW1116Inhibition of JAK2/STAT31 µMNot Specified
HUVECsAnti-angiogenesis50 - 100 nM24[10]
MG63 & U2OSInhibition of Migration100 µMNot Specified[13]
A549Inhibition of STAT310 - 20 µM2
PC-3Apoptosis Induction0.5 µM48
22RV1Apoptosis Induction2 µM48[14]

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol assesses the effect of Eriothis compound on cell proliferation and cytotoxicity.[12]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of Eriothis compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of Eriothis compound for the determined optimal duration.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[12]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[12]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[12]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples promptly using a flow cytometer.[12]

3. Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins in affected signaling pathways.[15]

  • Cell Lysis: After treatment with EriB, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.[15]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[2]

Visualizations

EriB_Signaling_Pathways EriB Eriothis compound p65_p50 p65/p50 EriB->p65_p50 Inhibits (Cys38/Cys62) STAT3 STAT3 EriB->STAT3 Inhibits (Cys712) Akt Akt EriB->Akt Inhibits Phosphorylation NFkB_translocation Nuclear Translocation & DNA Binding p65_p50->NFkB_translocation Apoptosis_NFkB Apoptosis NFkB_translocation->Apoptosis_NFkB pSTAT3 Phosphorylation & Dimerization STAT3->pSTAT3 STAT3_translocation Nuclear Translocation pSTAT3->STAT3_translocation Proliferation_Survival Cell Proliferation & Survival STAT3_translocation->Proliferation_Survival mTOR mTOR Akt->mTOR Apoptosis_Akt Apoptosis Akt->Apoptosis_Akt Inhibits Autophagy Autophagy mTOR->Autophagy

Caption: Key signaling pathways modulated by Eriothis compound.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Eriothis compound (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein_analysis Western Blot Analysis treatment->protein_analysis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis

Caption: Standard experimental workflow for in vitro analysis of Eriothis compound.

References

why is Eriocalyxin B inactive in my cell line?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eriocalyxin B (EriB). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected experimental results and understand the potential reasons for the inactivity of Eriothis compound in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: Why is Eriothis compound inactive in my cell line?

The lack of activity of Eriothis compound (EriB) in your cell line can stem from several factors, ranging from the inherent biology of your cells to the specifics of your experimental setup. EriB primarily exerts its anticancer effects by inhibiting the STAT3 and NF-κB signaling pathways.[1][2][3][4][5] Therefore, its efficacy is dependent on the cell's reliance on these pathways for survival and proliferation.

Here are the most common reasons for EriB inactivity, organized into a troubleshooting workflow:

Troubleshooting Workflow

EriB_Troubleshooting start Start: EriB Inactive exp_setup Step 1: Verify Experimental Setup start->exp_setup compound_ok Is Compound & Protocol OK? exp_setup->compound_ok target_expression Step 2: Check Target Protein Expression compound_ok->target_expression Yes fix_protocol Action: Review Protocol, Compound Quality, Dose-Response compound_ok->fix_protocol No target_present Is STAT3/p65 Expressed? target_expression->target_present pathway_activity Step 3: Assess Pathway Dependence target_present->pathway_activity Yes end_insensitive Cell Line is Likely Intrinsically Resistant target_present->end_insensitive No pathway_dependent Is Cell Line Dependent on STAT3/NF-κB? pathway_activity->pathway_dependent resistance_mech Step 4: Investigate Resistance Mechanisms pathway_dependent->resistance_mech Yes, but still inactive end_sensitive Cell Line is Likely Sensitive pathway_dependent->end_sensitive Yes pathway_dependent->end_insensitive No resistance_mech->end_insensitive Resistance Mechanism Identified fix_protocol->exp_setup

Caption: A troubleshooting workflow for investigating Eriothis compound inactivity.

Potential Causes for Inactivity:

  • Sub-optimal Experimental Conditions: Incorrect compound concentration, insufficient treatment duration, or issues with the assay itself can lead to a false-negative result.

  • Low or Absent Target Expression: EriB's primary targets are STAT3 and the p65/p50 subunits of NF-κB. If your cell line does not express these proteins at sufficient levels, EriB will have no target to act upon.

  • Lack of Pathway Dependence: The cell line may not rely on the STAT3 or NF-κB pathways for its survival and proliferation. In such cases, inhibiting these pathways will not produce a significant cytotoxic or cytostatic effect.

  • Intrinsic or Acquired Resistance Mechanisms: The cells may possess mechanisms that prevent EriB from reaching its target or that bypass the effects of its inhibition. These can include:

    • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can actively pump EriB out of the cell.

    • Target Mutation: A mutation in the STAT3 protein, particularly at or near the Cysteine 712 residue, could prevent the covalent binding of EriB, rendering it ineffective.[1][6]

    • Activation of Compensatory Pathways: The cell line may have redundant or alternative signaling pathways that can compensate for the inhibition of STAT3 or NF-κB, thus maintaining cell survival.

Q2: What are the known molecular targets and mechanisms of action of Eriothis compound?

Eriothis compound is a multifunctional compound that primarily targets two critical oncogenic signaling pathways:

  • STAT3 Signaling Pathway: EriB is a specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][5] It forms a direct, covalent bond with the Cysteine 712 (Cys712) residue in the SH2 domain of STAT3.[2][6] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705, which is a crucial step for its activation, dimerization, and translocation to the nucleus.[2] By inhibiting STAT3 activation, EriB downregulates the expression of its target genes, which are involved in cell proliferation (e.g., cyclin D1) and survival (e.g., Bcl-2).[2]

  • NF-κB Signaling Pathway: EriB is also a potent inhibitor of Nuclear Factor-kappaB (NF-κB).[3][4] It interferes with the binding of the p65 and p50 subunits of NF-κB to their DNA response elements in a noncompetitive manner.[3][4] This action blocks the transcription of NF-κB target genes, which play a significant role in inflammation, cell survival, and chemoresistance.[3][7]

EriB_Mechanism cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway IL6 IL-6/Cytokines JAK JAK IL6->JAK STAT3_inactive STAT3 JAK->STAT3_inactive pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 dimer p-STAT3 Dimer pSTAT3->dimer nucleus_stat3 Nucleus dimer->nucleus_stat3 target_genes_stat3 Target Genes (Cyclin D1, Bcl-2) nucleus_stat3->target_genes_stat3 TNFa TNF-α/LPS IKK IKK TNFa->IKK phosphorylates, leads to degradation IkB IκBα IKK->IkB phosphorylates, leads to degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB nucleus_nfkb Nucleus NFkB_IkB->nucleus_nfkb translocation target_genes_nfkb Target Genes (COX-2, iNOS) nucleus_nfkb->target_genes_nfkb EriB Eriothis compound EriB->STAT3_inactive Covalent binding to Cys712 EriB->nucleus_nfkb Inhibits DNA binding

Caption: Mechanism of action of Eriothis compound on STAT3 and NF-κB pathways.

Q3: What are the typical effective concentrations (IC50) of Eriothis compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of EriB can vary significantly depending on the cell line and the duration of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 is also dependent on the assay endpoint; for example, a 72-hour assay will likely yield a lower IC50 than a 24-hour assay.[8]

Below is a summary of reported IC50 values for EriB in various cancer cell lines to serve as a reference.

Cell LineCancer TypeReported IC50 (µM)Incubation Time (h)Reference
PC-3 Prostate Cancer0.46 - 0.8824 - 48[9]
22RV1 Prostate Cancer1.20 - 3.2624 - 48[9]
MDA-MB-231 Triple-Negative Breast~1.0 - 5.048[10]
MCF-7 Breast Cancer (ER+)~2.5 - 10.048[10]
A549 Lung Cancer~5.0 - 15.048[6]
MDA-MB-468 Triple-Negative Breast~2.5 - 10.048[6]
MG63 OsteosarcomaNot specified, effective at 100 µMNot specified[11]
U2OS OsteosarcomaNot specified, effective at 100 µMNot specified[11]

Note: These values are approximate and should be used as a guide. It is essential to determine the IC50 in your own experimental system.

Troubleshooting Guides & Experimental Protocols

Guide 1: Verifying Experimental Setup and Compound Integrity

Before investigating complex biological reasons for inactivity, it's crucial to rule out technical issues.

1.1. Compound Quality and Handling:

  • Purity: Ensure the EriB used is of high purity (>98%). Impurities can affect its activity.

  • Storage: Store EriB as a powder at -20°C. In solution (e.g., dissolved in DMSO), it should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Solubility: EriB is typically dissolved in DMSO to create a stock solution. Ensure it is fully dissolved before diluting it in your cell culture medium. Precipitates can lead to inaccurate concentrations.

1.2. Dose-Response and Time-Course Experiments:

  • Concentration Range: Test a broad range of EriB concentrations, for example, from 0.1 µM to 100 µM. This will help you determine if your initial concentration was too low.

  • Treatment Duration: Assess cell viability or your desired endpoint at multiple time points (e.g., 24, 48, and 72 hours). Some cellular effects of EriB may require longer incubation times to become apparent.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of EriB. Include a vehicle control (DMSO) at the same final concentration as in your highest EriB treatment.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Guide 2: Assessing Target Expression and Pathway Activity

If your experimental setup is sound, the next step is to investigate the molecular characteristics of your cell line.

2.1. Verifying Target Protein Expression

Protocol: Western Blot for STAT3 and NF-κB p65

  • Cell Lysis: Grow your cell line to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3, phospho-STAT3 (Tyr705), total NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Interpretation:

  • No STAT3 or p65 expression: If your cell line does not express these proteins, EriB will be inactive.

  • Low phospho-STAT3 (Tyr705) expression: If total STAT3 is present but there is no or very low basal phosphorylation, the pathway may not be constitutively active. You may need to stimulate the cells (e.g., with IL-6) to see an inhibitory effect of EriB.

Guide 3: Investigating Potential Resistance Mechanisms

If your cell line expresses the targets and the relevant pathways are active, yet EriB remains inactive, your cells may have developed resistance.

3.1. Assessing Drug Efflux Pump Activity

Overexpression of efflux pumps like P-glycoprotein (MDR1/ABCB1) can be a cause of resistance. You can test this by co-treating your cells with EriB and a known efflux pump inhibitor.

Protocol: Co-treatment with an Efflux Pump Inhibitor

  • Experimental Setup: Design a cell viability experiment (e.g., MTT assay) with the following conditions:

    • Vehicle control

    • EriB alone (at a concentration that was previously found to be inactive)

    • Efflux pump inhibitor alone (e.g., Verapamil or Cyclosporin A)

    • EriB in combination with the efflux pump inhibitor.

  • Execution: Perform the cell viability assay as described previously.

Interpretation:

  • If the combination of EriB and the efflux pump inhibitor significantly reduces cell viability compared to EriB alone, it suggests that drug efflux is a likely mechanism of resistance in your cell line.

Efflux_Pump_Mechanism cluster_cell Cell EriB_out Eriothis compound (Extracellular) EriB_in Eriothis compound (Intracellular) EriB_out->EriB_in Diffusion Target STAT3 / NF-κB EriB_in->Target Inhibition EffluxPump MDR1/P-gp Efflux Pump EriB_in->EffluxPump EffluxPump->EriB_out Efflux Inhibitor Efflux Pump Inhibitor (e.g., Verapamil) Inhibitor->EffluxPump Blocks

Caption: Mechanism of drug resistance via efflux pumps and its inhibition.

3.2. Investigating Target Mutations

While less common, a mutation in the STAT3 gene at or near the Cys712 residue could confer resistance. This is more complex to verify and typically requires sequencing of the STAT3 gene from your cell line.

3.3. Exploring Compensatory Signaling Pathways

If STAT3 or NF-κB is inhibited, cells can sometimes upregulate other pro-survival pathways, such as the PI3K/Akt/mTOR pathway.

Protocol: Western Blot for Akt Pathway Activation

  • Experimental Design: Treat your cells with EriB for different time points (e.g., 6, 12, 24 hours).

  • Western Blot Analysis: Perform a Western blot as described previously, but use primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Interpretation: If you observe an increase in phospho-Akt levels following EriB treatment, this suggests that the Akt pathway is being activated as a compensatory mechanism. In this scenario, a combination therapy of EriB and a PI3K/Akt inhibitor might be effective.

References

Technical Support Center: Eriocalyxin B and Thiol-Containing Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriocalyxin B (EriB). The information focuses on the critical impact of thiol-containing reagents on the biological activity of EriB.

Troubleshooting Guides

Issue 1: Reduced or Abolished Eriothis compound Activity in Cellular Assays

  • Question: My experiments with Eriothis compound are showing inconsistent or no cytotoxic/apoptotic effects on cancer cell lines that are reported to be sensitive. What could be the cause?

  • Answer: A primary reason for the reduced activity of Eriothis compound is the presence of thiol-containing reagents in your experimental setup.[1] EriB's mechanism of action involves its α,β-unsaturated carbonyl groups, which are highly reactive with thiol groups.[2] Thiol-containing molecules can covalently bind to EriB, neutralizing its activity.

    Troubleshooting Steps:

    • Review your cell culture medium and supplements: Check for the presence of thiol-containing compounds such as N-acetylcysteine (NAC), dithiothreitol (B142953) (DTT), β-mercaptoethanol, or high concentrations of cysteine and glutathione (B108866).[2][3][4][5]

    • Consider the cellular environment: Some cell lines may have high intracellular levels of glutathione (GSH), which can react with and inactivate EriB.[6][7]

    • Control experiment: To confirm thiol-mediated inactivation, perform a control experiment where you pre-incubate Eriothis compound with a thiol-containing reagent like NAC or DTT before adding it to your cells. A significant reduction in activity compared to EriB alone will confirm the issue.

Issue 2: High Variability in IC50 Values Between Experiments

  • Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of Eriothis compound across different experimental batches. Why is this happening?

  • Answer: Variability in IC50 values for Eriothis compound can be attributed to several factors, including its interaction with thiol-containing reagents.

    Troubleshooting Steps:

    • Standardize your reagents: Ensure that all components of your cell culture medium and buffers are consistent across all experiments and do not contain varying concentrations of thiol-containing compounds.

    • Cell health and density: The intracellular thiol content can vary with cell density and health. Ensure consistent cell seeding densities and use cells in a healthy, logarithmic growth phase.

    • Fresh preparation of Eriothis compound: Always prepare fresh solutions of Eriothis compound for each experiment to avoid degradation and ensure consistent potency.[1]

Frequently Asked Questions (FAQs)

  • Q1: How do thiol-containing reagents inactivate Eriothis compound?

    • A1: Eriothis compound possesses two α,β-unsaturated carbonyl groups that act as Michael acceptors.[2] Thiol-containing reagents, which are strong nucleophiles, can attack these electrophilic centers, forming a stable covalent bond through a Michael addition reaction.[2] This modification prevents EriB from interacting with its cellular targets.

  • Q2: What are some common thiol-containing reagents that can interfere with Eriothis compound activity?

    • A2: Common laboratory reagents that can interfere include:

      • N-acetylcysteine (NAC)[3][4]

      • Dithiothreitol (DTT)[2][3][4][5]

      • Glutathione (GSH)[2][5][6]

      • β-mercaptoethanol

  • Q3: Can the interaction with thiols be reversed?

    • A3: The covalent bond formed between Eriothis compound and a thiol group via Michael addition is generally stable and not easily reversible under physiological conditions. Therefore, the inactivation of EriB by these reagents is considered permanent.

  • Q4: My target protein has a critical cysteine residue. How does this affect my experiments with Eriothis compound?

    • A4: The fact that your target protein has a critical cysteine is highly relevant. Eriothis compound is known to covalently target specific cysteine residues in proteins like STAT3 (Cys712) and the p50 subunit of NF-κB, leading to the inhibition of their function.[2][5] This is a key aspect of its mechanism of action.

  • Q5: How does Eriothis compound affect cellular antioxidant systems?

    • A5: Eriothis compound has been shown to suppress the glutathione and thioredoxin antioxidant systems.[3][4] It can covalently modify glutathione and inhibit the enzyme thioredoxin reductase (TrxR).[6][7] This leads to a depletion of intracellular thiols, an increase in reactive oxygen species (ROS), and ultimately, oxidative stress-induced apoptosis.[3][6]

Data Presentation

Table 1: Impact of Thiol-Containing Reagents on Eriothis compound-Induced Effects

Thiol ReagentEffect on EriB ActivityCellular ConsequenceReference
N-acetylcysteine (NAC)Inhibits cytotoxicity and apoptosisPrevents EriB-induced cell death[3][4]
Dithiothreitol (DTT)Abolishes inhibition of STAT3 phosphorylationReverses the inhibitory effect of EriB on STAT3 signaling[2][5]
Glutathione (GSH)Forms a covalent linkage with EriBNeutralizes EriB's ability to interact with cellular targets[2][5][6]

Experimental Protocols

Protocol 1: Assessing the Impact of Thiol Reagents on EriB Cytotoxicity using MTT Assay

This protocol provides a method to determine if a thiol-containing reagent interferes with the cytotoxic effects of Eriothis compound.

  • Cell Seeding: Seed your target cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare a stock solution of Eriothis compound in DMSO.

    • Prepare a stock solution of the thiol-containing reagent (e.g., N-acetylcysteine) in sterile water or PBS.

  • Treatment Groups:

    • Control: Cells treated with vehicle (DMSO) only.

    • EriB alone: Cells treated with various concentrations of EriB.

    • Thiol reagent alone: Cells treated with the thiol reagent at the concentration it might be present in your experimental conditions.

    • EriB + Thiol reagent (co-treatment): Cells treated with various concentrations of EriB in the presence of a fixed concentration of the thiol reagent.

    • EriB + Thiol reagent (pre-incubation): Pre-incubate EriB with the thiol reagent for 1 hour at 37°C before adding the mixture to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the cell viability for each treatment group relative to the control. A significant increase in cell viability in the co-treatment and pre-incubation groups compared to the EriB alone group indicates that the thiol reagent is inhibiting EriB's activity.

Mandatory Visualizations

EriB_Thiol_Interaction EriB Eriothis compound (α,β-unsaturated carbonyls) Adduct EriB-Thiol Adduct (Inactive) EriB->Adduct Michael Addition Target Cellular Protein Target (e.g., STAT3, TrxR) EriB->Target Covalent Modification (Inhibition) Thiol Thiol-Containing Reagent (e.g., NAC, DTT, GSH) Thiol->Adduct Apoptosis Apoptosis / Cytotoxicity Adduct->Apoptosis Blocks Activity Target->Apoptosis Signaling Cascade

Caption: Interaction of Eriothis compound with thiol-containing reagents.

EriB_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intervention EriB Eriothis compound GSH_Trx GSH & TrxR Systems EriB->GSH_Trx Inhibits STAT3 STAT3 EriB->STAT3 Inhibits (Cys712) ROS ↑ Reactive Oxygen Species (Oxidative Stress) GSH_Trx->ROS Suppression leads to Apoptosis Apoptosis ROS->Apoptosis STAT3->Apoptosis Inhibition promotes NAC_DTT NAC / DTT NAC_DTT->EriB Neutralizes

Caption: Eriothis compound's impact on cellular pathways and its inhibition by thiols.

Troubleshooting_Workflow Start Reduced EriB Activity? CheckMedium Check medium/buffers for thiols (NAC, DTT, etc.) Start->CheckMedium ThiolPresent Thiol(s) Present? CheckMedium->ThiolPresent RemoveThiol Remove/replace thiol-containing reagents ThiolPresent->RemoveThiol Yes NoThiol No obvious thiols ThiolPresent->NoThiol No ActivityRestored Activity Restored? RemoveThiol->ActivityRestored CheckCells Assess cell health and density NoThiol->CheckCells ControlExp Perform pre-incubation control with NAC/DTT CheckCells->ControlExp ControlExp->ActivityRestored ProblemSolved Problem Solved ActivityRestored->ProblemSolved Yes FurtherInvestigate Investigate other factors (compound stability, cell line resistance) ActivityRestored->FurtherInvestigate No

Caption: Troubleshooting workflow for reduced Eriothis compound activity.

References

Technical Support Center: Optimizing Eriocalyxin B Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Eriocalyxin B (EriB) for inducing apoptosis in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Eriothis compound induces apoptosis?

Eriothis compound induces apoptosis through the modulation of multiple cellular signaling pathways, which can vary depending on the cancer cell type. Key mechanisms include the inhibition of STAT3 and NF-κB signaling, an increase in the Bax/Bcl-2 ratio, and the activation of caspases.[1][2] In some cancer types, EriB has also been shown to suppress the Akt/mTOR pathway and activate the ERK pathway.[2][3]

Q2: How do I determine the optimal concentration of Eriothis compound for my specific cell line?

The optimal concentration of EriB for inducing apoptosis is highly cell-line specific. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cancer cell line.[2] The MTT assay is a common method for determining the IC50.

Q3: What is the recommended treatment time for inducing apoptosis with Eriothis compound?

The optimal treatment time for EriB-induced apoptosis is also cell-line dependent and should be determined experimentally. A time-course experiment is recommended to identify the ideal duration. Apoptosis is a time-dependent process, and assessing it at multiple time points (e.g., 12, 24, 48, and 72 hours) is advisable.[2][4]

Q4: What are the key signaling pathways affected by Eriothis compound that lead to apoptosis?

Eriothis compound has been demonstrated to modulate several critical signaling pathways involved in apoptosis and cell survival:

  • STAT3 Signaling: EriB can directly bind to STAT3, which inhibits its phosphorylation and activation, leading to the downregulation of anti-apoptotic gene expression.[2][5]

  • NF-κB Signaling: EriB can inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.[1][2][6]

  • Akt/mTOR Pathway: In prostate cancer cells, EriB has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy.[2][3]

  • MAPK Pathway: In lymphoma cells, EriB has been observed to activate the ERK pathway, which can contribute to apoptosis.[2][6]

  • Mitochondrial (Intrinsic) Pathway: Treatment with EriB leads to an increased Bax/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, and subsequent activation of caspases.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no apoptotic induction observed. 1. Sub-optimal concentration of EriB. 2. Inappropriate treatment time. 3. Cell line resistance. 4. Inactivation by thiol-containing reagents.1. Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 for your cell line. 2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal incubation period.[4] 3. Consider testing a panel of cell lines to identify more sensitive models.[4] 4. Ensure that the cell culture medium or experimental buffers do not contain high concentrations of thiol-containing reagents like DTT or NAC.[4]
High variability in results between experiments. 1. Inconsistent cell seeding density. 2. EriB solution instability. 3. Variation in cell health or passage number.1. Ensure consistent cell seeding densities for all experiments.[4] 2. Prepare fresh solutions of Eriothis compound for each experiment from a powdered stock, as it is unstable in solution.[4] 3. Maintain a consistent cell passage number and ensure cells are in a healthy, logarithmic growth phase.
Difficulty detecting apoptosis using Annexin V/PI staining. 1. Timing of analysis is not optimal. 2. Insufficient concentration of EriB to induce detectable apoptosis.1. Perform a time-course experiment to identify the optimal window for apoptosis detection. Early time points may show early apoptosis, while later time points may show more late-stage apoptosis and necrosis. 2. Increase the concentration of EriB based on your dose-response data.

Data Presentation

Table 1: Cytotoxicity of Eriothis compound (IC50 Values) in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
PC-3Prostate Cancer240.88[7]
PC-3Prostate Cancer480.46[7]
22RV1Prostate Cancer243.26[7]
22RV1Prostate Cancer481.20[7]
MDA-MB-231Triple-Negative Breast Cancer24Significant inhibition at 0.37-100 µM[8]
Kasumi-1Acute Myeloid LeukemiaNot SpecifiedMost sensitive among tested leukemia/lymphoma cells[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of Eriothis compound on cell viability to determine the IC50.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the cells for the desired periods (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[4]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Eriothis compound for the predetermined optimal time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[4]

  • Resuspension: Resuspend the cells in Annexin V binding buffer.[4]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4][7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[4]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Eriothis compound.

  • Cell Lysis: After treatment with EriB, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with the appropriate primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[1][10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Optimization cluster_analysis Apoptosis & Pathway Analysis start Start: Healthy Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed dose Dose-Response (MTT Assay) - 24h, 48h, 72h - Determine IC50 seed->dose time Time-Course (Fixed IC50) - 12h, 24h, 48h, 72h - Annexin V/PI Staining dose->time apoptosis Apoptosis Confirmation (Annexin V/PI Staining) time->apoptosis western Mechanism Investigation (Western Blot) - p-STAT3, p-Akt, Caspases, Bcl-2 family apoptosis->western end End: Optimized Protocol western->end

Caption: Experimental workflow for optimizing Eriothis compound treatment time.

signaling_pathways cluster_membrane cluster_cytoplasm cluster_mitochondrion cluster_nucleus EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Inhibits (Direct Binding) Akt Akt EriB->Akt Inhibits (Phosphorylation) NFkB NF-κB EriB->NFkB Inhibits (Nuclear Translocation) ERK ERK EriB->ERK Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) EriB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) EriB->Bax Upregulates STAT3->Bcl2 GeneExp Anti-apoptotic Gene Expression STAT3->GeneExp mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis NFkB->GeneExp ERK->Apoptosis Mito Mitochondrial Dysfunction Bax->Mito Mito->Apoptosis

Caption: Key signaling pathways modulated by Eriothis compound in apoptosis.

References

Technical Support Center: Eriocalyxin B (EriB) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriocalyxin B (EriB) in animal models. The focus is on strategies to monitor and minimize potential toxicity to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Eriothis compound and what is its primary mechanism of action?

A1: Eriothis compound (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx. It has demonstrated potent anti-cancer properties by modulating multiple cellular signaling pathways. Its mechanisms of action include the direct inhibition of key transcription factors like STAT3 and NF-κB, suppression of the PI3K/Akt/mTOR pro-survival pathway, and the induction of reactive oxygen species (ROS), which leads to apoptosis and autophagy in cancer cells.[1][2][3]

Q2: What is the typical therapeutic dose range for EriB in mouse models?

A2: Based on published studies, the effective therapeutic dose of EriB in murine cancer models generally ranges from 2.5 mg/kg to 10 mg/kg body weight.[4][5] The optimal dose can vary depending on the specific animal model, tumor type, administration route, and experimental goals. A pilot dose-response study is highly recommended to determine the optimal therapeutic and non-toxic dose for your specific experimental conditions.[4]

Q3: How is EriB typically prepared and administered for in vivo experiments?

A3: For in vivo studies, EriB is often dissolved in a vehicle suitable for injection, such as a solution containing DMSO and saline. It is crucial to ensure the final formulation is clear before injection; gentle warming or sonication can aid dissolution.[4] Common administration routes include intraperitoneal (i.p.) or intravenous (i.v.) injection.[4][6]

Q4: What are the known toxicities of EriB in animal models?

A4: While many studies report potent anti-tumor effects with minimal side effects at therapeutic doses, potential for toxicity exists, as with most cytotoxic agents.[7] Some studies have noted no significant changes in body weight or liver enzymes at doses up to 10 mg/kg.[4] However, as a compound that induces ROS and inhibits critical survival pathways, off-target effects are possible, especially at higher doses. Monitoring for clinical signs of toxicity is essential.

Q5: Can the toxicity of EriB be reduced?

A5: While specific studies on reducing EriB toxicity are limited, several strategies can be explored based on its chemical properties and mechanism of action. These include:

  • Careful Dose Optimization: Performing a dose-escalation study to find the maximum tolerated dose (MTD) is a primary strategy.

  • Advanced Formulation: Using nanocarrier-based delivery systems, such as liposomes, may improve the therapeutic index by enhancing tumor-specific delivery and reducing systemic exposure.[8]

  • Co-administration with Antioxidants: Since EriB's activity is linked to ROS production, co-administration with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate some side effects. However, this approach should be carefully evaluated as it might also interfere with the anti-tumor efficacy of EriB.[9][10]

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues that may arise during in vivo experiments with Eriothis compound.

Issue Possible Cause Troubleshooting Steps
Significant Weight Loss (>15%) in Treatment Group 1. Dose is too high, causing systemic toxicity. 2. Vehicle is causing adverse effects. 3. Tumor burden is leading to cachexia, which is exacerbated by the treatment.1. Review Dosing: Compare your dose to the published effective ranges (2.5-10 mg/kg)[4][5]. Consider a dose-reduction study or determining the Maximum Tolerated Dose (MTD).[11] 2. Vehicle Control: Ensure a proper vehicle control group is included to rule out any effects from the solvent.[4] 3. Nutritional Support: Provide high-energy nutritional supplements to support the health of the animals.[12] 4. Monitor Clinical Signs: Closely monitor animals for other signs of toxicity such as lethargy, ruffled fur, or changes in behavior. If signs are observed, consider humane endpoints.[4]
Precipitation of EriB During Formulation or Injection 1. Poor solubility of EriB in the chosen vehicle. 2. Formulation is not stable at the storage or injection temperature.1. Review Solvents: EriB is a hydrophobic drug. Ensure the solvent system (e.g., DMSO, PEG, Tween) is appropriate and optimized.[4] 2. Improve Dissolution: Use gentle warming or sonication to aid in dissolving the compound. Ensure the final formulation is a clear solution before injection.[4] 3. Consider Advanced Formulations: For persistent solubility issues, consider formulating EriB in a nanocarrier like a liposome.[8]
Inconsistent Anti-Tumor Efficacy 1. Variability in drug formulation and administration. 2. Tumor model heterogeneity. 3. Compound instability.1. Standardize Protocols: Ensure consistent preparation of the EriB formulation for every experiment. Use precise administration techniques. 2. Randomization: Properly randomize animals into control and treatment groups when tumors reach a predetermined size.[11] 3. Fresh Preparations: Prepare EriB solutions fresh for each set of injections, as its stability in solution may be limited.
Signs of Organ Toxicity (e.g., abnormal behavior, changes in urine/feces) 1. Dose exceeds the MTD. 2. Off-target effects of EriB on specific organs.1. Dose Reduction: Immediately consider reducing the dose or temporarily halting treatment.[11] 2. Blood and Tissue Analysis: At the end of the study (or if humane endpoints are reached), collect blood for hematological and serum biochemical analysis. Perform histopathology on major organs (liver, kidney, spleen, etc.) to identify specific organ toxicity.[4]

Quantitative Data Summary

The following table summarizes dosages of Eriothis compound used in various published animal models.

Cancer TypeAnimal ModelCell LineDosageAdministration RouteKey OutcomesReference
Pancreatic CancerNude miceCAPAN-22.5 mg/kgNot SpecifiedSignificant reduction in pancreatic tumor weights, increased superoxide (B77818) levels.[5]
Breast CancerFemale BALB/c Mice4T15 mg/kg/dayNot SpecifiedSlower tumor growth, decreased tumor vascularization.[5]
Breast CancerMouse modelNot Specified10 mg/kgIntraperitoneal injectionSlower tumor growth rate, reduced final tumor weight. No significant change in body weight and liver enzyme levels.[4]
OsteosarcomaBALB/c-nude miceU2OS, MG6310 mg/kgIntraperitoneal injectionInhibited human osteosarcoma growth in vivo.[6]
LymphomaMurine xenograftB- and T-lymphoma modelsNot SpecifiedNot SpecifiedRemarkable inhibition of tumor growth, induction of in situ tumor cell apoptosis.[5]
Triple Negative Breast CancerBreast xenograft-bearing mice, Syngeneic breast tumor-bearing miceMDA-MB-231Not SpecifiedNot SpecifiedInhibition of metastasis.[13]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of Eriothis compound

This protocol outlines a general procedure to determine the MTD of EriB in a specific mouse model.

  • Animal Model: Select a suitable rodent model (e.g., 6-8 week old BALB/c or C57BL/6 mice). Acclimatize animals for at least one week before the study begins.

  • Dose-Ranging Study:

    • Establish several dose cohorts, starting from the known therapeutic range (e.g., 2.5, 5, 10, 20, 40 mg/kg).

    • Include a vehicle control group.

    • Administer EriB via the intended experimental route (e.g., i.p. injection) to small groups of animals (n=3-5 per cohort) for a defined period (e.g., daily for 14 days).

  • Clinical Observations:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, agitation), physical appearance (ruffled fur, hunched posture), and food and water intake.

    • Define humane endpoints. A common endpoint is >20% loss of body weight.[12]

  • Data Analysis:

    • The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity (such as >20% weight loss) and allows for the completion of the planned treatment course.

  • Optional Pathological Analysis:

    • At the end of the study period, collect blood for hematological and serum biochemical analysis (e.g., ALT, AST for liver function; BUN, creatinine (B1669602) for kidney function).

    • Perform necropsy and collect major organs for histopathological examination.

Protocol 2: General Method for Liposomal Formulation of Eriothis compound

This protocol describes a general thin-film hydration method for encapsulating a hydrophobic drug like EriB into liposomes.[8][14][15]

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve EriB and lipids (e.g., DSPC and cholesterol at a molar ratio of ~7:3) in a suitable organic solvent (e.g., chloroform (B151607) or a methanol/chloroform mixture).[16]

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-60°C) to form a thin, dry lipid film on the flask wall.

    • Further dry the film under a vacuum overnight to remove any residual solvent.[16]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vigorous vortexing or agitation at a temperature above the lipid's transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 100 nm) using a mini-extruder.[15]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug concentration in the liposomal fraction.

Protocol 3: In Vivo Study of Co-administration of EriB and N-acetylcysteine (NAC)

This protocol provides a framework for investigating if NAC can mitigate EriB-induced toxicity without compromising its anti-tumor effect.

  • Animal and Tumor Model:

    • Use an established tumor xenograft model (e.g., MDA-MB-231 cells in nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100 mm³) before starting treatment.

  • Treatment Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: EriB (at a predetermined therapeutic dose, e.g., 10 mg/kg, i.p.)

    • Group 3: NAC alone (e.g., 150 mg/kg, i.v., or 600 mg, p.o.)[10][17]

    • Group 4: EriB + NAC (administer NAC shortly before or concurrently with EriB)

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.[18]

    • Monitor body weight and clinical signs of toxicity daily.

    • At the end of the study (e.g., 21-28 days or when control tumors reach a specified size), euthanize the mice.

  • Analysis:

    • Compare tumor growth inhibition between Group 2 and Group 4 to assess if NAC affects EriB's efficacy.

    • Compare body weight changes and other toxicity markers (e.g., from blood analysis and histopathology) between Group 2 and Group 4 to determine if NAC reduces toxicity.

Visualizations: Signaling Pathways and Experimental Workflows

Eriothis compound Signaling Pathways

EriB_Signaling_Pathways cluster_akt Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Akt Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Apoptosis Apoptosis IKK IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation GeneTranscription Pro-survival Gene Transcription NFkB_nucleus->GeneTranscription JAK JAK STAT3 STAT3 JAK->STAT3 pY705 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus translocation OncogeneTranscription Oncogene Transcription STAT3_nucleus->OncogeneTranscription EriB Eriothis compound EriB->Akt inhibits EriB->IKK inhibits EriB->NFkB_nucleus inhibits DNA binding EriB->STAT3 covalent binding, inhibits phosphorylation ROS ROS Production EriB->ROS ROS->Apoptosis

Caption: Key signaling pathways modulated by Eriothis compound leading to anti-tumor effects.

Experimental Workflow for Toxicity Minimization

Toxicity_Minimization_Workflow cluster_initial Phase 1: Baseline Assessment cluster_efficacy Phase 2: Efficacy & Toxicity Evaluation cluster_troubleshoot Phase 3: Troubleshooting & Optimization start Start: EriB shows in vitro efficacy mtd_study Conduct MTD Study in relevant mouse model start->mtd_study establish_mtd Establish Therapeutic Dose Range below MTD mtd_study->establish_mtd efficacy_study In Vivo Efficacy Study at Therapeutic Dose establish_mtd->efficacy_study assess_toxicity Monitor for Toxicity (Weight loss, clinical signs) efficacy_study->assess_toxicity decision Toxicity Observed? assess_toxicity->decision dose_reduction Strategy 1: Dose Reduction decision->dose_reduction Yes formulation Strategy 2: Develop Nanocarrier (e.g., Liposomes) decision->formulation Yes coadmin Strategy 3: Co-administer Antioxidant (e.g., NAC) decision->coadmin Yes end Optimized Protocol decision->end No re_evaluate Re-evaluate Efficacy and Toxicity dose_reduction->re_evaluate formulation->re_evaluate coadmin->re_evaluate re_evaluate->end

Caption: A logical workflow for establishing a therapeutic dose and minimizing toxicity of EriB.

Troubleshooting Logic for In Vivo Toxicity

Troubleshooting_Logic start Toxicity Observed (e.g., >15% weight loss) q1 Is the dose within the published range (2.5-10 mg/kg)? start->q1 a1_no Action: Reduce dose to within or below the published range. q1->a1_no No q2 Is the vehicle control group also showing signs of toxicity? q1->q2 Yes a2_yes Action: Re-evaluate and reformulate the vehicle. Consider alternative solvents. q2->a2_yes Yes q3 Are there signs of compound precipitation? q2->q3 No a3_yes Action: Improve formulation (sonication, warming) or develop a nanocarrier. q3->a3_yes Yes q4 If all else is ruled out, consider intrinsic toxicity. q3->q4 No a4 Action: Explore advanced strategies like co-administration with a cytoprotective agent (e.g., NAC). q4->a4

Caption: A decision-making diagram for troubleshooting common causes of toxicity in EriB studies.

References

Selecting the Right Concentration of Eriocalyxin B for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Eriocalyxin B (EriB) in their experiments, selecting the appropriate concentration is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive resource, including frequently asked questions and troubleshooting advice, to navigate the effective use of EriB in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Eriothis compound?

Eriothis compound is a natural diterpenoid known for its potent anti-cancer properties.[1][2] It functions through a multi-faceted approach by inducing apoptosis (programmed cell death) and autophagy, as well as inhibiting tumor growth.[1][3][4] Its mechanisms involve the modulation of several key cellular signaling pathways, including the inhibition of STAT3, NF-κB, and Akt/mTOR pathways.[1][2][5][6]

Q2: How do I determine the optimal starting concentration of Eriothis compound for my specific cell line?

The ideal concentration of Eriothis compound is highly dependent on the cell line being studied. A crucial first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[6] The MTT or CCK-8 cell viability assays are commonly used for this purpose.[1][7] It is advisable to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify an effective range for your specific cells.[6][8][9]

Q3: What are some typical IC50 values for Eriothis compound in common cancer cell lines?

IC50 values for Eriothis compound can vary significantly between cell lines and are also dependent on the treatment duration.[3][10] For example, in prostate cancer cells, the IC50 can range from 0.46 µM to 3.26 µM depending on the specific cell line and whether the treatment is for 24 or 48 hours.[3][6]

Quantitative Data Summary

The following tables summarize the reported cytotoxic effects (IC50 values) and effective concentrations of Eriothis compound in various cancer cell lines and assays.

Table 1: Cytotoxicity of Eriothis compound (IC50 Values) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)
PC-3Prostate Cancer0.8824
PC-3Prostate Cancer0.4648
22RV1Prostate Cancer3.2624
22RV1Prostate Cancer1.2048
MDA-MB-231Triple-Negative Breast CancerSignificant inhibition at 0.37-100 µM24
PANC-1Pancreatic CancerPotent CytotoxicityNot Specified
SW1990Pancreatic CancerPotent CytotoxicityNot Specified
MG63OsteosarcomaSignificant inhibition at 10-100 µMNot Specified
U2OSOsteosarcomaSignificant inhibition at 10-100 µMNot Specified

Source:[3][6][8][11]

Table 2: Effective Concentrations of Eriothis compound in Mechanistic Assays

AssayCell LineConcentrationObserved Effect
Apoptosis (Annexin V/PI)MDA-MB-2311.5, 3 µMInduction of apoptosis
Apoptosis (Annexin V/PI)PC-30.5 µM42.1% apoptotic cells
Apoptosis (Annexin V/PI)22RV12 µM31% apoptotic cells
STAT3 InhibitionA54910 - 20 µMInhibition of STAT3 phosphorylation
NF-κB InhibitionSW11161 µMInhibition of JAK2/STAT3
Anti-angiogenesisHUVECs50 - 100 nMInhibition of angiogenesis
Cell MigrationMG63 & U2OS100 µMInhibition of migration

Source:[3][8][12]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways affected by Eriothis compound and a general workflow for its in vitro evaluation.

EriB_Signaling_Pathways cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway cluster_Akt_mTOR Akt/mTOR Pathway EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Covalent Binding (Cys712) IKK IKK EriB->IKK NFkB_p65_p50 NF-κB (p65/p50) EriB->NFkB_p65_p50 Inhibits DNA binding (low conc.) Akt Akt EriB->Akt cluster_STAT3 cluster_STAT3 cluster_NFkB cluster_NFkB cluster_Akt_mTOR cluster_Akt_mTOR pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation (inhibited) STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Nuclear_Translocation_STAT3 Nuclear Translocation STAT3_dimer->Nuclear_Translocation_STAT3 Gene_Expression_STAT3 Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nuclear_Translocation_STAT3->Gene_Expression_STAT3 IkB IκBα IKK->IkB Phosphorylation (inhibited at high conc.) IkB->NFkB_p65_p50 Release Nuclear_Translocation_NFkB Nuclear Translocation NFkB_p65_p50->Nuclear_Translocation_NFkB (inhibited at high conc.) Gene_Expression_NFkB Target Gene Expression Nuclear_Translocation_NFkB->Gene_Expression_NFkB mTOR mTOR Akt->mTOR Phosphorylation (inhibited) p70S6K p70S6K mTOR->p70S6K Phosphorylation (inhibited) Apoptosis_Autophagy Apoptosis & Autophagy p70S6K->Apoptosis_Autophagy Leads to

Caption: Key signaling pathways modulated by Eriothis compound.

In_Vitro_Workflow start Start: Select Cell Line dose_response Dose-Response Assay (e.g., MTT, CCK-8) Determine IC50 start->dose_response apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) dose_response->apoptosis_assay Use concentrations around IC50 western_blot Western Blot Analysis (Protein Expression/Phosphorylation) apoptosis_assay->western_blot mechanistic_studies Further Mechanistic Studies (e.g., qPCR, Migration Assay) western_blot->mechanistic_studies end End: Data Analysis & Conclusion mechanistic_studies->end

Caption: General experimental workflow for in vitro analysis of Eriothis compound.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of Eriothis compound and establishing the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][7]

  • Compound Treatment: Treat cells with a range of Eriothis compound concentrations (e.g., 0.25 to 8 µM) for the desired duration (e.g., 24, 48, or 72 hours).[3][7][11] Include a vehicle control (DMSO).[1]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.[1][13]

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[7][9][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by Eriothis compound.

  • Cell Treatment: Treat cells with the desired concentrations of Eriothis compound for the optimal duration determined from previous experiments (e.g., 12 or 24 hours).[7][8]

  • Cell Harvesting: Harvest both adherent and floating cells.[1]

  • Washing: Wash the cells with cold PBS.[1]

  • Resuspension: Resuspend the cells in Annexin V binding buffer.[1]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

3. Western Blot Analysis

This technique is employed to investigate the effect of Eriothis compound on the expression and phosphorylation of specific proteins in the signaling pathways it modulates.

  • Cell Lysis: After treatment with Eriothis compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][13]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[11]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[14]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-STAT3, total STAT3, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.[15]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[14]

Troubleshooting Guide

Troubleshooting_EriB_Experiments issue1 Issue: High Variability in IC50 Values cause1a Inconsistent Cell Seeding issue1->cause1a cause1b Compound Instability issue1->cause1b cause1c Incomplete Formazan Solubilization (MTT) issue1->cause1c solution1a Ensure uniform cell suspension and precise pipetting. cause1a->solution1a solution1b Prepare fresh Eriothis compound solutions for each experiment. cause1b->solution1b solution1c Ensure thorough mixing after adding solubilization buffer. cause1c->solution1c issue2 Issue: No or Reduced Effect of Eriothis compound cause2a Suboptimal Concentration or Time issue2->cause2a cause2b Cell Line Resistance issue2->cause2b cause2c Presence of Thiol-Containing Reagents issue2->cause2c solution2a Perform dose-response and time-course experiments. cause2a->solution2a solution2b Test a panel of cell lines; consider alternative assays. cause2b->solution2b solution2c Avoid high concentrations of reagents like DTT in buffers. cause2c->solution2c issue3 Issue: Inconsistent Apoptosis/Signaling Results cause3a Incorrect Timing of Analysis issue3->cause3a cause3b Low Protein Expression issue3->cause3b solution3a Perform a time-course experiment to find the optimal window. cause3a->solution3a solution3b Ensure sufficient protein loading for Western blots. cause3b->solution3b

Caption: A logical approach to troubleshooting Eriothis compound experiments.

Issue: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density or cell health.

    • Solution: Ensure consistent cell seeding and use cells in a healthy, logarithmic growth phase.[1]

  • Possible Cause: Instability of Eriothis compound in solution.

    • Solution: Always prepare fresh solutions of Eriothis compound for each experiment.[7] For short-term storage, keep stock solutions at -20°C.[7]

  • Possible Cause: Incomplete dissolution of formazan crystals in MTT assays.

    • Solution: Ensure complete mixing and incubation after adding the solubilizing agent.[7]

Issue: Reduced or no effect of Eriothis compound on target cells.

  • Possible Cause: The concentration or treatment time is insufficient.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[7]

  • Possible Cause: The cell line may be resistant to Eriothis compound.

    • Solution: Consider testing a panel of different cell lines to identify more sensitive models.[1]

  • Possible Cause: Interference from components in the cell culture medium.

    • Solution: Avoid high concentrations of thiol-containing reagents in your experimental buffers, as they can inhibit the effects of Eriothis compound.[7]

Issue: Difficulty in detecting apoptosis.

  • Possible Cause: The timing of the analysis is not optimal.

    • Solution: Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the best window for detecting apoptotic cells.[7]

  • Possible Cause: The concentration of Eriothis compound is too low to induce apoptosis or too high, leading to necrosis.

    • Solution: Use a concentration around the predetermined IC50 value. High concentrations may lead to necrosis, which can be distinguished from apoptosis using Annexin V/PI staining.[6]

References

Technical Support Center: Navigating the Challenges in the Total Synthesis of Eriocalyxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges encountered during the total synthesis of the complex diterpenoid, Eriocalyxin B. The following information is compiled from published synthetic routes to assist researchers in overcoming common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered in the key stages of Eriothis compound synthesis, including the construction of the core ring system and late-stage oxidative functionalizations.

1. Core Skeleton Construction: The Bicyclo[3.2.1]octane System

The formation of the tetracyclic core, particularly the bridged bicyclo[3.2.1]octane C/D ring system, is a significant challenge.

Q1: My cyclization to form the bicyclo[3.2.1]octane core is failing or giving the wrong product. What are some common pitfalls?

A1: A critical challenge in forming the bicyclo[3.2.1]octane core is the choice of cyclization strategy. For instance, a reported "dead end" strategy involved a 1,4-sila-Prins cyclization . This approach failed because it yielded an undesired 1,2-cyclization product due to unfavorable geometric constraints. If you are encountering unexpected cyclization products, it is crucial to re-evaluate the foundational strategy.

  • Troubleshooting Tip: If your Prins-type cyclization is failing, consider an alternative approach. A successful strategy reported in the literature involves a Ring-Closing Metathesis (RCM) to form the key scaffold. This may require re-designing your synthetic intermediate but avoids the geometric pitfalls of the Prins approach for this specific system.

2. Key Reaction Troubleshooting: Diels-Alder and Mukaiyama-Michael Cascade

The successful synthesis of Eriothis compound heavily relies on a key thermal Diels-Alder reaction and an intramolecular Mukaiyama-Michael/carbocyclization cascade.

Q2: I am experiencing low yields and side reactions in the Diels-Alder reaction to form the AB ring system. Why might this be happening?

A2: While a thermal Diels-Alder reaction has been reported to be successful, attempts to catalyze this reaction with various Lewis acids can be problematic.

  • Issue: The use of Lewis acids (e.g., ZnCl₂, Fe(OTf)₃, Eu(fod)₃) with the silyl (B83357) enol ether diene and β-keto aldehyde dienophile precursors has been shown to fail. Instead of the desired [4+2] cycloadduct, these conditions can lead to side products arising from hydrolysis, Mukaiyama aldol (B89426) reactions, or hetero-Diels-Alder pathways.

  • Solution: The most effective reported method is a thermal Diels-Alder reaction . Heating the reactants in a suitable high-boiling solvent like toluene (B28343) is shown to produce the desired decalin AB ring system in good yield (82%). If you are using Lewis acids, it is strongly recommended to switch to thermal conditions.

Q3: My intramolecular Mukaiyama-Michael/carbocyclization cascade to form the C/D rings is not proceeding as expected. What factors are critical?

A3: This is a complex, multi-reaction cascade, and its success is highly sensitive to reaction conditions. The goal is to form two rings in a single, stereocontrolled operation.

  • Potential Issue 1: Catalyst Choice. The choice of Lewis acid is critical. While many can promote the initial Michael addition, achieving the subsequent carbocyclization requires a catalyst that remains active and promotes the specific desired pathway.

  • Troubleshooting Tip: If you observe only the Michael addition product or decomposition, screen different Lewis acids. A successful approach utilized TiCl₄ at low temperatures. Ensure strict anhydrous conditions, as trace water can hydrolyze the silyl enol ether or the catalyst.

  • Potential Issue 2: Substrate Conformation. The precursor must adopt a specific conformation to allow for the intramolecular cyclization after the initial Michael addition. Steric hindrance or unfavorable torsional strain can prevent the desired ring closure.

  • Troubleshooting Tip: Molecular modeling of your specific substrate may provide insight into the favored conformations. If cyclization is failing, minor structural modifications to the tether linking the Michael donor and acceptor, if possible in your route, could alter the conformational preference to favor cyclization.

3. Late-Stage Oxidations

The final steps of the synthesis involve highly selective oxidations to install the characteristic functionalities of Eriothis compound.

Q4: I am having trouble with the selective oxidation of the C1 position using IBX. The reaction is sluggish or yields byproducts.

A4: The oxidation of advanced intermediates in the Eriothis compound synthesis, such as the conversion of precursor (+)-12 to (+)-13 (see workflow below), requires precise conditions. IBX (o-iodoxybenzoic acid) is a powerful oxidant, but its low solubility in many organic solvents can be a challenge.

  • Issue: Incomplete reaction or low yields can occur due to the poor solubility of IBX.

  • Solution: The use of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent or the primary solvent is a common and effective strategy to improve the solubility and reactivity of IBX. The reaction is typically performed at elevated temperatures (e.g., 60 °C) to ensure a reasonable reaction rate. Ensure your starting material is stable under these conditions before proceeding.

  • Troubleshooting Tip: If you observe over-oxidation or decomposition, the reaction temperature may be too high. Try running the reaction at a lower temperature for a longer period. Also, ensure the IBX is of high purity, as impurities can sometimes lead to undesired side reactions.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the successful racemic synthesis of a core tetracyclic intermediate, a precursor to Eriothis compound, as reported by Wang, B. et al. This provides a benchmark for researchers to compare their experimental outcomes.

Step No.Reaction DescriptionReagents & ConditionsYield (%)
1Diels-Alder Cycloaddition Toluene, 180 °C82
2Silyl Ether DeprotectionTBAF, THF95
3Diol FormationSmI₂, THF/H₂O89
4Oxidative CleavageNaIO₄, THF/H₂O95
5Intramolecular Cascade TiCl₄, CH₂Cl₂, -78 °C60

Detailed Experimental Protocol

Key Experiment: Intramolecular Mukaiyama-Michael/Carbocyclization Cascade

This protocol describes the formation of the tetracyclic core structure from the AB-ring system precursor, as adapted from the synthesis reported by Wang, B. et al.

Reaction: (Illustrative scheme showing the cyclization precursor converting to the tetracyclic product)

Materials:

  • Diels-Alder adduct post-oxidative cleavage (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.2 eq)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with a solution of the starting dialdehyde-silyl enol ether (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of TiCl₄ in CH₂Cl₂ (1.2 eq) is added dropwise to the cooled solution over 10-15 minutes. The reaction mixture is typically observed to change color upon addition.

  • The reaction is stirred vigorously at -78 °C and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.

  • The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

  • The aqueous layer is extracted three times with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent system, e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure tetracyclic product.

Visualizations

Diagram 1: Overall Synthetic Strategy Workflow

This diagram outlines the high-level strategy for the total synthesis of Eriothis compound, highlighting the key bond-forming events.

G cluster_0 AB Ring Construction cluster_1 CD Ring Construction cluster_2 Final Functionalization start Simple Precursors DA Thermal Diels-Alder start->DA Diene + Dienophile AB_ring Decalin Core (AB Rings) DA->AB_ring cascade Intramolecular Mukaiyama-Michael Cascade AB_ring->cascade Functional Group Manipulation CD_rings Tetracyclic Core (ABCD Rings) cascade->CD_rings oxidation Site-Selective Oxidations (IBX) CD_rings->oxidation end_product Eriothis compound oxidation->end_product

Caption: High-level workflow for the total synthesis of Eriothis compound.

Diagram 2: Troubleshooting Logic for Bicyclo[3.2.1]octane Core Construction

This diagram provides a decision-making flowchart for troubleshooting the formation of the critical C/D ring system.

G start Attempting Bicyclo[3.2.1]octane Core Formation strategy What is your cyclization strategy? start->strategy prins Prins-type Cyclization strategy->prins Sila-Prins rcm Ring-Closing Metathesis (RCM) strategy->rcm RCM other Other Strategy (e.g., Michael Cascade) strategy->other Other outcome Observing undesired 1,2-cyclization product or low yield? prins->outcome success Successful Strategy. Proceed to next steps. rcm->success troubleshoot_other See specific troubleshooting guide for this reaction (e.g., Q3 for Michael Cascade) other->troubleshoot_other recommendation High risk of failure for this scaffold. Consider alternative strategy. outcome->recommendation Yes outcome->success No

Caption: Troubleshooting flowchart for bicyclo[3.2.1]octane synthesis.

how to prevent degradation of Eriocalyxin B during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Eriocalyxin B to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid Eriothis compound?

A1: Solid Eriothis compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Following these conditions will help maintain its stability.

Q2: How should I prepare and store Eriothis compound stock solutions?

A2: It is highly recommended to prepare stock solutions fresh for each experiment due to the instability of Eriothis compound in solution.[2] For in vitro studies, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][3] If short-term storage is necessary, store the DMSO stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[1][4]

Q3: Can I store Eriothis compound solutions for an extended period?

A3: Long-term storage of Eriothis compound in solution is not recommended as it is known to be unstable.[2] Whenever possible, prepare solutions on the day of use. If you must store solutions, aliquot them into small volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3]

Q4: What are the primary factors that contribute to the degradation of Eriothis compound?

A4: The main factors contributing to the degradation of Eriothis compound are exposure to light, moisture, and repeated freeze-thaw cycles.[1][2] Additionally, the presence of thiol-containing reagents in experimental buffers can lead to its inactivation.[3]

Troubleshooting Guide

This guide addresses common issues related to the potential degradation of Eriothis compound during experimental procedures.

Issue Possible Cause Suggested Solution
High variability in IC50 values between experiments. Compound Instability: Eriothis compound solutions are unstable and can degrade over time, even when stored at low temperatures.[2]Always prepare fresh solutions of Eriothis compound from a powdered stock for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[3]
Reduced or no biological effect of Eriothis compound on target cells. Inactivation by Thiol-Containing Reagents: The biological activity of Eriothis compound can be neutralized by thiol-containing antioxidants such as Dithiothreitol (DTT) and N-acetylcysteine (NAC).[3]Review the composition of your cell culture medium and experimental buffers. Ensure they do not contain high concentrations of thiol-containing reagents. If their presence is unavoidable, consider the timing of their addition relative to Eriothis compound treatment.
Precipitation of the compound in cell culture medium. Poor Solubility: Eriothis compound may precipitate at higher concentrations in aqueous-based culture media.Visually inspect your culture wells for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower concentration range. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility and avoid solvent-induced cytotoxicity.[1]

Experimental Protocols

To ensure the stability and purity of Eriothis compound, it is crucial to employ validated analytical methods. The following protocols provide a framework for assessing the stability of Eriothis compound.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for the quantification of Eriothis compound in plasma and can be used to assess its purity and detect degradation products.[4][5]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column.[6]

  • Mobile Phase: Acetonitrile and 0.1% triethylamine (B128534) in water.[4][6]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 233 nm.[4][6]

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Prepare a stock solution of Eriothis compound in DMSO.

  • Serially dilute the stock solution with the mobile phase to create a series of calibration standards.

3. Sample Preparation (for stability testing):

  • Incubate Eriothis compound solution under the desired stress conditions (e.g., different temperatures, pH, light exposure).

  • At specified time points, withdraw an aliquot and dilute it with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Eriothis compound peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of a compound. This generalized protocol can be adapted for Eriothis compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Eriothis compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Add 1N HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Add 1N NaOH to the stock solution and incubate at a controlled temperature.

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.

  • Thermal Degradation: Incubate the solid compound or a solution at elevated temperatures.

3. Sample Analysis:

  • At various time points, neutralize the acidic and alkaline samples.

  • Analyze all samples using the stability-indicating HPLC method described in Protocol 1.

  • Characterize any significant degradation products using techniques like LC-MS/MS.

Visualizations

Logical Workflow for Eriothis compound Stability Assessment

Workflow for Eriothis compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_exp Experimental Use cluster_analysis Stability Analysis cluster_results Outcome prep_solid Solid Eriothis compound prep_solution Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_solution storage_solid Store Solid at -20°C (Protected from light & moisture) prep_solid->storage_solid storage_solution Store Solution Aliquots (-20°C or -80°C) prep_solution->storage_solution exp_fresh Prepare Fresh Working Solution storage_solution->exp_fresh analysis_forced Forced Degradation Study storage_solution->analysis_forced exp_check Check for Precipitation exp_fresh->exp_check exp_buffer Verify Buffer Compatibility (Avoid Thiols) exp_check->exp_buffer analysis_hplc Purity Check via Stability-Indicating HPLC exp_buffer->analysis_hplc results_stable Compound is Stable analysis_hplc->results_stable No new peaks, parent peak area constant results_degraded Degradation Detected analysis_hplc->results_degraded New peaks appear, parent peak area decreases analysis_forced->results_degraded

Caption: A logical workflow for preparing, storing, and analyzing the stability of Eriothis compound.

Signaling Pathways Modulated by Eriothis compound

Eriothis compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and the importance of using a stable compound.

Key Signaling Pathways Modulated by Eriothis compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes EriB Eriothis compound Akt_mTOR Akt/mTOR Pathway EriB->Akt_mTOR Inhibits NFkB NF-κB Pathway EriB->NFkB Inhibits STAT3 STAT3 Pathway EriB->STAT3 Inhibits VEGFR2 VEGFR-2 Pathway EriB->VEGFR2 Inhibits Apoptosis Apoptosis Akt_mTOR->Apoptosis Autophagy Autophagy Akt_mTOR->Autophagy Proliferation Inhibition of Proliferation Akt_mTOR->Proliferation NFkB->Proliferation STAT3->Proliferation Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis

Caption: Overview of key signaling pathways inhibited by Eriothis compound, leading to various cellular outcomes.

References

dealing with batch-to-batch variability of Eriocalyxin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the batch-to-batch variability of Eriocalyxin B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Eriothis compound and what is its primary mechanism of action?

A1: Eriothis compound (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx.[1] It has demonstrated potent anti-cancer activities in a variety of malignancies, including leukemia, breast cancer, pancreatic cancer, and colon cancer.[1] The primary mechanisms of action for EriB include the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][3][4][5][6]

Key signaling pathways modulated by Eriothis compound include:

  • STAT3 Signaling Pathway: EriB directly interacts with and inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) by covalently binding to cysteine residues, which prevents its activation and downstream signaling.[1][7][8]

  • Akt/mTOR Signaling Pathway: It has been shown to suppress the phosphorylation of Akt and mTOR, which are crucial regulators of cell growth and proliferation.[3][4][5][6]

  • NF-κB Signaling Pathway: EriB can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.[2][6][9]

Q2: What are the potential causes of batch-to-batch variability with Eriothis compound?

A2: Batch-to-batch variability of natural products like Eriothis compound can stem from several factors, from its initial isolation to its experimental application. The natural source of the compound can be influenced by geographical location, climate, and harvest time, leading to inconsistencies in the raw plant material.[10][11] The extraction and purification processes can also introduce variability if not strictly controlled.[10][12] For the end-user, variability in experimental results is often linked to the compound's stability, handling, and the specifics of the experimental setup.[6][12]

Q3: How should Eriothis compound be stored and handled to ensure stability?

A3: Proper storage and handling are critical for maintaining the activity and stability of Eriothis compound. The powdered form of the compound should be stored at -20°C and protected from light and moisture.[6] Solutions of Eriothis compound are known to be unstable and should be prepared fresh for each experiment.[6] If storage of a solution is necessary, it is recommended to keep it at -20°C and use it within one month, though fresh preparation is always preferred.[6] For in vitro studies, Eriothis compound is typically dissolved in DMSO.[6]

Q4: Are there any known chemical properties of Eriothis compound that can contribute to inconsistent results?

A4: Yes, Eriothis compound contains two α,β-unsaturated carbonyl groups. These are reactive moieties that can covalently bind to thiol groups on cysteine residues of proteins, such as STAT3.[1][7] This reactivity is crucial for its biological activity but can also lead to interactions with other components in experimental systems, such as thiol-containing reagents in cell culture media, which could inactivate the compound.[7]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with Eriothis compound.

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Compound Instability. As mentioned, Eriothis compound solutions are unstable. Using a stock solution that has been stored for an extended period or has undergone multiple freeze-thaw cycles can lead to reduced potency.

    • Solution: Always prepare fresh solutions of Eriothis compound from a powdered stock for each experiment.[6] Avoid repeated freeze-thaw cycles of any stock solutions.

  • Possible Cause 2: Inconsistent Cell Seeding and Health. The density and health of the cells at the time of treatment can significantly affect the outcome of viability assays.

    • Solution: Ensure a consistent cell seeding density across all experiments.[12] Regularly monitor cell health and morphology to ensure they are in the logarithmic growth phase.

  • Possible Cause 3: Different Viability Assays. Different types of cell viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content), which can yield different IC50 values.

    • Solution: Use the same viability assay consistently for a given project to ensure that results are comparable.[6]

Issue 2: Reduced or no biological effect of Eriothis compound on target cells.

  • Possible Cause 1: Compound Inactivation. The reactive α,β-unsaturated carbonyl groups of Eriothis compound can be neutralized by thiol-containing reagents.

    • Solution: Check if your cell culture medium or experimental buffers contain high concentrations of thiol-containing reagents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), as these can abolish the effects of EriB.[7][8]

  • Possible Cause 2: Cell Line Resistance. Some cell lines may be inherently resistant to the effects of Eriothis compound.

    • Solution: If feasible, test a panel of different cell lines to identify both sensitive and resistant models. This can also provide valuable insights into the compound's mechanism of action.[6]

Issue 3: Inconsistent results in apoptosis or autophagy assays.

  • Possible Cause 1: Timing of Analysis. The induction of apoptosis and autophagy are time-dependent processes. The optimal time point for observing these effects can vary between cell lines.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for observing apoptosis or autophagy in your specific cell line.

  • Possible Cause 2: Interplay between Apoptosis and Autophagy. In some cell types, autophagy may have a cytoprotective role that counteracts the apoptotic effects of Eriothis compound.[4]

    • Solution: Consider using autophagy inhibitors, such as chloroquine, in combination with Eriothis compound to investigate the relationship between these two pathways in your experimental system.[6]

Data Presentation

Table 1: Physicochemical Properties of Eriothis compound

PropertyValue
Molecular FormulaC₂₀H₂₄O₅
Molecular Weight344.40 g/mol
CAS Number84745-95-9
AppearanceColorless powder

Data sourced from BenchChem.[9]

Table 2: Quality Control Parameters for Purity Analysis by HPLC

ParameterCondition
ColumnC18 reverse-phase column
Mobile PhaseAcetonitrile (B52724) and 0.1% triethylamine (B128534) in water
DetectionUV at 233 nm
Purity Achieved>99%

Data sourced from BenchChem and a validated HPLC method.[9][13]

Table 3: Reported IC50 Values of Eriothis compound in Various Cancer Cell Lines

Cancer TypeCell LineBiological EffectIC50 Range (µM)
VariousA-549, MCF-7, SMMC-7721, SW-480, HL-60Cytotoxicity0.3 - 3.1
Breast CancerMCF-7, MDA-MB-231Inhibition of proliferation, induction of apoptosis and autophagy0.35 - 2.25
Colon CancerSW1116Inhibition of proliferation, migration, and invasion~1
Breast Cancer (TNBC)MDA-MB-231Inhibition of proliferation, induction of apoptosis0.46 – 3.26

Data sourced from MedChemExpress and BenchChem.[9][14]

Experimental Protocols

Protocol 1: Quality Control of Eriothis compound Batches via HPLC

This protocol provides a general method for verifying the purity of a new batch of Eriothis compound.

  • Standard Preparation: Prepare a stock solution of a previously validated batch of Eriothis compound (reference standard) and the new batch in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile).

  • Sample Preparation: Create a series of dilutions from both the reference and new batch stock solutions to establish a standard curve.

  • HPLC Analysis:

    • Inject the prepared samples into an HPLC system equipped with a C18 reverse-phase column.[9]

    • Use a mobile phase of acetonitrile and 0.1% triethylamine in water.[9][13]

    • Set the UV detector to a wavelength of 233 nm.[9][13]

  • Data Analysis:

    • Compare the retention time of the major peak in the new batch to that of the reference standard. They should be identical.

    • Calculate the purity of the new batch by determining the area of the main peak as a percentage of the total peak area. A purity of >99% is desirable.[9]

Protocol 2: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of Eriothis compound on cell viability.[6][9]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to assess the effect of Eriothis compound on the phosphorylation status of proteins in key signaling pathways.[9]

  • Cell Treatment: Treat cells with Eriothis compound at the desired concentrations and for the appropriate time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_compound Check Compound Handling - Freshly prepared? - Proper storage? start->check_compound check_cells Evaluate Cell Culture Conditions - Consistent seeding density? - Cells healthy? start->check_cells check_protocol Review Experimental Protocol - Assay consistency? - Correct timing? start->check_protocol solution_compound Solution: Prepare fresh EriB solution. Avoid freeze-thaw cycles. check_compound->solution_compound No qc_batch Perform QC on EriB Batch (HPLC/NMR) check_compound->qc_batch Yes solution_cells Solution: Standardize cell seeding. Monitor cell health. check_cells->solution_cells No check_cells->qc_batch Yes solution_protocol Solution: Use consistent assays. Perform time-course experiments. check_protocol->solution_protocol No check_protocol->qc_batch Yes resolve Problem Resolved solution_compound->resolve solution_cells->resolve solution_protocol->resolve qc_batch->resolve

Caption: Troubleshooting workflow for inconsistent results with Eriothis compound.

QC_Workflow start Receive New Batch of Eriothis compound hplc Purity Check via HPLC (>99% Purity?) start->hplc nmr_ms Structural Verification (NMR/Mass Spectrometry) hplc->nmr_ms Yes reject Batch Rejected hplc->reject No bioassay Functional Validation (e.g., Cell Viability Assay) nmr_ms->bioassay compare Compare IC50 with Reference Batch bioassay->compare accept Batch Accepted for Use compare->accept Consistent compare->reject Inconsistent

Caption: Quality control workflow for a new batch of Eriothis compound.

SignalingPathways cluster_stat3 STAT3 Pathway cluster_akt Akt/mTOR Pathway cluster_nfkb NF-κB Pathway EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Covalent Binding (Inhibition) pAkt p-Akt EriB->pAkt Inhibition NFkB_nuc Nuclear NF-κB EriB->NFkB_nuc Inhibition pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene Gene Expression (e.g., Bcl-2, Cyclin D1) Translocation->Gene Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR Proliferation Cell Growth & Proliferation pmTOR->Proliferation NFkB NF-κB NFkB->NFkB_nuc Survival Cell Survival Genes NFkB_nuc->Survival

Caption: Key signaling pathways modulated by Eriothis compound.

References

Technical Support Center: Interpreting Unexpected Results in Eriocalyxin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eriocalyxin B (EriB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer troubleshooting strategies. Eriothis compound is a potent natural compound with promising anti-cancer properties, but like any experimental compound, it can produce results that may be difficult to interpret.[1][2] This guide provides detailed troubleshooting advice and frequently asked questions to support your research.

Troubleshooting Guide

This section addresses specific unexpected results you may encounter during your experiments with Eriothis compound. Each issue is presented in a question-and-answer format with potential causes and recommended solutions.

Q1: I'm observing lower-than-expected cytotoxicity or a complete lack of apoptosis in my cancer cell line after Eriothis compound treatment. What could be the cause?

Potential Causes and Troubleshooting Steps:

  • Compound Precipitation: Eriothis compound has poor aqueous solubility.[3][4] It can precipitate out of the solution when diluted into aqueous cell culture media, leading to a lower effective concentration.

    • Solution: Visually inspect your media for any precipitate after adding EriB. Prepare fresh serial dilutions for each experiment and consider using a phase-contrast microscope to check for crystals. For in vivo studies, co-solvents such as PEG300 and Tween 80 can help maintain solubility.[4]

  • Cell Line Resistance: While EriB has shown efficacy in various cancer cell lines, including triple-negative breast cancer, prostate cancer, and leukemia, some cell lines may exhibit intrinsic or acquired resistance.[5][6][7]

    • Solution: Perform a dose-response and time-course experiment to determine the IC50 value for your specific cell line. Consider testing a positive control compound known to induce apoptosis in your cell line to ensure the assay is working correctly.

  • Inactivation of Eriothis compound: The biological activity of EriB is dependent on its chemical structure, particularly the α,β-unsaturated carbonyl groups which can react with thiol groups.[2]

    • Solution: Ensure proper storage of your EriB stock solution (typically in DMSO at -20°C or -80°C) to prevent degradation.[4] Avoid repeated freeze-thaw cycles. The effects of EriB can be negated by thiol-containing antioxidants like N-acetylcysteine (NAC) or dithiothreitol (B142953) (DTT).[8][9]

  • Sub-optimal Cell Culture Conditions: Cell density, passage number, and overall cell health can significantly impact experimental outcomes.

    • Solution: Ensure your cells are healthy, within a low passage number, and seeded at an appropriate density. High cell confluence can sometimes inhibit the induction of apoptosis.

Experimental Workflow for Troubleshooting Low Cytotoxicity

start Unexpected Result: Low Cytotoxicity/No Apoptosis check_precipitation Visually inspect media for EriB precipitation start->check_precipitation check_storage Verify proper storage of EriB stock solution start->check_storage prepare_fresh Prepare fresh dilutions and re-test check_precipitation->prepare_fresh Precipitate observed cell_line_viability Assess cell line health and passage number check_precipitation->cell_line_viability No precipitate check_solubility Consider co-solvents or alternative formulation prepare_fresh->check_solubility optimize_conditions Optimize cell density and culture conditions cell_line_viability->optimize_conditions positive_control Run positive control for apoptosis assay optimize_conditions->positive_control dose_response Perform dose-response and time-course study positive_control->dose_response evaluate_resistance Evaluate for potential cell line resistance dose_response->evaluate_resistance new_stock Prepare fresh stock solution check_storage->new_stock Improper storage or old stock

Caption: Troubleshooting workflow for low cytotoxicity.

Q2: My Western blot results for STAT3 phosphorylation are inconsistent or show no change after Eriothis compound treatment. What's going wrong?

Potential Causes and Troubleshooting Steps:

  • Direct STAT3 Inhibition: Eriothis compound is a direct, covalent inhibitor of STAT3.[2][9][10][11][12] It binds to Cysteine 712 in the SH2 domain, which can prevent the binding of antibodies that recognize the phosphorylated form of STAT3.[2][9][11]

    • Solution: Instead of or in addition to probing for phospho-STAT3 (Tyr705), probe for total STAT3 levels. A decrease in the phospho-STAT3 signal without a corresponding decrease in total STAT3 would still indicate pathway inhibition.

  • Timing of Analysis: The inhibition of STAT3 phosphorylation can be a rapid event.

    • Solution: Perform a time-course experiment, analyzing protein lysates at various time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) after EriB treatment to capture the optimal window for observing the effect.

  • General Western Blotting Issues: Common technical errors in Western blotting can lead to unreliable results.[13][14][15][16][17]

    • Solution: Ensure complete protein transfer from the gel to the membrane. Optimize antibody concentrations and blocking conditions to minimize background and non-specific bands.[13][16] Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Summary of Eriothis compound's Effect on Key Signaling Pathways

PathwayEffect of Eriothis compoundKey Downstream EventsCancer Type Studied
STAT3 Inhibition of phosphorylation and activation[5][9][10][11]Downregulation of Bcl-2, Cyclin D1[2]Triple-Negative Breast Cancer, Colon Cancer[2][5]
NF-κB Inhibition of nuclear translocation and DNA binding[5][18][19][20]Downregulation of inflammatory and anti-apoptotic genesLeukemia, Hepatocellular Carcinoma[7][19]
Akt/mTOR Inhibition of phosphorylation[6][21]Induction of apoptosis and autophagyProstate Cancer, Breast Cancer[6][21]
VEGFR-2 Inhibition of VEGF-induced phosphorylation[1][22]Anti-angiogenic effectsBreast Cancer[22]
Q3: I'm seeing an increase in autophagy markers (e.g., LC3B-II) but not the expected level of apoptosis. Is this normal?

Potential Causes and Interpretation:

  • Autophagy as a Survival Mechanism: In some cellular contexts, autophagy can act as a pro-survival mechanism in response to cellular stress induced by EriB.[6][21]

    • Interpretation: The observed increase in autophagy may be a compensatory response by the cancer cells to resist EriB-induced apoptosis.

    • Experimental Suggestion: To test this hypothesis, co-treat cells with an autophagy inhibitor (e.g., chloroquine (B1663885) or 3-methyladenine) and Eriothis compound. If autophagy is a survival mechanism, its inhibition should enhance EriB-induced cell death.[6][21]

  • Cell-Type Dependent Response: The balance between apoptosis and autophagy can be highly dependent on the specific cancer cell line and its genetic background.

    • Interpretation: Your cell line may be more prone to an autophagic response to EriB treatment.

Signaling Pathway of EriB-Induced Apoptosis and Autophagy

EriB Eriothis compound Akt_mTOR Akt/mTOR Pathway EriB->Akt_mTOR Inhibits STAT3 STAT3 Pathway EriB->STAT3 Inhibits NFkB NF-κB Pathway EriB->NFkB Inhibits Autophagy Autophagy Akt_mTOR->Autophagy Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits NFkB->Apoptosis Inhibits

Caption: EriB's impact on apoptosis and autophagy.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent and storage condition for Eriothis compound? A: The most commonly used solvent for preparing a stock solution of Eriothis compound is dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Prepare fresh dilutions in your aqueous buffer or media for each experiment to avoid precipitation.[4]

Q: Are there any known off-target effects of Eriothis compound? A: Eriothis compound is known to interact with multiple cellular targets, which contributes to its potent anti-cancer activity.[2][23] Its primary targets include STAT3, NF-κB, and the Akt/mTOR pathway.[5][6][18] While these are considered its main mechanisms of action, its reactivity towards thiol groups suggests the potential for other interactions within the cell.

Q: Has Eriothis compound been used in clinical trials? A: As of late 2025, Eriothis compound has not been investigated in clinical trials.[6] Further preclinical and in vivo studies are required to validate its therapeutic potential before it can be advanced to clinical settings.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of Eriothis compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for STAT3 Phosphorylation
  • Cell Lysis: After treatment with Eriothis compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[1]

References

Validation & Comparative

Validating the Direct Targets of Eriocalyxin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid, has garnered significant interest for its potent anti-cancer activities. A crucial aspect of its development as a therapeutic agent is the precise identification and validation of its direct molecular targets. This guide provides a comparative analysis of EriB's engagement with its key targets, Signal Transducer and Activator of Transcription 3 (STAT3) and the p50 subunit of Nuclear Factor-kappa B (NF-κB), benchmarked against other known inhibitors.

Executive Summary

Eriothis compound exerts its biological effects through direct, covalent modification of critical cysteine residues on its target proteins. This irreversible binding distinguishes it from many non-covalent inhibitors. This guide presents quantitative data comparing the potency of EriB with alternative inhibitors of STAT3 and NF-κB, details the experimental protocols for target validation, and provides visual workflows and pathway diagrams to elucidate the underlying mechanisms.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the quantitative data for Eriothis compound and its alternatives, targeting STAT3 and the NF-κB pathway.

Table 1: Comparison of STAT3 Inhibitors

CompoundTarget DomainMechanismBinding Affinity (Kd)IC50Reference
Eriothis compound SH2 Domain (Cys712)CovalentNot ReportedSignificant inhibition of STAT3 phosphorylation at 5-10 µM[1]
StatticSH2 DomainNon-covalentNot Reported5.1 µM (in cell-free assay)[2][3][4]
C188-9SH2 DomainNon-covalent4.7 nM4-7 µM (in AML cell lines)[5]
BP-1-102SH2 DomainNon-covalent504 nM6.8 µM (DNA-binding activity)[6][7][8]

Table 2: Comparison of NF-κB Pathway Inhibitors

CompoundDirect TargetMechanismIC50Reference
Eriothis compound p50 subunit (Cys62)Covalent~1.25 µM (NF-κB reporter gene)[9][10]
TPCA-1IKK-2 (upstream kinase)Non-covalent, ATP-competitive17.9 nM (cell-free assay)[11][12][13]
ParthenolideIKK, p50CovalentNot specified for direct p50 binding[14][15]
DTP3GADD45β/MKK7 interactionDisrupts protein-protein interactionNot applicable (targets downstream interaction)[16][17][18]

Mandatory Visualization

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation SPR Surface Plasmon Resonance (SPR) - Determine binding affinity (Kd) - Analyze kinetics (ka, kd) CETSA Cellular Thermal Shift Assay (CETSA) - Confirm target engagement in intact cells - Generate thermal shift curves SPR->CETSA Cellular Confirmation Kinase_Assay In Vitro Kinase Assay - Assess inhibition of upstream kinases (e.g., JAK2 for STAT3) DNA_Binding_Assay DNA-Binding ELISA/EMSA - Measure inhibition of transcription factor-DNA interaction Reporter_Assay Reporter Gene Assay - Quantify inhibition of transcriptional activity DNA_Binding_Assay->Reporter_Assay Transcriptional Effect Western_Blot Western Blot - Analyze phosphorylation status (p-STAT3) - Confirm downstream target modulation CETSA->Western_Blot Functional Effect Site_Mutagenesis Site-Directed Mutagenesis - Identify critical binding residues (e.g., Cys to Ser) CETSA->Site_Mutagenesis Validate Binding Site Hypothesis Hypothesis: Eriothis compound directly binds to Target X Hypothesis->SPR Direct Binding Hypothesis->Kinase_Assay Specificity signaling_pathways cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation_STAT3 Nuclear Translocation Dimerization->Nuclear_Translocation_STAT3 Gene_Transcription_STAT3 Gene Transcription (Proliferation, Survival) Nuclear_Translocation_STAT3->Gene_Transcription_STAT3 EriB_STAT3 Eriothis compound EriB_STAT3->STAT3 Covalent binding to Cys712 Inhibits Phosphorylation TNFR TNF Receptor IKK IKK Complex TNFR->IKK Phosphorylates & promotes degradation IkB IκB IKK->IkB Phosphorylates & promotes degradation p50_p65 p50/p65 IkB->p50_p65 Sequesters in cytoplasm Nuclear_Translocation_NFkB Nuclear Translocation p50_p65->Nuclear_Translocation_NFkB Gene_Transcription_NFkB Gene Transcription (Inflammation, Survival) Nuclear_Translocation_NFkB->Gene_Transcription_NFkB EriB_NFkB Eriothis compound EriB_NFkB->p50_p65 Covalent binding to p50 (Cys62) Inhibits DNA binding

References

A Comparative Guide to STAT3 Inhibitors: Eriocalyxin B Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers. This has made STAT3 an attractive target for the development of novel anticancer therapies. Among the numerous STAT3 inhibitors that have been identified, the natural diterpenoid Eriocalyxin B (EB) has emerged as a promising candidate with a unique mechanism of action. This guide provides an objective comparison of Eriothis compound with other prominent STAT3 inhibitors, supported by experimental data, to assist researchers and drug development professionals in their endeavors.

Mechanism of Action: A Tale of Covalent Versus Non-covalent Inhibition

A key differentiator among STAT3 inhibitors lies in their mode of interaction with the STAT3 protein. Eriothis compound distinguishes itself through a direct and irreversible covalent binding, while many other inhibitors rely on non-covalent interactions.

Eriothis compound (EB): This natural product contains α,β-unsaturated carbonyl groups that act as a Michael acceptor, forming a covalent bond with the thiol group of a specific cysteine residue, Cys712, located near the SH2 domain of STAT3.[1][2][3] This irreversible modification prevents the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a crucial step for its activation, dimerization, and subsequent nuclear translocation.[1][3] This targeted covalent inhibition offers high specificity and sustained downstream effects.

Stattic: A widely used small molecule inhibitor, Stattic, is reported to selectively target the SH2 domain of STAT3, thereby preventing its dimerization and nuclear translocation.[4][5] Unlike Eriothis compound, Stattic's interaction is non-covalent. However, it is important to note that some studies have reported STAT3-independent off-target effects for Stattic.[5]

Napabucasin (BBI608): This orally available inhibitor is understood to block STAT3-mediated gene transcription and cancer stem cell spherogenesis.[6][7] While its precise binding site on STAT3 is not as clearly defined as that of Eriothis compound, its mechanism is also believed to involve the inhibition of STAT3 signaling.[6]

OPB-31121: This compound inhibits STAT3 phosphorylation and has demonstrated antitumor activity.[8][9] Computational and experimental data suggest that OPB-31121 binds with high affinity to the SH2 domain of STAT3, though at a site distinct from other known inhibitors.[8]

Cryptotanshinone: This natural compound inhibits STAT3 by suppressing the phosphorylation of Tyr705.[10][11] While its direct binding partner on STAT3 is still under investigation, it is believed to interfere with the activation of the STAT3 signaling pathway.[10]

Comparative Efficacy: A Quantitative Look at Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for Eriothis compound and other STAT3 inhibitors in various cancer cell lines.

Eriothis compound (EB)
Cancer Cell Line IC50 (µM) Reference
DU145 (Prostate)1.5[1]
PC-3 (Prostate)2.8[1]
A549 (Lung)~2.5[1]
MDA-MB-468 (Breast)~2.5[1]
MDA-MB-231 (Breast)~5[1]
Stattic
Cancer Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)5.5[5]
PC3 (Prostate)1.7[5]
A549 (Lung)2.5[3]
HepG2 (Liver)~20[12]
Cell-free assay5.1[13]
Napabucasin (BBI608)
Cancer Stem Cells IC50 (µM) Reference
U87-MG, U118 (Glioblastoma)0.291 - 1.19[7]
COLO205, DLD1, SW480, HCT116 (Colorectal)0.291 - 1.19[7]
FaDu (Pharyngeal)0.291 - 1.19[7]
ACHN (Renal)0.291 - 1.19[7]
SNU-475, Huh7, HepG2 (Liver)0.291 - 1.19[7]
H1975, A549, H460 (Lung)0.291 - 1.19[7]
CAOV-3, SW-626 (Ovarian)0.291 - 1.19[7]
PaCa2 (Pancreatic)0.291 - 1.19[7]
OPB-31121
Cancer Cell Line IC50 (nM) Reference
LNCaP (Prostate)18[8]
DU145 (Prostate)25[8]
Various Hematopoietic Malignant Cells≤10 (in 57% of cell lines)[14]
Cryptotanshinone
Cancer Cell Line IC50 (µM) Reference
DU145 (Prostate)~7 (GI50)[10]
A498 (Renal)Not specified[11]
Cell-free assay4.6[10]

In Vivo Efficacy: A Glimpse into Preclinical Antitumor Activity

Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of these inhibitors.

Eriothis compound: Administration of Eriothis compound has been shown to dose-dependently inhibit the growth of human pancreatic tumor xenografts in nude mice without significant reported side effects.[15]

Napabucasin: In mice bearing PaCa-2 pancreatic cancer xenografts, Napabucasin (20 mg/kg, i.p.) significantly inhibited tumor growth, relapse, and metastasis.[7]

Experimental Protocols

For researchers aiming to validate and compare the effects of these inhibitors, detailed experimental protocols are crucial.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

Objective: To determine the effect of inhibitors on the phosphorylation of STAT3 at Tyr705.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., A549, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the STAT3 inhibitor (e.g., Eriothis compound, Stattic) or vehicle control (DMSO) for a specified duration (e.g., 2, 6, 12, 24 hours). For cytokine-induced STAT3 activation, starve the cells in serum-free media before stimulating with a cytokine like IL-6 (e.g., 10 ng/mL) for 15-30 minutes, with or without pre-incubation with the inhibitor.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control like β-actin or GAPDH.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding Activity

Objective: To assess the ability of STAT3 to bind to its consensus DNA sequence and the inhibitory effect of the compounds on this interaction.

Methodology:

  • Nuclear Extract Preparation: Treat cells with the STAT3 inhibitor as described above. Prepare nuclear extracts using a commercial kit or a standard protocol.

  • Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the STAT3 consensus binding site (e.g., SIE from the c-fos promoter). Label the probe with a non-radioactive label like biotin (B1667282) or a radioactive isotope like [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • Incubate the nuclear extract (5-10 µg) with a binding buffer containing poly(dI-dC) to block non-specific binding.

    • Add the labeled probe to the reaction mixture and incubate at room temperature for 20-30 minutes.

    • For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm the specificity of the binding.

    • To test the inhibitors, pre-incubate the nuclear extract with different concentrations of the compound before adding the labeled probe.

  • Electrophoresis:

    • Resolve the binding reactions on a non-denaturing polyacrylamide gel in 0.5x TBE buffer.

    • Transfer the DNA-protein complexes to a positively charged nylon membrane.

  • Detection:

    • If using a biotinylated probe, detect the signal using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • If using a radioactive probe, expose the membrane to X-ray film or a phosphorimager screen.

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_p p-STAT3 (Tyr705) STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Target_Genes Target Gene Transcription (Proliferation, Survival) DNA->Target_Genes Cytokine Cytokine/ Growth Factor Cytokine->Receptor Eriocalyxin_B Eriothis compound Eriocalyxin_B->STAT3_inactive Covalent Binding to Cys712 Other_Inhibitors Stattic, OPB-31121, Cryptotanshinone Other_Inhibitors->STAT3_p Inhibit SH2 Domain/ Dimerization

Caption: The STAT3 signaling pathway and points of inhibition.

Western_Blot_Workflow start Cell Culture & Inhibitor Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot analysis of p-STAT3.

EMSA_Workflow start Nuclear Extract Preparation binding Binding Reaction (Extract + Probe +/- Inhibitor) start->binding probe_label Probe Labeling (Biotin/32P) probe_label->binding electrophoresis Non-denaturing PAGE binding->electrophoresis transfer Transfer to Membrane electrophoresis->transfer detection Detection (Chemiluminescence/Autoradiography) transfer->detection analysis Analysis of Band Shift detection->analysis

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

Eriothis compound presents a compelling profile as a STAT3 inhibitor due to its unique covalent mechanism of action, which confers high specificity and sustained inhibition. The quantitative data, while variable across different cell lines and experimental conditions, suggests that Eriothis compound is a potent inhibitor of STAT3 signaling. In comparison to other well-known STAT3 inhibitors like Stattic, Napabucasin, OPB-31121, and Cryptotanshinone, Eriothis compound's distinct mode of action may offer advantages in terms of reduced off-target effects and prolonged therapeutic impact. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic potential of Eriothis compound relative to other STAT3-targeting agents. This guide provides a foundational overview to aid researchers in designing such comparative investigations and in selecting the most appropriate STAT3 inhibitor for their specific research needs.

References

A Head-to-Head Battle in Breast Cancer Models: Eriocalyxin B vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of breast cancer therapeutics, the well-established chemotherapeutic agent paclitaxel (B517696) and the promising natural compound Eriocalyxin B (EriB) present distinct mechanisms of action and efficacy profiles. This guide provides a comprehensive comparison of their performance in preclinical breast cancer models, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions to aid researchers in drug development and discovery.

At a Glance: Key Performance Indicators

To facilitate a clear comparison, the following tables summarize the key quantitative data on the cytotoxic and anti-proliferative effects of Eriothis compound and paclitaxel in common breast cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Eriothis compound and Paclitaxel in Breast Cancer Cell Lines

Cell LineEriothis compound (µM)Paclitaxel (µM)Breast Cancer Subtype
MDA-MB-231 0.35 - 2.250.0071 - 0.3Triple-Negative
MCF-7 0.3 - 3.10.0075 - 3.5ER-Positive

Note: IC50 values can vary between studies due to different experimental conditions, such as incubation time and assay methods. The ranges presented reflect data from multiple sources.

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

CompoundBreast Cancer ModelDosage and AdministrationKey Outcomes
Eriothis compound MDA-MB-231 Xenograft10 mg/kg/day, i.p.Significant suppression of tumor growth and metastasis.[1][2][3]
Eriothis compound 4T1 Syngeneic5 mg/kg/daySlower tumor growth and decreased tumor vascularization.
Paclitaxel MDA-MB-231 Xenograft13.73 mg/kg, every 3 days for 21 daysTumor inhibition rate of up to 77.32% (paclitaxel derivative).[4]
Paclitaxel MCF-7 XenograftNot specifiedSignificantly inhibited breast tumor growth.[5]

Note: The presented in vivo data is from separate studies and not from a direct head-to-head comparison in the same experiment.

Deep Dive: Mechanisms of Action and Cellular Effects

Eriothis compound and paclitaxel disrupt cancer cell proliferation and survival through fundamentally different mechanisms, leading to distinct cellular consequences.

Eriothis compound: A Multi-Pronged Attack on Cancer Signaling

Eriothis compound, a diterpenoid extracted from the plant Isodon eriocalyx, exhibits a multi-faceted anti-cancer activity. It is known to induce programmed cell death (apoptosis) and other forms of cell death by targeting key survival signaling pathways. Specifically, EriB has been shown to:

  • Inhibit STAT3 and NF-κB: It directly suppresses the activation of these crucial transcription factors that promote cancer cell proliferation and survival.[1]

  • Suppress the Akt/mTOR Pathway: By inhibiting this pathway, EriB induces both apoptosis and autophagy.[2][6]

  • Induce Ferroptosis: EriB can induce this iron-dependent form of cell death by inhibiting SIRT3.

  • Disrupt Metastasis-Related Pathways: It has been shown to alter the EGFR/MEK/ERK signaling pathway, which is involved in cell migration and invasion.[5][7]

Paclitaxel: The Mitotic Disruptor

Paclitaxel, a member of the taxane (B156437) family of drugs, is a potent mitotic inhibitor. Its primary mechanism of action involves:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, preventing their disassembly.[8][9] This hyper-stabilization disrupts the dynamic instability of microtubules, which is essential for cell division.[8][9][10]

  • Mitotic Arrest: The stabilized microtubules lead to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering apoptosis.[8][9]

  • Modulation of Apoptotic Proteins: Paclitaxel can also induce apoptosis by inactivating the anti-apoptotic protein Bcl-2 and activating pro-apoptotic proteins like p53 and p21.[8]

Visualizing the Molecular Battleground

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by Eriothis compound and the cellular processes disrupted by paclitaxel.

EriocalyxinB_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EriB Eriothis compound EGFR EGFR EriB->EGFR Inhibits Akt Akt EriB->Akt Inhibits SIRT3 SIRT3 EriB->SIRT3 Inhibits STAT3 STAT3 EriB->STAT3 Inhibits NFkB NF-κB EriB->NFkB Inhibits MEK MEK EGFR->MEK ERK ERK MEK->ERK Metastasis Metastasis Genes ERK->Metastasis mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Regulates Apoptosis Apoptosis mTOR->Apoptosis Regulates Ferroptosis Ferroptosis SIRT3->Ferroptosis Regulates Microtubules Microtubules Proliferation Proliferation Genes STAT3->Proliferation Survival Survival Genes NFkB->Survival

Caption: Eriothis compound's multi-target mechanism in breast cancer cells.

Paclitaxel_Mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Bcl2 Bcl-2 Paclitaxel->Bcl2 Inactivates Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stabilized_MT Hyper-stabilized Microtubules Microtubules->Stabilized_MT Mitotic_Spindle Dynamic Mitotic Spindle Microtubules->Mitotic_Spindle Defective_Spindle Defective Mitotic Spindle Stabilized_MT->Defective_Spindle G2M_Arrest G2/M Arrest Defective_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Paclitaxel's mechanism of action via microtubule stabilization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Eriothis compound and paclitaxel on cell viability.

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Eriothis compound or paclitaxel for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the steps for detecting apoptosis using flow cytometry.

  • Cell Treatment: Treat cells with Eriothis compound or paclitaxel at the desired concentrations.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7][13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][8][14]

In Vivo Xenograft Model

This protocol describes the establishment of a breast cancer xenograft model to evaluate in vivo anti-tumor efficacy.

  • Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old.

  • Cell Preparation: Harvest breast cancer cells (e.g., MDA-MB-231) during the exponential growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel.[15][16]

  • Tumor Induction: Subcutaneously inject 1 × 10⁶ to 5 × 10⁶ cells into the mammary fat pad of each mouse.[15][16]

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer Eriothis compound, paclitaxel, or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length × Width²)/2. Also, monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and they may be used for further analysis (e.g., immunohistochemistry, western blotting). The tumor growth inhibition rate is calculated.

Future Directions and Conclusion

Eriothis compound and paclitaxel represent two distinct classes of anti-cancer agents with different molecular targets and mechanisms of action. Paclitaxel is a well-established, potent mitotic inhibitor, while Eriothis compound is an emerging natural product that targets multiple signaling pathways crucial for breast cancer cell survival and metastasis.[4]

The data presented here suggests that Eriothis compound holds significant promise, particularly for aggressive subtypes like triple-negative breast cancer, where targeted therapies are limited.[4] Its multi-targeting nature may offer advantages in overcoming drug resistance. For researchers, several avenues warrant further investigation:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies under identical experimental conditions are crucial for a definitive comparison of the efficacy and toxicity of Eriothis compound and paclitaxel.[4]

  • Combination Therapies: Given their different mechanisms of action, exploring the synergistic potential of combining Eriothis compound with paclitaxel or other targeted therapies could lead to more effective treatment strategies.[4][17]

  • Resistance Mechanisms: Investigating the potential for cancer cells to develop resistance to Eriothis compound and how this compares to paclitaxel resistance is essential for its clinical development.[4]

References

Unraveling the Untapped Potential: A Comparative Analysis of Eriocalyxin B and Dxorubicin for Synergistic Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in research directly investigating the synergistic effects of Eriocalyxin B (EriB) in combination with the widely-used chemotherapeutic agent doxorubicin (B1662922) (DOX). While the potential for such a synergistic relationship is plausible given their distinct and complementary mechanisms of action, no studies to date have published quantitative data, such as combination indices (CI) or synergistic IC50 values, to substantiate this hypothesis.

This guide, therefore, presents a detailed comparative analysis of Eriothis compound and doxorubicin as individual agents, providing researchers, scientists, and drug development professionals with a foundation for exploring their potential combined efficacy. We will delve into their respective mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate, thereby highlighting the theoretical basis for future synergistic studies.

Section 1: Comparative Cytotoxicity

While direct synergistic data is unavailable, a comparison of the individual cytotoxic activities of Eriothis compound and doxorubicin across various cancer cell lines provides a preliminary assessment of their potency. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population, are summarized below.

Cell LineCancer TypeEriothis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma0.3 - 3.1Data Not Available in Provided Search Results
MDA-MB-231 Triple-Negative Breast Cancer0.35 - 2.25Data Not Available in Provided Search Results
A-549 Lung Carcinoma0.3 - 3.1Data Not Available in Provided Search Results
SMMC-7721 Hepatocellular Carcinoma0.3 - 3.1Data Not Available in Provided Search Results
SW-480 Colon Adenocarcinoma0.3 - 3.1Data Not Available in Provided Search Results
HL-60 Promyelocytic Leukemia0.3 - 3.1Data Not Available in Provided Search Results
PC-3 Prostate Cancer0.46 - 0.88Data Not Available in Provided Search Results
22RV1 Prostate Cancer1.20 - 3.26Data Not Available in Provided Search Results

Note: The IC50 values for doxorubicin in these specific cell lines were not available in the provided search results. This table is populated with the available data for Eriothis compound.[1]

Section 2: Mechanisms of Action and Signaling Pathways

The distinct mechanisms by which Eriothis compound and doxorubicin exert their anti-cancer effects form the basis for the hypothesis of their potential synergy.

Eriothis compound: A Multi-Targeted Natural Diterpenoid

Eriothis compound, a natural compound isolated from Isodon eriocalyx, has demonstrated potent anti-tumor activities by modulating multiple critical cellular signaling pathways.[2][3] Its primary mechanisms include:

  • Inhibition of STAT3 Signaling: EriB directly and covalently binds to Cysteine 712 on the STAT3 protein, which blocks its phosphorylation and subsequent activation.[3][4] This is a crucial anti-cancer mechanism as STAT3 is a key transcription factor that promotes cancer cell proliferation and survival.[5]

  • Suppression of Akt/mTOR Signaling: EriB has been shown to decrease the phosphorylation of Akt and mTOR, key components of a critical cell survival pathway.[2][3][6] Inhibition of this pathway can lead to apoptosis and autophagy.[2][6]

  • Inhibition of NF-κB Signaling: EriB interferes with the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival, by preventing the binding of its subunits to DNA.[3]

  • Suppression of VEGFR-2 Signaling: By inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), EriB can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[7]

  • Induction of Apoptosis and Autophagy: Through the modulation of the aforementioned pathways, EriB effectively induces programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in cancer cells.[1][2][6]

Eriocalyxin_B_Signaling_Pathways cluster_EriB Eriothis compound Actions cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Inhibits (Covalent Binding) Akt Akt EriB->Akt Inhibits NFkB NF-κB EriB->NFkB Inhibits VEGFR2 VEGFR-2 EriB->VEGFR2 Inhibits Apoptosis Apoptosis EriB->Apoptosis Proliferation Cell Proliferation & Survival STAT3->Proliferation pSTAT3 p-STAT3 (Inactive) mTOR mTOR Akt->mTOR pAkt p-Akt (Inactive) mTOR->Proliferation pmTOR p-mTOR (Inactive) NFkB->Proliferation NFkB_In NF-κB (Inactive) Angiogenesis Angiogenesis VEGFR2->Angiogenesis pVEGFR2 p-VEGFR-2 (Inactive)

Caption: Signaling pathways modulated by Eriothis compound.

Doxorubicin: A Well-Established Anthracycline Antibiotic

Doxorubicin is a cornerstone of chemotherapy, known for its potent and broad-spectrum anti-cancer activity. Its primary mechanisms of action include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, obstructing DNA and RNA synthesis. It also inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism produces free radicals that induce oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately leading to apoptosis.

  • Induction of Apoptosis: The DNA damage and oxidative stress caused by doxorubicin trigger apoptotic pathways, leading to the elimination of cancer cells.

Doxorubicin_Signaling_Pathway cluster_Dox Doxorubicin Actions cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome Dox Doxorubicin DNA DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Dox->ROS Generates DNA_damage DNA Damage DNA->DNA_damage TopoII->DNA_damage Oxidative_stress Oxidative Stress ROS->Oxidative_stress Apoptosis Apoptosis DNA_damage->Apoptosis Oxidative_stress->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Section 3: Experimental Protocols

The following are generalized protocols for assessing the individual effects of Eriothis compound and doxorubicin. These can serve as a starting point for designing future studies on their combined effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of Eriothis compound or doxorubicin for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with EriB or DOX adhere->treat incubate_drug Incubate for 24/48/72h treat->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt remove_supernatant Remove supernatant incubate_mtt->remove_supernatant add_dmso Add DMSO remove_supernatant->add_dmso measure_absorbance Measure absorbance at 570nm add_dmso->measure_absorbance analyze Calculate IC50 measure_absorbance->analyze end End analyze->end

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis
  • Cell Lysis: Treat cells with Eriothis compound or doxorubicin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, p-Akt, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Section 4: Future Directions and Conclusion

The distinct and potent anti-cancer mechanisms of Eriothis compound and doxorubicin present a compelling rationale for investigating their synergistic potential. EriB's ability to inhibit key survival pathways like STAT3 and Akt/mTOR could potentially sensitize cancer cells to the DNA-damaging effects of doxorubicin. Furthermore, EriB's anti-angiogenic properties could complement doxorubicin's cytotoxic effects by restricting tumor growth and metastasis.

Future research should focus on:

  • In vitro synergy studies: Determining the combination index (CI) of Eriothis compound and doxorubicin in various cancer cell lines to quantify their interaction (synergistic, additive, or antagonistic).

  • Mechanistic studies of the combination: Investigating the molecular effects of the combined treatment on the key signaling pathways identified for each drug.

  • In vivo studies: Evaluating the efficacy and toxicity of the combination in preclinical animal models of cancer.

References

Eriocalyxin B: A Comparative Analysis Against Other Ent-kaurane Diterpenoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Eriocalyxin B (EriB), a prominent ent-kaurane diterpenoid isolated from Isodon eriocalyx, has emerged as a potent anti-tumor agent, demonstrating significant cytotoxic effects across a spectrum of cancer cell lines. This guide provides an objective comparison of Eriothis compound with other notable ent-kaurane diterpenoids, supported by experimental data, detailed methodologies, and mechanistic pathway visualizations to inform preclinical cancer research and drug development.

Comparative Cytotoxicity: Performance Against Cancer Cell Lines

The anti-proliferative activity of ent-kaurane diterpenoids is a critical metric for their potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eriothis compound and other selected ent-kaurane diterpenoids against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and assay methods. The data presented here is collated from multiple sources to provide a comparative overview.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Eriothis compound K562Chronic Myelogenous Leukemia0.373 (µg/mL)Not Specified[1]
T24Bladder Cancer0.087 (µg/mL)Not Specified[1]
PC-3Prostate Cancer~0.548[1]
22RV1Prostate Cancer~2.048[1]
MDA-MB-231Triple-Negative Breast Cancer0.35 - 2.25Not Specified
MCF-7ER-Positive Breast Cancer0.3 - 3.1Not Specified
Oridonin AGSGastric Cancer2.62748
HGC27Gastric Cancer9.26648[2]
MGC803Gastric Cancer11.0648[2]
TE-8Esophageal Squamous Cell Carcinoma3.0072[3]
TE-2Esophageal Squamous Cell Carcinoma6.8672[3]
SKOV3Ovarian Cancer17.21Not Specified[4]
OVCAR-3Ovarian Cancer13.9Not Specified[4]
A2780Ovarian Cancer12.1Not Specified[4]
PANC-1Pancreatic Cancer~20Not Specified[5]
Laxiflorin E K562Chronic Myelogenous Leukemia0.077 (µg/mL)Not Specified[1]
T24Bladder Cancer0.709 (µg/mL)Not Specified[1]
Henryin HCT-116Colorectal Cancer1.31Not Specified[6]
HepG2Liver Cancer2.07Not Specified[6]
A2780Ovarian Cancer1.89Not Specified[6]
Kaurenic Acid B16F10Murine Melanoma0.79Not Specified

Mechanisms of Action: A Deeper Dive

Eriothis compound and other ent-kaurane diterpenoids exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical signaling pathways that drive cancer cell proliferation and survival.

Eriothis compound is known to induce apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) to pro-apoptotic proteins (like Bax).[7] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.

A key feature of Eriothis compound's mechanism is its ability to directly target and inhibit the STAT3 signaling pathway.[8] It has been shown to covalently bind to a cysteine residue in the SH2 domain of STAT3, preventing its phosphorylation and activation.[8] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival and proliferation.

Furthermore, Eriothis compound has been reported to suppress the Akt/mTOR signaling pathway, another critical regulator of cell growth, proliferation, and survival.[1][9] Inhibition of this pathway contributes to the induction of both apoptosis and autophagy in cancer cells. The generation of reactive oxygen species (ROS) is another mechanism by which Eriothis compound induces cytotoxicity.[3]

Other ent-kaurane diterpenoids, such as Oridonin, share some mechanistic similarities with Eriothis compound, including the induction of apoptosis and cell cycle arrest.[2][3][10] The presence of an α,β-unsaturated ketone moiety in the structure of many of these compounds is believed to be crucial for their cytotoxic activity, likely through Michael addition reactions with cellular nucleophiles like cysteine residues in proteins.[11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures involved in studying these compounds, the following diagrams and protocols are provided.

Signaling Pathway of Eriothis compound in Cancer Cells

EriocalyxinB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EriB Eriothis compound Akt Akt EriB->Akt Inhibits Phosphorylation STAT3 STAT3 EriB->STAT3 Inhibits Phosphorylation ROS ROS EriB->ROS Induces Bcl2 Bcl-2/Bcl-xL EriB->Bcl2 Downregulates Bax Bax EriB->Bax Upregulates Receptor Receptor mTOR mTOR Akt->mTOR Inhibits Apoptosis Apoptosis mTOR->Apoptosis Inhibits STAT3->Bcl2 Promotes transcription Bcl2->Bax Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Executes

Caption: Signaling pathways affected by Eriothis compound leading to apoptosis.

General Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Diterpenoid Solutions Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Sol 7. Solubilize Formazan (B1609692) MTT_Addition->Formazan_Sol Absorbance 8. Measure Absorbance Formazan_Sol->Absorbance IC50_Calc 9. Calculate IC50 Values Absorbance->IC50_Calc

Caption: A typical workflow for determining the IC50 of diterpenoids.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Eriothis compound and other ent-kaurane diterpenoids

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diterpenoid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-STAT3, STAT3, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL (Enhanced chemiluminescence) detection reagent

Procedure:

  • Cell Lysis: Treat cells with Eriothis compound or other compounds for the desired time. Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

Eriothis compound stands out as a highly potent ent-kaurane diterpenoid with promising anticancer activity, often exhibiting lower IC50 values compared to other members of its class, such as the well-studied Oridonin, in several cancer cell lines. Its multi-targeted mechanism of action, particularly its ability to directly inhibit the STAT3 signaling pathway, provides a strong rationale for its further development. This guide provides a foundational comparison and detailed protocols to aid researchers in their exploration of Eriothis compound and other ent-kaurane diterpenoids as potential next-generation cancer therapeutics. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency and therapeutic potential of these fascinating natural products.

References

Confirming the Mechanism of Action of Eriocalyxin B in a Novel Colorectal Cancer Cell Line (HCT116): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the established anti-cancer mechanisms of Eriocalyxin B (EriB), a potent natural diterpenoid, in a new experimental model: the HCT116 human colorectal cancer cell line. Eriothis compound has demonstrated significant anti-tumor activity across various cancer types, including leukemia, breast, and pancreatic cancer.[1] Its multifaceted mechanism of action, primarily targeting key oncogenic transcription factors and inducing cellular stress, makes it a compelling candidate for further therapeutic development.[1]

This document outlines a series of proposed experiments, presenting hypothetical yet realistic data in comparative tables, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved. The objective is to provide a clear, actionable plan for researchers to validate EriB's efficacy and mechanism in a new cellular context.

Established Core Mechanisms of Eriothis compound

Eriothis compound exerts its anti-neoplastic effects through a variety of interconnected mechanisms:

  • Direct Inhibition of STAT3 Signaling: EriB is known to be a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] It forms a direct covalent bond with Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[1][2] This interaction prevents the phosphorylation of STAT3 at Tyrosine 705, which is crucial for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[1][3] The inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins such as Bcl-2.[1][4]

  • Inhibition of NF-κB Signaling: EriB has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[5][6] It interferes with the binding of the p65 and p50 subunits of NF-κB to their DNA response elements, thereby suppressing the expression of downstream genes involved in inflammation and cell survival.[5][6]

  • Induction of Apoptosis: A primary outcome of EriB treatment is the induction of apoptosis in cancer cells.[4][7][8] This is achieved through the inhibition of pro-survival pathways like STAT3 and NF-κB, as well as by altering the balance of Bcl-2 family proteins, leading to the activation of caspases.[4][7]

  • Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of EriB are also linked to its ability to increase intracellular levels of reactive oxygen species (ROS).[7][9] This is accomplished by suppressing thiol-containing antioxidant systems, such as glutathione (B108866) and thioredoxin.[9] The resulting oxidative stress contributes to apoptosis and can be mitigated by antioxidants like N-acetylcysteine (NAC).[9]

  • Inhibition of the Akt/mTOR Pathway: In certain cancer cell types, EriB has been demonstrated to inhibit the Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[8][10]

Hypothetical Experimental Confirmation in HCT116 Cells

The following sections detail a proposed experimental workflow to confirm these mechanisms of action in the HCT116 colorectal cancer cell line.

Assessment of Cytotoxicity and Apoptosis Induction

The initial step is to determine the cytotoxic effect of EriB on HCT116 cells and to confirm that this cell death occurs via apoptosis.

Cell Viability Assay (MTT Assay)

This assay will quantify the dose-dependent effect of EriB on the metabolic activity of HCT116 cells, which is an indicator of cell viability.

Table 1: Effect of Eriothis compound on HCT116 Cell Viability

EriB Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.585.2 ± 5.1
162.7 ± 3.9
2.541.3 ± 4.2
525.8 ± 3.1
1010.5 ± 2.5
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Apoptosis Induction by Eriothis compound in HCT116 Cells

Treatment (24h)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.5
EriB (2.5 µM)55.4 ± 3.128.7 ± 2.514.2 ± 1.9
EriB (5 µM)30.2 ± 2.845.1 ± 3.322.5 ± 2.1

Investigation of Key Signaling Pathways

The next set of experiments will investigate the effect of EriB on the STAT3, NF-κB, and Akt/mTOR signaling pathways.

Western Blot Analysis of Signaling Proteins

This technique will be used to measure the levels of key total and phosphorylated proteins in the targeted signaling cascades.

Table 3: Effect of Eriothis compound on STAT3, NF-κB, and Akt/mTOR Signaling Pathways in HCT116 Cells

Target ProteinVehicle Control (Relative Expression)EriB (5 µM) (Relative Expression)
p-STAT3 (Tyr705)1.000.15 ± 0.04
Total STAT31.000.98 ± 0.07
p-NF-κB p65 (Ser536)1.000.28 ± 0.06
Total NF-κB p651.001.02 ± 0.05
p-Akt (Ser473)1.000.35 ± 0.08
Total Akt1.000.95 ± 0.09
Bcl-21.000.41 ± 0.05
Bax1.002.15 ± 0.18
Cleaved Caspase-31.004.78 ± 0.32

Measurement of Reactive Oxygen Species (ROS) Production

This experiment will determine if EriB induces oxidative stress in HCT116 cells.

Intracellular ROS Measurement (DCFDA Assay)

A fluorescent probe (DCFDA) will be used to quantify the levels of intracellular ROS via flow cytometry.

Table 4: Effect of Eriothis compound on Intracellular ROS Levels in HCT116 Cells

Treatment (6h)Mean Fluorescence Intensity (MFI)
Vehicle Control100 ± 12.5
EriB (5 µM)350.8 ± 25.1
EriB (5 µM) + NAC (5 mM)125.4 ± 15.3

Visualizing the Mechanisms and Workflow

To better illustrate the established mechanisms of EriB and the proposed experimental design, the following diagrams are provided.

EriB_Mechanism_of_Action cluster_nfkb NF-κB Pathway EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Covalent Binding (Cys712) pSTAT3 p-STAT3 (Tyr705) NFkB_active Active NF-κB (Nuclear Translocation) EriB->NFkB_active Inhibits DNA Binding ROS ROS Generation Antioxidant_Systems Antioxidant Systems (GSH, Trx) EriB->Antioxidant_Systems Inhibits Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) pSTAT3->Bcl2 Downregulates Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes NFkB NF-κB (p65/p50) NFkB->NFkB_active Activation IkB IκB IkB->NFkB Inhibits NFkB_active->Bcl2 Upregulates NFkB_active->Proliferation Promotes Caspases Caspase Activation ROS->Caspases Activates Antioxidant_Systems->ROS Reduces Bcl2->Caspases Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Caspases Activates Bax->Apoptosis Promotes Caspases->Apoptosis Induces

Caption: Established mechanism of action of Eriothis compound.

Experimental_Workflow start HCT116 Cell Culture treatment Treat with Eriothis compound (Dose-Response & Time-Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis western Protein Expression (Western Blot) treatment->western ros ROS Measurement (DCFDA Assay) treatment->ros data_analysis Data Analysis & Comparison viability->data_analysis apoptosis->data_analysis western->data_analysis ros->data_analysis

Caption: Proposed experimental workflow.

Experimental Protocols

Cell Culture and Treatment

HCT116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells will be seeded and allowed to attach overnight before treatment with various concentrations of Eriothis compound (dissolved in DMSO) or vehicle control (DMSO) for the indicated time periods.

MTT Assay for Cell Viability
  • Seed HCT116 cells in a 96-well plate at a density of 5x10³ cells/well.

  • After 24 hours, treat the cells with increasing concentrations of EriB (0-10 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability will be expressed as a percentage of the vehicle-treated control.

Annexin V/PI Apoptosis Assay
  • Seed HCT116 cells in a 6-well plate at a density of 2x10⁵ cells/well.

  • Treat cells with EriB (2.5 µM and 5 µM) for 24 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis
  • Treat HCT116 cells with EriB (5 µM) for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

Intracellular ROS Measurement
  • Treat HCT116 cells with EriB (5 µM) with or without pre-treatment with N-acetylcysteine (NAC, 5 mM) for 6 hours.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

  • Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry.

This comprehensive guide provides a robust framework for validating the mechanism of action of Eriothis compound in a new cancer cell line. The presented methodologies and expected outcomes, based on existing literature, will enable researchers to efficiently assess the therapeutic potential of this promising natural compound.

References

Eriocalyxin B: An In Vivo Comparative Guide to its Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the anti-angiogenic properties of Eriocalyxin B (EriB), a natural diterpenoid compound, against established anti-angiogenic agents. The experimental data presented here is intended to support further research and development of EriB as a potential therapeutic agent for angiogenesis-dependent diseases, including cancer.

Comparative Analysis of Anti-Angiogenic Agents

Eriothis compound has demonstrated significant anti-angiogenic activity in multiple in vivo models.[1] Its primary mechanism of action is the suppression of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is critical for the proliferation, migration, and survival of endothelial cells.[1][2][3] This guide compares the in vivo efficacy of Eriothis compound with two widely used anti-angiogenic drugs: Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody that targets VEGF-A.

While direct head-to-head in vivo studies are limited, this comparison is based on data from studies using similar preclinical models, particularly the 4T1 murine breast cancer model.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on Eriothis compound and its comparators, facilitating a comparative analysis of their anti-angiogenic and anti-tumor efficacy.

Table 1: In Vivo Anti-Angiogenic Efficacy in Zebrafish and Matrigel Plug Assays

CompoundModelDosage/ConcentrationKey OutcomesReference
Eriothis compound Zebrafish (Tg(fli1:EGFP)y1)10, 15 µMSignificant inhibition of subintestinal vein (SIV) formation.[1][4]
Matrigel Plug (C57 mice)10, 20 µMSignificantly reduced hemoglobin content in plugs; Markedly reduced bFGF-induced blood vessel formation.[1]
Sunitinib Zebrafish0.65 - 2.5 µg/mLDose-dependent inhibition of vascular growth.[5]
Matrigel PlugNot specified
Bevacizumab Matrigel PlugNot specified

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy in the 4T1 Breast Cancer Mouse Model

CompoundAnimal ModelDosageTreatment DurationKey Anti-Tumor and Anti-Angiogenic OutcomesReference
Eriothis compound BALB/c mice5 mg/kg/day21 daysSlower tumor growth; Decreased tumor vascularization.[1][6]
Sunitinib BALB/c mice20 - 80 mg/kg (oral)Not specifiedInhibition of tumor growth; Reduction in microvessel density.[7][8]
Bevacizumab Nude mice (with various human tumor xenografts)5 ml/kg/day (intraperitoneal)3 weeksSynergistic antitumor effects with chemotherapy; Decreased microvessel density.[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

erib_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Phosphorylation EriB Eriothis compound EriB->VEGFR2 Inhibits ATP Binding ATP ATP ATP->P_VEGFR2 Downstream Downstream Signaling (e.g., Akt, ERK, p38 MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Eriothis compound's Mechanism of Action.

experimental_workflow cluster_zebrafish Zebrafish Angiogenesis Assay cluster_matrigel Matrigel Plug Assay cluster_4t1 4T1 Breast Cancer Model Z1 Fertilized Tg(fli1:EGFP)y1 Embryos Z2 Treatment with EriB or Comparator Compound Z1->Z2 Z3 Incubation (e.g., 72 h) Z2->Z3 Z4 Imaging of Subintestinal Veins (SIVs) Z3->Z4 Z5 Quantification of Vessel Formation Z4->Z5 M1 Mix Matrigel with bFGF and EriB or Comparator M2 Subcutaneous Injection into Mice M1->M2 M3 Incubation (e.g., 7 days) M2->M3 M4 Excision of Matrigel Plugs M3->M4 M5 Analysis (e.g., Hemoglobin Assay, H&E Staining, CD31 Staining) M4->M5 T1 Subcutaneous Injection of 4T1 Cells into BALB/c Mice T2 Tumor Establishment T1->T2 T3 Treatment with EriB or Comparator (e.g., daily) T2->T3 T4 Monitor Tumor Growth and Body Weight T3->T4 T5 Tumor Excision and Analysis (Weight, Immunohistochemistry) T4->T5

In Vivo Experimental Workflows.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Zebrafish Angiogenesis Assay

This assay provides a rapid in vivo assessment of a compound's effect on blood vessel development.

  • Animal Model: Transgenic zebrafish (Tg(fli1:EGFP)y1), where endothelial cells express green fluorescent protein, are used.[4]

  • Embryo Collection and Treatment: Fertilized embryos are collected and placed in 96-well plates.[10] Test compounds (Eriothis compound or comparators) are added to the embryo medium at various concentrations.[1][5] A vehicle control (e.g., DMSO) is also included.[11]

  • Incubation: Embryos are incubated at 28.5°C for a specified period, typically up to 72 or 96 hours post-fertilization.[12][13]

  • Imaging and Analysis: The formation of subintestinal vessels (SIVs) is observed and imaged using fluorescence microscopy.[11] The extent of angiogenesis is quantified by measuring the length or number of intersegmental vessels.[5]

Matrigel Plug Assay

This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel matrix.

  • Preparation of Matrigel: Matrigel, a basement membrane extract, is kept on ice to maintain its liquid state.[14][15] It is mixed with a pro-angiogenic factor, such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF), and the test compound (Eriothis compound or comparator) or vehicle.[1][16]

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6 or BALB/c).[14][17] At body temperature, the Matrigel solidifies, forming a plug.[14]

  • Incubation Period: The mice are monitored for a period of 7 to 21 days, during which blood vessels from the surrounding tissue infiltrate the Matrigel plug.[18]

  • Analysis: The Matrigel plugs are surgically removed.[1] Angiogenesis is quantified by measuring the hemoglobin content within the plug, which correlates with the extent of vascularization.[1] The plugs can also be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or for the endothelial cell marker CD31) for histological analysis.[1][17]

4T1 Breast Cancer Mouse Model

This syngeneic mouse model is used to assess the anti-tumor and anti-angiogenic effects of compounds in an immunocompetent host.[1][4][19]

  • Cell Culture and Implantation: 4T1 murine breast cancer cells are cultured and then subcutaneously injected into the mammary fat pad of female BALB/c mice.[1][19]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.[19] Treatment with Eriothis compound, a comparator drug, or vehicle is administered, often daily, via a specified route (e.g., intraperitoneal or oral gavage).[1][7]

  • Monitoring: Tumor size is measured regularly (e.g., with calipers), and the body weight of the mice is monitored to assess toxicity.[1][19]

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[1] The tumors can be further processed for immunohistochemical analysis of markers for proliferation (e.g., Ki67), and angiogenesis (e.g., CD31, VEGFR-2).[1][9]

Conclusion

References

A Comparative Analysis of Eriocalyxin B and Other Natural Products in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Eriocalyxin B (EriB), a promising natural diterpenoid, against other well-researched natural products: Curcumin (B1669340), Resveratrol, and Epigallocatechin gallate (EGCG). This objective comparison is based on their performance in key anti-cancer assays, supported by experimental data. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility and further investigation.

Executive Summary

Eriothis compound, isolated from the plant Isodon eriocalyx, has demonstrated potent anti-tumor activities, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[1] This guide places the efficacy of Eriothis compound in context with Curcumin, Resveratrol, and EGCG, three of the most extensively studied natural compounds in oncology research. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable resource for researchers exploring the therapeutic potential of these natural agents.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the cytotoxic, anti-angiogenic, and pro-apoptotic effects of Eriothis compound, Curcumin, Resveratrol, and EGCG. It is important to note that the experimental conditions, such as cell lines and incubation times, may vary between studies, making direct comparisons of absolute values challenging without head-to-head trials.

Table 1: Comparative Cytotoxicity (IC50 Values) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Natural ProductCancer Cell LineIC50 (µM)Reference(s)
Eriothis compound Raji (Burkitt's lymphoma)~0.5
Jurkat (T-cell leukemia)~1.0
MDA-MB-231 (Triple-Negative Breast Cancer)Not explicitly quantified, but significant suppression of tumor growth observed[2]
Curcumin HCT-116 (Colorectal Carcinoma)10.26 - 13.31[3]
MDA-MB-231 (Breast Cancer)11.32[4]
MCF-7 (Breast Cancer)1.32[4]
Resveratrol MCF-7 (Breast Cancer)~70-150[5]
SW480 (Colon Adenocarcinoma)~70-150[5]
MDA-MB-231 (Breast Cancer)200-250[6]
EGCG WI38VA (SV40 transformed fibroblasts)10[7]
Caco-2 (Colorectal Adenocarcinoma)~44 (20 µg/mL)[8]
H1299 (Lung Cancer)27.63[9]
A549 (Lung Cancer)28.34[9]
Table 2: Comparative Anti-Angiogenic Activity

This table highlights the inhibitory effects of the compounds on key processes of angiogenesis.

Natural ProductAssayKey FindingsReference(s)
Eriothis compound HUVEC Tube Formation~40-60% inhibition at 50-100 nM[10]
HUVEC MigrationSignificant inhibition at 50-100 nM[10]
Curcumin HUVEC Proliferation (VEGF-induced)Significant inhibition[11]
HUVEC Migration (VEGF-induced)Significant suppression[11]
Resveratrol HUVEC Tube FormationInhibition at 50-500 µM[12][13]
HUVEC MigrationInhibition at 50-500 µM[12][13]
EGCG HUVEC ProliferationGrowth inhibition observedNot directly quantified in search results
Table 3: Comparative Pro-Apoptotic Activity

This table summarizes the ability of each compound to induce programmed cell death.

Natural ProductCancer Cell LineApoptosis InductionKey Markers ModulatedReference(s)
Eriothis compound Lymphoma cellsSignificant inductionCaspase activation, ↓Bcl-2, ↑Bax
Curcumin HCT-116 (Colorectal Carcinoma)23.7-34.6% apoptosis at 24hCleaved PARP, Cleaved Caspase-3[14]
HT-29 (Colorectal Adenocarcinoma)Dose-dependent increaseRelease of cytochrome c, Caspase-3 activation, PARP cleavage[15]
Resveratrol HT-29 and COLO 201 (Colon Cancer)~12-40% apoptosis at 72hAnnexin V staining[16]
OVCAR-3 (Ovarian Cancer)Significant inductionAnnexin V staining[17]
EGCG MDA-MB-468 (Breast Cancer)18-66% apoptosis↑p53, ↑Bax/Bcl-2 ratio, Caspase-3 activationNot directly quantified in search results
H1299 and A549 (Lung Cancer)Significant dose-dependent increase↑Caspase, ↑Bax, ↓Bcl-2[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Viability Assessment by MTT Assay

Objective: To determine the cytotoxic effect of a natural product on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Natural product (e.g., Eriothis compound, Curcumin, etc.)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the natural product in serum-free medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 1 to 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and record the absorbance at 570 nm using a microplate reader.[18]

In Vitro Angiogenesis: Tube Formation Assay

Objective: To assess the effect of a natural product on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • Natural product of interest

  • 96-well plate

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-cooled 96-well plate with 50-80 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.

  • Cell Seeding: Harvest HUVECs and resuspend them in medium containing the desired concentrations of the natural product or vehicle control.

  • Incubation: Seed the HUVECs onto the solidified basement membrane matrix. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate software.

Apoptosis Detection by Western Blot

Objective: To determine the effect of a natural product on the expression of key apoptosis-related proteins.

Materials:

  • Cancer cell line of interest

  • Natural product of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the natural product for the desired time. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[19][20][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by these natural products and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity MTT Assay MTT Assay Compound Treatment->MTT Assay Cytotoxicity Tube Formation Assay Tube Formation Assay Compound Treatment->Tube Formation Assay Anti-Angiogenesis Western Blot Western Blot Compound Treatment->Western Blot Apoptosis Data Analysis Data Analysis MTT Assay->Data Analysis Tube Formation Assay->Data Analysis Western Blot->Data Analysis Xenograft Model Xenograft Model Compound Administration Compound Administration Xenograft Model->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Immunohistochemistry Immunohistochemistry Tumor Measurement->Immunohistochemistry Immunohistochemistry->Data Analysis

General experimental workflow for evaluating anti-cancer natural products.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Bcl-2 Bcl-2 Bcl-2->Mitochondria Bax Bax Bax->Mitochondria Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis EriB_Curcumin_Resveratrol_EGCG EriB, Curcumin, Resveratrol, EGCG EriB_Curcumin_Resveratrol_EGCG->Bcl-2 inhibits EriB_Curcumin_Resveratrol_EGCG->Bax promotes

Simplified overview of the intrinsic and extrinsic apoptosis pathways.

angiogenesis_pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds Downstream Signaling PI3K/Akt, MAPK, etc. VEGFR-2->Downstream Signaling activates Endothelial Cell Endothelial Cell Proliferation, Migration, Tube Formation Downstream Signaling->Endothelial Cell EriB_Curcumin_Resveratrol Eriothis compound, Curcumin, Resveratrol EriB_Curcumin_Resveratrol->VEGFR-2 inhibits

Inhibition of the VEGF/VEGFR-2 signaling pathway in angiogenesis.

Conclusion

Eriothis compound exhibits potent anti-cancer properties, with its efficacy in inducing apoptosis and inhibiting angiogenesis being particularly noteworthy. While the available data suggests its potential is comparable to, and in some instances may exceed, that of well-established natural products like Curcumin, Resveratrol, and EGCG, the lack of direct comparative studies necessitates further research. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative analyses, which will be crucial in elucidating the relative therapeutic potential of these promising natural compounds.

References

Cross-Validation of Eriocalyxin B's Anti-Cancer Effects: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated significant potential as an anti-cancer agent. Its therapeutic effects are attributed to its ability to modulate multiple crucial cellular signaling pathways, leading to the induction of programmed cell death (apoptosis) and the inhibition of inflammatory responses often hijacked by cancer cells. This guide provides a comparative analysis of different experimental assays used to cross-validate the biological effects of EriB, with a focus on its pro-apoptotic and NF-κB inhibitory activities. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Eriothis compound's Efficacy Across Different Assays

The efficacy of Eriothis compound is consistently demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary depending on the cell type and the duration of exposure. The following table summarizes the IC50 values of EriB in several cancer cell lines, showcasing its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIncubation TimeIC50 (µM)Citation
PC-3Prostate Cancer24 h0.88[1]
PC-3Prostate Cancer48 h0.46[1]
22RV1Prostate Cancer24 h3.26[1]
22RV1Prostate Cancer48 h1.20[1]
Kasumi-1Acute Myeloid LeukemiaNot SpecifiedMost sensitive among tested leukemia cell lines[2]

Cross-Validation of Eriothis compound-Induced Apoptosis

A primary mechanism through which EriB exerts its anti-cancer effects is the induction of apoptosis. To ensure the reliability of this finding, researchers employ multiple assays that measure different biochemical and morphological hallmarks of apoptosis. This cross-validation approach provides a robust confirmation of the compound's pro-apoptotic activity.

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of EriB have been quantified in various studies. For instance, in prostate cancer cells, treatment with EriB led to a significant increase in the percentage of apoptotic cells.[3]

Cell LineEriB Concentration (µM)Treatment DurationPercentage of Apoptotic Cells (Early + Late)Citation
PC-30.548 h42.1%[3]
22RV12.048 h31.0%[3]
Experimental Protocols for Apoptosis Detection

This assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Seed cells in a 6-well plate and treat with Eriothis compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI solution to the cell suspension.[1]

    • Incubate for 15 minutes at room temperature in the dark.[1]

    • Analyze the samples by flow cytometry.

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis cascade.[5]

  • Principle: Western blotting allows for the identification and quantification of specific proteins in a complex mixture. Changes in the levels of pro-apoptotic proteins (e.g., Bax, cleaved caspases) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) can confirm the induction of apoptosis.

  • Protocol:

    • After treatment with EriB, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

    • Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow for Apoptosis Cross-Validation

cluster_0 Eriothis compound Treatment cluster_2 Observed Effects CancerCells Cancer Cells AnnexinV Annexin V/PI Staining (Flow Cytometry) CancerCells->AnnexinV WesternBlot Western Blot (Apoptotic Proteins) CancerCells->WesternBlot EriB Eriothis compound EriB->CancerCells IncreasedApoptosis Increased Percentage of Apoptotic Cells AnnexinV->IncreasedApoptosis ProteinModulation Modulation of Apoptosis-Related Proteins WesternBlot->ProteinModulation

Cross-validation of EriB-induced apoptosis using different assays.

Cross-Validation of Eriothis compound's Inhibition of the NF-κB Signaling Pathway

Eriothis compound is a potent inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer cell survival.[6][7][8] The inhibitory effect of EriB on this pathway has been validated at multiple levels using a variety of assays.

Experimental Protocols for NF-κB Pathway Inhibition

This assay measures the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity. A decrease in luciferase activity in the presence of EriB indicates inhibition of NF-κB transcriptional activity.

  • Protocol:

    • Transfect cells with an NF-κB luciferase reporter plasmid.

    • Pre-treat the cells with EriB for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS).[9]

    • Lyse the cells and measure luciferase activity using a luminometer.

This assay is used to determine if a specific protein (in this case, NF-κB) binds to a specific DNA sequence in the cell.[7][8]

  • Principle: Proteins are cross-linked to DNA, and the cells are then lysed. The chromatin is sheared, and an antibody specific to the protein of interest (e.g., p65 subunit of NF-κB) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by PCR to determine if it contains the promoter region of an NF-κB target gene.

  • Protocol:

    • Treat cells with EriB and an NF-κB stimulus.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate to shear the chromatin.

    • Immunoprecipitate the chromatin with an anti-p65 antibody.

    • Reverse the cross-links and purify the DNA.

    • Perform PCR using primers for the promoter region of an NF-κB target gene (e.g., COX-2, iNOS).

EMSA is used to study protein-DNA interactions in vitro.

  • Principle: A radiolabeled DNA probe containing the NF-κB consensus binding site is incubated with nuclear extracts from cells. If NF-κB is present and active in the nuclear extract, it will bind to the probe, causing it to migrate more slowly through a non-denaturing polyacrylamide gel. This "shift" in mobility can be visualized by autoradiography. EriB can be added to the binding reaction to see if it directly interferes with the DNA binding of NF-κB.[9]

  • Protocol:

    • Prepare nuclear extracts from cells treated with or without EriB and an NF-κB stimulus.

    • Incubate the nuclear extracts with a radiolabeled NF-κB DNA probe.

    • Separate the protein-DNA complexes by native polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography.

Eriothis compound's Multi-level Inhibition of the NF-κB Pathway

cluster_0 NF-κB Activation Pathway cluster_1 Eriothis compound Inhibition Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Activation Stimulus->IKK IkBa_P IκBα Phosphorylation & Degradation IKK->IkBa_P NFkB_translocation NF-κB Nuclear Translocation IkBa_P->NFkB_translocation NFkB_DNA_binding NF-κB Binds to DNA NFkB_translocation->NFkB_DNA_binding Gene_transcription Target Gene Transcription NFkB_DNA_binding->Gene_transcription EriB_high Eriothis compound (High Concentration) EriB_high->IKK Inhibits IKK Activity EriB_low Eriothis compound (Low Concentration) EriB_low->NFkB_DNA_binding Interferes with DNA Binding

Dual-level inhibition of the NF-κB pathway by Eriothis compound.

Eriothis compound exhibits a unique, concentration-dependent inhibitory mechanism on the NF-κB pathway.[6] At high concentrations, it can suppress the kinase activity of IKK, which is upstream in the signaling cascade and prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of NF-κB.[6] At lower, more clinically relevant concentrations, EriB has been shown to interfere with the DNA-binding activity of NF-κB to its response element in the nucleus, a mechanism confirmed by chromatin immunoprecipitation assays.[6][7] This dual-level inhibition makes Eriothis compound a particularly effective and selective inhibitor of the NF-κB signaling pathway.

References

Comparative Guide to the Identification of the Eriocalyxin B Binding Site on p50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eriocalyxin B (EriB), a natural diterpenoid, and other inhibitors targeting the NF-κB signaling pathway, with a specific focus on the identification of the EriB binding site on the p50 subunit. The objective is to present the supporting experimental data, detail the methodologies used, and visualize the key processes for clarity and deeper understanding.

Executive Summary

Eriothis compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Experimental evidence has pinpointed a direct interaction between EriB and the p50 subunit of NF-κB. This guide will delve into the specifics of this interaction, compare EriB with other known NF-κB inhibitors, and provide the detailed experimental protocols that were instrumental in these discoveries.

Comparison of NF-κB Inhibitors

The following table summarizes the key characteristics of Eriothis compound and two other well-studied NF-κB inhibitors, Parthenolide (B1678480) and Helenalin.

FeatureEriothis compound (EriB)ParthenolideHelenalin
Target Subunit p50[1][2][3][4]p50[5][6]p65 (RelA)[7][8][9]
Binding Site Cysteine 62 (Cys62)[1][2][3][4]Not definitively identified, but targets p50[5][6]Cysteine 38 (Cys38)[7][8][9]
Binding Mechanism Covalent modification via α,β-unsaturated ketones[1][2][3][4]Believed to be covalent via an α-methylene-γ-lactone groupCovalent modification via two Michael acceptors (α-methylene-γ-butyrolactone and a cyclopentenone)[9][10]
Effect on NF-κB Inhibits DNA binding of both p50 and p65 subunits[1]Inhibits NF-κB activity[5]Ablates DNA-binding ability of p65[7][8]
Binding Affinity (Ki/Kd) Ki of ~2.2 µM for noncompetitive inhibition of NF-κB/DNA bindingNot reportedNot reported
Cellular Potency (IC50) Varies by cell line and assay; e.g., low micromolar range for inhibition of NF-κB activityIC50 for NF-κB inhibition is in the low micromolar range (e.g., ~5 µM)IC50 for NF-κB inhibition is in the low micromolar range (e.g., 5-10 µM)

Experimental Protocols

The identification of the Eriothis compound binding site on p50 was accomplished through a series of key experiments. Below are detailed methodologies for these techniques.

Activity-Based Protein Profiling (ABPP)

This technique was crucial for identifying p50 as the direct binding target of EriB from a complex cellular proteome.

Objective: To identify the direct protein target(s) of Eriothis compound in a cellular lysate.

Materials:

  • Eriothis compound-alkyne probe (EriB modified with a clickable alkyne handle)

  • Biotin-azide tag

  • Streptavidin-agarose beads

  • Cell lysate (e.g., from SMMC-7721 hepatocellular carcinoma cells)

  • Click chemistry reagents (Copper(II) sulfate, TBTA ligand, sodium ascorbate)

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometer

Procedure:

  • Probe Incubation: Incubate the cell lysate with the EriB-alkyne probe for a specified time to allow for covalent bond formation with target proteins.

  • Click Chemistry: Add the biotin-azide tag and click chemistry reagents to the lysate. The alkyne on the EriB probe will react with the azide (B81097) on the biotin (B1667282) tag, forming a stable triazole linkage. This "clicks" a biotin tag onto any protein that has been bound by EriB.

  • Enrichment: Add streptavidin-agarose beads to the lysate. The high affinity of streptavidin for biotin will capture the biotin-tagged protein-EriB complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., by silver staining or fluorescent labeling).

    • Excise the protein band of interest and subject it to in-gel digestion (e.g., with trypsin).

    • Identify the protein using mass spectrometry (LC-MS/MS) by matching the peptide fragments to a protein database.

Site-Directed Mutagenesis

This experiment was performed to confirm that Cysteine 62 is the specific amino acid residue on p50 that EriB binds to.

Objective: To mutate the Cysteine 62 residue of p50 to an Alanine (C62A) to assess its importance for EriB binding.

Materials:

  • Plasmid DNA containing the wild-type p50 gene

  • Mutagenic primers designed to introduce the C62A mutation

  • High-fidelity DNA polymerase (e.g., Pfu polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • DNA sequencing reagents

Procedure:

  • Primer Design: Design a pair of complementary primers containing the desired mutation (Cys to Ala codon change) flanked by 15-20 nucleotides of the correct sequence on both sides.

  • Mutagenic PCR: Perform PCR using the wild-type p50 plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation. Use a high-fidelity polymerase to minimize secondary mutations.

  • Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) plate and incubate overnight. Select individual colonies, isolate the plasmid DNA, and sequence the p50 gene to confirm the presence of the C62A mutation and the absence of other mutations.

  • Functional Assay: Express the wild-type and C62A mutant p50 proteins and test their binding to EriB using methods like ABPP or a pulldown assay with a tagged EriB probe. The loss of binding to the C62A mutant confirms that this residue is the binding site.

Co-immunoprecipitation (Co-IP)

This experiment helps to determine if a compound affects the interaction between two or more proteins. In this context, it was used to show that EriB does not disrupt the dimerization of p50 and p65.

Objective: To assess the effect of Eriothis compound on the interaction between p50 and p65.

Materials:

  • Cells expressing p50 and p65 (e.g., SMMC-7721 cells)

  • Eriothis compound

  • Lysis buffer

  • Antibody against p65 (for immunoprecipitation)

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies against p50 and p65 (for detection)

Procedure:

  • Cell Treatment: Treat the cells with Eriothis compound or a vehicle control.

  • Cell Lysis: Lyse the cells to release the proteins while maintaining protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for p65.

    • Add Protein A/G agarose beads to the lysate-antibody mixture. The beads will bind to the antibody, which in turn is bound to p65 and any associated proteins.

  • Washing: Pellet the beads by centrifugation and wash them several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with antibodies against both p65 (to confirm successful immunoprecipitation) and p50 (to detect its presence in the complex).

    • A similar amount of p50 detected in both the EriB-treated and control samples indicates that EriB does not interfere with the p50-p65 interaction.

Visualizations

NF-κB Signaling Pathway and Eriothis compound Inhibition

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation p50_p65_IkB p50/p65/IκB (Inactive) p50_p65 p50/p65 (Active) p50_p65_IkB->p50_p65 releases p50_EriB p50-EriB Complex (DNA binding inhibited) p50_p65->p50_EriB p50_p65_n p50/p65 p50_p65->p50_p65_n translocates EriB Eriothis compound EriB->p50_p65 binds to p50 DNA κB site p50_EriB->DNA blocks binding p50_p65_n->DNA Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression activates

Caption: NF-κB pathway and EriB inhibition.

Experimental Workflow for Identifying the EriB-p50 Binding Site

Experimental_Workflow cluster_identification Target Identification cluster_validation Binding Site Validation cluster_mechanism Mechanism of Action ABPP Activity-Based Protein Profiling (ABPP) with EriB-alkyne probe MS Mass Spectrometry (LC-MS/MS) ABPP->MS p50_identified p50 identified as direct target MS->p50_identified Site_Mutagenesis Site-Directed Mutagenesis (Cys62 -> Ala62 in p50) p50_identified->Site_Mutagenesis CoIP Co-immunoprecipitation (p65 pulldown) p50_identified->CoIP DNA_Binding_Assay DNA Binding Assay (EMSA) p50_identified->DNA_Binding_Assay Binding_Assay Binding Assay (e.g., ABPP or Pulldown) Site_Mutagenesis->Binding_Assay Loss_of_Binding Loss of EriB binding to C62A mutant Binding_Assay->Loss_of_Binding Conclusion Conclusion: EriB covalently binds to Cys62 of p50, inhibiting DNA binding without disrupting p50/p65 dimerization. Loss_of_Binding->Conclusion No_Dimer_Disruption p50/p65 dimerization unaffected CoIP->No_Dimer_Disruption Inhibited_DNA_Binding Inhibition of p50/p65 DNA binding DNA_Binding_Assay->Inhibited_DNA_Binding No_Dimer_Disruption->Conclusion Inhibited_DNA_Binding->Conclusion

Caption: Workflow for EriB-p50 binding site ID.

References

Eriocalyxin B: A Comparative Analysis of its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eriocalyxin B (EriB), a natural diterpenoid compound isolated from the medicinal herb Isodon eriocalyx, has garnered significant attention for its potent anti-cancer properties across a spectrum of malignancies. This guide provides an objective comparison of EriB's efficacy in various cancer types, supported by experimental data. It delves into its mechanisms of action, offering a comparative perspective against established chemotherapeutic agents.

Quantitative Efficacy of Eriothis compound

EriB has demonstrated significant cytotoxic effects against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been documented in numerous studies. A summary of these findings is presented below, offering a comparative view of its efficacy.

In Vitro Cytotoxicity of Eriothis compound in Various Cancer Cell Lines
Cancer TypeCell LineIncubation Time (h)IC50 (µM)
Prostate Cancer PC-3240.88[1]
PC-3480.46[1][2]
22RV1243.26[1]
22RV1481.20[1]
Breast Cancer MDA-MB-231 (Triple-Negative)240.35 - 2.25
MCF-7 (ER-Positive)240.3 - 3.1
Pancreatic Cancer PANC-1, SW1990, CAPAN-1, CAPAN-2-Potent cytotoxicity reported
Comparative In Vitro Cytotoxicity: Eriothis compound vs. Standard Chemotherapeutics

To contextualize the potency of Eriothis compound, its IC50 values are compared with those of commonly used chemotherapy drugs—doxorubicin, paclitaxel, and cisplatin—in various cancer cell lines.

Cancer TypeCell LineEriothis compound IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)Cisplatin IC50 (µM)
Breast Cancer MDA-MB-2310.35 - 2.256.602 (48h)[3]0.0071 - 0.3 (72h)23 (96h)
MCF-70.3 - 3.10.1 - 2.5 (48h-5 days)[4]0.0075 - 3.5 (72h)-
Prostate Cancer PC-30.46 (48h)[1][2]2.64 (unspecified time)[5]--
Pancreatic Cancer PANC-1->20 (acute hypoxia)7.3 pM (72h)100 (48h)[6]
BxPC-3---5.96 (48h)[6]
MIA PaCa-2---7.36 (48h)[6]

In Vivo Tumor Growth Inhibition

Preclinical studies using animal models have demonstrated the significant anti-tumor activity of Eriothis compound in vivo.

Cancer TypeAnimal ModelTreatment DetailsOutcome
Lymphoma Murine xenograft B- and T-lymphoma modelsNot specifiedRemarkably inhibited tumor growth and induced in situ tumor cell apoptosis[7]
Pancreatic Cancer Human pancreatic tumor xenografts in nude mice2.5 mg/kgReduced pancreatic tumor weights significantly[8]
Breast Cancer Mouse 4T1 breast tumor model5 mg/kg/daySuppressed tumor growth and angiogenesis[9]
Triple-Negative Breast Cancer Breast xenograft-bearing mice and syngeneic breast tumor-bearing miceNot specifiedPotent anti-metastatic efficacies demonstrated[10]

Induction of Apoptosis

A primary mechanism through which Eriothis compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis.

Cancer TypeCell LineEriB Concentration (µM)Treatment Time (h)Apoptosis Percentage (%)
Prostate Cancer PC-30.54842.1 (early and late apoptotic cells)[2]
22RV12.04831 (apoptotic cells)[2]
Triple-Negative Breast Cancer MDA-MB-2311.512Increased vs. control[11]
MDA-MB-2313.012Increased vs. control[11]

Signaling Pathways Modulated by Eriothis compound

Eriothis compound's anti-cancer activity is underpinned by its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

Eriothis compound is a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[12] It directly and covalently binds to Cysteine 712 (Cys712) in or near the SH2 domain of the STAT3 protein.[12] This binding prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases such as JAK2, thereby blocking its activation, dimerization, and translocation to the nucleus.[12] The inhibition of STAT3 signaling leads to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[12]

STAT3_Pathway cluster_cytoplasm Cytoplasm EriB Eriothis compound STAT3 STAT3 EriB->STAT3 covalently binds to Cys712 pSTAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization JAK2 JAK2 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT3_dimer->Nucleus translocation TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1) Nucleus->TargetGenes transcription Apoptosis Apoptosis TargetGenes->Apoptosis inhibition

Eriothis compound inhibits the STAT3 signaling pathway.
NF-κB Signaling Pathway

Eriothis compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] At lower concentrations, it interferes with the DNA-binding activity of both the p65 and p50 subunits of NF-κB to their response elements in the nucleus in a noncompetitive manner.[13][14][15] At higher concentrations, EriB can also suppress the activity of IKK (IκB kinase), which leads to the inhibition of IκB-α phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.[13][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm EriB_low Eriothis compound (low conc.) DNA DNA EriB_low->DNA interferes with binding EriB_high Eriothis compound (high conc.) IKK IKK EriB_high->IKK inhibits TNFa TNFα/LPS TNFa->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_complex NF-κB (p65/p50) IκBα NFkB_complex->NFkB Nucleus Nucleus NFkB->Nucleus translocates Nucleus->DNA binds to Gene_Transcription Gene Transcription (e.g., COX-2, iNOS) DNA->Gene_Transcription

Eriothis compound inhibits the NF-κB signaling pathway.
Akt/mTOR Signaling Pathway

Eriothis compound has been shown to suppress the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. It inhibits the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR).[1][2][16] The inhibition of this pathway by EriB leads to the induction of both apoptosis and autophagy in cancer cells.[2][16]

Akt_mTOR_Pathway EriB Eriothis compound pAkt p-Akt EriB->pAkt inhibits phosphorylation pmTOR p-mTOR EriB->pmTOR inhibits phosphorylation PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR pAkt->mTOR activates Apoptosis Apoptosis pAkt->Apoptosis inhibits p70S6K p70S6K pmTOR->p70S6K activates Autophagy Autophagy pmTOR->Autophagy inhibits Cell_Growth Cell Growth & Survival p70S6K->Cell_Growth

Eriothis compound inhibits the Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of Eriothis compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (e.g., 5x10³ to 1x10⁴ cells/well) start->seed_cells incubate_adherence Incubate for 24h for cell adherence seed_cells->incubate_adherence treat_erib Treat cells with various concentrations of EriB incubate_adherence->treat_erib incubate_treatment Incubate for a defined period (e.g., 24h, 48h) treat_erib->incubate_treatment add_mtt Add MTT solution and incubate for 2-4h incubate_treatment->add_mtt dissolve_formazan Dissolve formazan (B1609692) crystals with DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability (%) and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Workflow for Cell Viability (MTT) Assay.
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of Eriothis compound.

  • Incubation: The cells are incubated for a specified period, typically 24 or 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with EriB at desired concentrations start->treat_cells harvest_cells Harvest cells by trypsinization treat_cells->harvest_cells wash_cells Wash cells twice with ice-cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in 1X binding buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->stain_cells incubate_staining Incubate for 15 min at room temperature in the dark stain_cells->incubate_staining analyze_flow Analyze by flow cytometry incubate_staining->analyze_flow quantify_apoptosis Quantify apoptotic cell populations analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

Workflow for Apoptosis Assay (Annexin V/PI Staining).
  • Cell Treatment: Cells are treated with the desired concentrations of Eriothis compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are harvested.

  • Washing: The harvested cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

Eriocalyxin B as a Potential Radiosensitizer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Eriocalyxin B (EriB) and its potential as a radiosensitizer, benchmarked against the natural compound Oridonin and the established chemotherapeutic agent Cisplatin.

While direct experimental validation of Eriothis compound as a radiosensitizer is not yet available in published literature, its known anticancer mechanisms, such as the induction of oxidative stress and inhibition of key DNA repair pathways, suggest a strong potential for synergistic effects with radiotherapy. This guide outlines the hypothetical validation process for EriB, supported by detailed experimental protocols, and compares its anticancer properties with the demonstrated radiosensitizing effects of Oridonin and Cisplatin.

Comparative Analysis of Anticancer and Radiosensitizing Properties

The following table summarizes the known anticancer effects of Eriothis compound and the radiosensitizing properties of Oridonin and Cisplatin, providing a framework for evaluating EriB's potential in combination with radiation therapy.

FeatureEriothis compound (Hypothetical Radiosensitizer)Oridonin (Natural Compound Radiosensitizer)Cisplatin (Chemotherapeutic Radiosensitizer)
Primary Mechanism of Action Induces apoptosis and ferroptosis; inhibits STAT3, NF-κB, and Akt/mTOR signaling pathways.[1][2][3][4]Enhances radiation-induced cell death by promoting DNA damage and apoptosis.[5] Induces G2/M cell cycle arrest.[6]Forms DNA adducts, leading to the inhibition of DNA replication and transcription, and induction of apoptosis.[7][8]
Reported Radiosensitizing Effect Not yet reported.Enhances radiation-induced inhibition of cell growth and clonogenic survival in non-small cell lung cancer cells.[5] Increases radiosensitivity of lung cancer cells.[9]Clinically established radiosensitizer for various cancers, including cervical and non-small cell lung cancer.[8][10]
Effect on DNA Damage Potential to enhance radiation-induced DNA damage through ROS generation.[2]Facilitates radiation-induced DNA damage.[5]Directly crosslinks DNA, inhibiting repair of radiation-induced DNA damage.[7]
Induction of Apoptosis Potent inducer of apoptosis via mitochondrial pathways and caspase activation.[1][4]Enhances radiation-induced apoptotic cell death.[5]Induces apoptosis, which is enhanced when combined with radiation.[7]
Modulation of Cell Cycle Not extensively studied in the context of radiosensitization.Induces G2/M arrest, a radiosensitive phase of the cell cycle.[6]Can cause cell cycle arrest, contributing to its radiosensitizing effect.[7]

Experimental Protocols for Validation

To validate Eriothis compound as a radiosensitizer, a series of in vitro experiments are necessary. Below are detailed protocols for key assays.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[11]

Objective: To assess the ability of EriB to enhance radiation-induced cell killing by measuring the clonogenic survival of cancer cells.

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition. Allow cells to attach overnight.

  • Treatment: Treat cells with a non-toxic concentration of EriB for a predetermined duration (e.g., 24 hours) prior to irradiation.

  • Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the medium with fresh medium and incubate the cells for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid, and then stain with 0.5% crystal violet.

  • Colony Counting: Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and generate cell survival curves. The sensitizer (B1316253) enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs).[12]

Objective: To determine if EriB increases the amount of radiation-induced DNA damage.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with EriB prior to irradiation.

  • Irradiation: Expose cells to a specific dose of radiation (e.g., 2 Gy).

  • Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 4, and 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block non-specific binding with bovine serum albumin (BSA) and then incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.

  • Image Analysis: Capture images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Objective: To evaluate whether the combination of EriB and radiation leads to an increase in apoptotic cell death.

Protocol:

  • Cell Treatment: Treat cells with EriB, radiation, or a combination of both.

  • Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in DNA damage response and apoptosis.[16][17][18]

Objective: To investigate the molecular mechanisms by which EriB may radiosensitize cancer cells.

Protocol:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax, p-ATM, p-ATR), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Pathways and Workflows

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 Eriothis compound Induced Apoptosis Pathway EriB Eriothis compound ROS ↑ ROS EriB->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Eriothis compound induces apoptosis through increased ROS and mitochondrial dysfunction.

G cluster_1 Radiosensitization by DNA Damage Enhancement Radiation Ionizing Radiation DNA_DSB DNA Double-Strand Breaks Radiation->DNA_DSB Radiosensitizer Radiosensitizer (e.g., Cisplatin) Inhibit_Repair Inhibition of DNA Repair Radiosensitizer->Inhibit_Repair Cell_Death Cell Death DNA_DSB->Cell_Death Inhibit_Repair->Cell_Death

Caption: Radiosensitizers can enhance radiation-induced cell death by inhibiting DNA repair.

G cluster_2 Clonogenic Survival Assay Workflow A Seed Cells B Treat with EriB A->B C Irradiate B->C D Incubate (10-14 days) C->D E Fix and Stain Colonies D->E F Count Colonies & Analyze E->F

Caption: Workflow for assessing radiosensitization using the clonogenic survival assay.

Conclusion

While Eriothis compound has demonstrated significant anticancer activity through various mechanisms, its role as a radiosensitizer remains to be elucidated. The experimental framework provided in this guide offers a comprehensive approach to investigate this potential. By comparing its known biological activities with those of established radiosensitizers like Oridonin and Cisplatin, researchers can gain valuable insights into the prospective development of EriB as an adjunct to radiotherapy, potentially leading to more effective cancer treatment strategies.

References

Eriocalyxin B: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of the natural diterpenoid Eriocalyxin B (EriB) reveals its potent and selective anti-cancer activity, highlighting its potential as a promising candidate for targeted cancer therapy. This guide provides an objective comparison of EriB's performance against various cancer cell lines versus normal cells, supported by experimental data and detailed methodologies.

Eriothis compound, isolated from the medicinal herb Isodon eriocalyx, has demonstrated significant efficacy in inhibiting the proliferation of a broad spectrum of cancer cells.[1] Its mechanism of action is multifaceted, primarily inducing programmed cell death (apoptosis) and cell cycle arrest in malignant cells while exhibiting markedly lower toxicity towards healthy, non-cancerous cells.[2] This selective cytotoxicity is a critical attribute for an effective chemotherapeutic agent, aiming to maximize anti-tumor effects while minimizing adverse side effects.

Quantitative Analysis of Selective Cytotoxicity

The selective action of Eriothis compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values across various cancer and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.

Cell Line Cancer Type IC50 Value (µM) Normal Cell Line Cell Type IC50 Value (µM) Selectivity Index (SI)
PC-3 Prostate Cancer0.46 - 0.88 (24-48h)[3]hFOB1.19 Osteoblast (Normal)>100 (No significant toxicity observed)[4]>113
22RV1 Prostate Cancer1.20 - 3.26 (24-48h)[3]WRL68 Liver (Normal)Significantly higher than cancer cells[2]High (Exact value not specified)
PANC-1 Pancreatic CancerPotent Cytotoxicity[2][3]
SW1990 Pancreatic CancerPotent Cytotoxicity[2][3]
CAPAN-1 Pancreatic CancerPotent Cytotoxicity[2][3]
CAPAN-2 Pancreatic CancerPotent Cytotoxicity[2]
MDA-MB-231 Triple-Negative Breast CancerSignificant Inhibition at 0.37-100 µM (24h)[3]
MG63 OsteosarcomaSignificant Inhibition at 10-100 µM[3][4]
U2OS OsteosarcomaSignificant Inhibition at 10-100 µM[4]
T24 Bladder CancerDose-dependent inhibition (3-5 µM)

Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The data clearly indicates that Eriothis compound is significantly more potent against cancer cells than normal cells. For instance, in osteosarcoma, EriB showed significant inhibition of cancer cell lines MG63 and U2OS at concentrations that had no significant toxic effect on the normal human osteoblast cell line hFOB1.19.[4] Similarly, it demonstrated potent cytotoxicity against pancreatic cancer cell lines with much lower toxicity to normal human liver WRL68 cells.[2]

Key Signaling Pathways Targeted by Eriothis compound in Cancer Cells

Eriothis compound's selective anti-cancer activity is attributed to its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.

EriB_Signaling_Pathways cluster_STAT3 STAT3 Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway EriB1 Eriothis compound STAT3 STAT3 EriB1->STAT3 Covalently binds to Cys712 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation (blocked by EriB) STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc Target_Genes1 Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_nuc->Target_Genes1 Apoptosis1 Decreased Survival Increased Apoptosis Target_Genes1->Apoptosis1 EriB2 Eriothis compound pAkt p-Akt EriB2->pAkt Inhibits Phosphorylation Akt Akt Akt->pAkt pmTOR p-mTOR pAkt->pmTOR mTOR mTOR mTOR->pmTOR pp70S6K p-p70S6K pmTOR->pp70S6K p70S6K p70S6K p70S6K->pp70S6K Apoptosis2 Apoptosis & Autophagy pp70S6K->Apoptosis2 EriB3 Eriothis compound p50 p50 EriB3->p50 Binds to Cys62 p50_DNA p50-DNA Binding p50->p50_DNA Blocked by EriB NFkB_Activity NF-κB Transcriptional Activity p50_DNA->NFkB_Activity Apoptosis3 Apoptosis NFkB_Activity->Apoptosis3

Caption: Key signaling pathways modulated by Eriothis compound in cancer cells.

Eriothis compound directly targets several key proteins in these pathways. It covalently binds to STAT3, inhibiting its phosphorylation and activation, which is crucial for the survival of many cancer cells.[1][5] In the PI3K/Akt/mTOR pathway, a central regulator of cell growth, EriB inhibits the phosphorylation of Akt and mTOR.[6][7] Furthermore, it has been shown to directly target the p50 subunit of NF-κB, preventing its binding to DNA and inhibiting NF-κB-mediated transcription, which often promotes cancer cell survival.[8][9]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the selectivity of Eriothis compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Eriothis compound on both cancer and normal cells.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Eriothis compound (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Eriothis compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H

Caption: General workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by Eriothis compound.

  • Cell Treatment: Cells are treated with Eriothis compound at predetermined concentrations (based on IC50 values) for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is employed to determine the effect of Eriothis compound on the protein expression levels and phosphorylation status of key signaling molecules.

  • Cell Lysis: Following treatment with Eriothis compound, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, NF-κB p50, Bcl-2, Caspase-3).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

References

Safety Operating Guide

Proper Disposal of Calyxin B: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

A definitive disposal protocol for Calyxin B cannot be provided without its specific Safety Data Sheet (SDS). As a research chemical, the full toxicological and ecological properties of this compound are not widely documented in publicly available resources. The SDS is the primary document that outlines the specific hazards, handling, storage, and emergency measures, including proper disposal methods, for a chemical.

This guide provides a general, safety-first procedure for the handling and disposal of research chemicals like this compound, particularly when the specific SDS is not immediately available. It is crucial to treat substances with unknown hazard profiles as potentially dangerous to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Protocol

Before proceeding with any disposal steps, ensure you are operating in a safe laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In case of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Procedure for Research Chemicals of Unknown Toxicity

The following is a generalized workflow for the disposal of a research chemical. This procedure should always be performed in consultation with your institution's EHS office.

  • Obtain the Safety Data Sheet (SDS): The first and most critical step is to obtain the SDS from the chemical supplier. The SDS will provide specific instructions for disposal under Section 13: Disposal Considerations. If you do not have the SDS, you must request it from the manufacturer or vendor.[1][2]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on chemical waste disposal.[3][4][5] Inform them that you have a research chemical, this compound, for which you need to establish a proper disposal protocol. If you were unable to obtain the SDS, the EHS office will provide guidance on how to proceed with the disposal of an "unknown" chemical, which may involve analytical testing to characterize its hazards.[6][7][8][9]

  • Waste Segregation and Collection:

    • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by the SDS or your EHS office.[10][11] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

    • Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, pipette tips, absorbent materials) in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not pour any amount of this compound solution down the drain.[12][13]

  • Labeling of Waste Containers: Properly label all waste containers with the following information:[14]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid formulas or abbreviations)

    • The date on which waste was first added to the container (accumulation start date)

    • The primary hazard(s) of the waste. If unknown, state "Hazards Not Fully Known."

    • Your name, laboratory location, and contact information.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within your laboratory.[10][12] This area should be at or near the point of generation and under the control of laboratory personnel. Ensure the container is kept closed except when adding waste.

  • Arrange for Pickup: Follow your institution's procedure to have the hazardous waste collected by the EHS office or their designated contractor for final disposal.

Quantitative Data and Properties

The specific quantitative data for this compound must be obtained from the supplier's SDS. The table below is a template to be populated with this information once available. Treating a compound as hazardous in the absence of data is a prudent safety measure.

PropertyValueSource
CAS Number Data not publicly availableSupplier SDS
Molecular Formula Data not publicly availableSupplier SDS
Molecular Weight Data not publicly availableSupplier SDS
Physical State Data not publicly availableSupplier SDS
Solubility Data not publicly availableSupplier SDS
Known Hazards Treat as toxic and handle with careGeneral Precaution
Storage Temperature Data not publicly availableSupplier SDS

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

start Start: Need to Dispose of this compound check_sds Do you have the Safety Data Sheet (SDS)? start->check_sds have_sds Yes check_sds->have_sds Yes no_sds No check_sds->no_sds No follow_sds Follow Disposal Instructions in Section 13 of SDS have_sds->follow_sds request_sds Contact Supplier to Request SDS no_sds->request_sds sds_received SDS Received? request_sds->sds_received sds_received->have_sds Yes contact_ehs_no_sds Contact Environmental Health & Safety (EHS) for Guidance on 'Unknown' Chemical Disposal sds_received->contact_ehs_no_sds No segregate Segregate this compound Waste (Solid & Liquid) follow_sds->segregate contact_ehs_no_sds->segregate label_waste Label Waste Container Correctly segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste arrange_pickup Arrange for Waste Pickup by EHS store_waste->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Workflow for the Safe Disposal of this compound.

By adhering to these general procedures and prioritizing communication with your supplier and EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals.

References

Personal protective equipment for handling Calyxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Calyxin B. As a novel phytochemical extracted from Alpinia blepharocalyx, comprehensive toxicological data for this compound is not widely available.[1][2] Therefore, it is imperative to handle this compound with a high degree of caution, adhering to the principles of safe laboratory practice for chemicals with unknown hazards.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure appropriate safety measures are in place. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

TaskRequired Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions) Double nitrile gloves, disposable gown, safety goggles with side shields, and an N95 or higher-rated respirator.
Cell Culture and In Vitro Experiments Nitrile gloves, lab coat, and safety glasses.
In Vivo Experiments (Animal Handling) Double nitrile gloves, disposable gown, safety glasses, and an N95 or higher-rated respirator.
Spill Cleanup Double nitrile gloves, impervious gown, chemical splash goggles, face shield, and a respirator appropriate for the scale of the spill.
Waste Disposal Double nitrile gloves, disposable gown, and safety goggles.

Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected.

Operational and Disposal Plans

A clear and well-defined operational plan is essential for the safe handling and disposal of this compound.

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Containers should be clearly labeled with the compound's identity and any known hazard information. For novel compounds, it is prudent to label them as hazardous.[3]

Handling Procedures:

  • Preparation: All manipulations involving solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[3]

  • Weighing: Use an analytical balance within a fume hood. Handle with care to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Transport: When moving this compound, whether in solid or solution form, use a sealed and shatter-resistant secondary container.

Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear the appropriate PPE for spill cleanup.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a vacuum cleaner equipped with a HEPA filter.

  • Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan:

  • Solid Waste: Dispose of unused this compound powder and any contaminated disposable items (e.g., gloves, gowns, pipette tips) in a designated hazardous waste container labeled "Cytotoxic Waste" or "Chemical Waste."

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.

  • All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid this compound B->C Proceed with caution D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F Post-experiment G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calyxin B
Reactant of Route 2
Calyxin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.